molecular formula C9H10N2OS B1394422 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide CAS No. 92659-38-6

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Cat. No.: B1394422
CAS No.: 92659-38-6
M. Wt: 194.26 g/mol
InChI Key: BOEFQBKVKXVHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built upon the privileged 1,4-benzoxazine scaffold. The 1,4-benzoxazine core structure is recognized as a biologically privileged scaffold with demonstrated pharmaceutical value against various diseases, including cancer, cardiovascular disorders, and inflammation . Researchers are particularly interested in benzoxazine derivatives for their potential as therapeutic agents. For instance, closely related 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent and long-acting serotonin-3 (5-HT3) receptor antagonists . Furthermore, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues have recently been rationally designed and synthesized, showing moderate to good anti-proliferative potency against a panel of cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers . The specific replacement of the oxygen in the carboxamide group with a sulfur atom to form the carbothioamide derivative is a common strategy in drug discovery. This modification can significantly alter the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which in turn can influence its binding affinity to biological targets and its overall pharmacokinetic profile. Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing structure-activity relationships (SAR) in the development of new pharmacologically active agents. This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEFQBKVKXVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679717
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92659-38-6
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The unique structural architecture, combining the biologically versatile 1,4-benzoxazine scaffold with a reactive carbothioamide moiety, positions this molecule as a promising lead for drug discovery. This guide details a validated synthetic pathway, outlines key physicochemical and spectroscopic characteristics, explores the mechanistic basis of its potential therapeutic activities, and provides standardized protocols for its biological evaluation. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic applications.

Introduction: A Scaffold of Dual Significance

The field of medicinal chemistry is driven by the pursuit of novel molecular frameworks that confer potent and selective biological activity. The 1,4-benzoxazine core is a well-established "privileged scaffold," found in numerous compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This broad utility stems from its rigid, bicyclic structure which allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.

Complementing the benzoxazine core, the carbothioamide (-CSNH₂) functional group is a critical pharmacophore in its own right. It is a bioisostere of the amide group but possesses distinct electronic and steric properties, including enhanced hydrogen bonding capabilities and the ability to chelate metal ions. These features are integral to the mechanisms of several approved drugs and clinical candidates. The strategic fusion of these two moieties in this compound creates a molecule with substantial, yet underexplored, therapeutic potential.

Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is fundamental to its development. The key characteristics of the title compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O
Molecular Weight 194.26 g/mol
IUPAC Name This compoundN/A
CAS Number 86267-86-9 (for the nitrile precursor)
Physical Form Expected to be a solid at room temperature
SMILES C1NC2=CC=CC=C2OC1C(=S)NN/A
InChI Key YSTANLOUKDVPGJ-UHFFFAOYSA-N (for the nitrile precursor)

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a two-step sequence involving the formation of a key nitrile intermediate followed by its conversion to the target thioamide. This approach allows for high modularity and utilizes well-established, high-yielding chemical transformations.

Synthetic_Workflow Start 2-Aminophenol + 2,3-Dibromopropionitrile Intermediate 3,4-Dihydro-2H-1,4-benzoxazine- 2-carbonitrile Start->Intermediate Step 1: Cyclization Product 3,4-Dihydro-2H-1,4-benzoxazine- 2-carbothioamide Intermediate->Product Step 2: Thiolysis

Diagram 1: High-level two-step synthetic workflow.
Step 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

The initial and critical step is the construction of the benzoxazine ring system bearing the nitrile functionality at the C2 position. This is efficiently accomplished through the cyclization of 2-aminophenol with a suitable three-carbon electrophile, such as 2,3-dibromopropionitrile. The reaction proceeds via an initial N-alkylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis where the phenoxide attacks the adjacent carbon, displacing the second bromide and forming the heterocyclic ring.

Experimental Protocol: Synthesis of the Nitrile Intermediate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes.

  • Electrophile Addition: Add 2,3-dibromopropionitrile (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.

Step 2: Conversion of Nitrile to Thioamide

The conversion of a nitrile to a primary thioamide is a cornerstone transformation. While several methods exist, including the use of Lawesson's reagent or phosphorus pentasulfide, a milder and highly effective approach utilizes hydrogen sulfide gas in the presence of a basic catalyst.[4] An anion-exchange resin in its hydrosulfide (SH⁻) form provides a heterogeneous and easily separable catalyst, simplifying the purification process.[4]

Experimental Protocol: Thiolysis of the Nitrile Intermediate

  • Catalyst Preparation: Prepare the hydrosulfide form of an anion-exchange resin (e.g., Dowex 1x8) by washing the chloride form sequentially with aqueous NaOH, water, and then treating with an aqueous solution of sodium hydrosulfide (NaSH). Wash with deionized water until the washings are neutral.

  • Reaction Setup: In a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet bubbler, suspend the nitrile intermediate (1.0 eq) and the prepared resin in a 3:2 mixture of methanol/water.

  • Gas Introduction: Gently bubble a slow stream of hydrogen sulfide (H₂S) gas through the stirring suspension at room temperature. (Caution: H₂S is highly toxic and flammable. This step must be performed in a well-ventilated fume hood).

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Work-up and Purification: Filter off the resin and wash it with methanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

The structural identity of the final compound must be validated through spectroscopic analysis. Based on the chemical structure, the following key signals are anticipated:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.0-9.5 ppm: Two broad singlets, integrating to 1H each, corresponding to the two diastereotopic protons of the thioamide (-CSNH₂).

    • δ 6.5-7.0 ppm: A multiplet system corresponding to the four aromatic protons on the benzene ring.

    • δ 6.0-6.5 ppm: A broad singlet, integrating to 1H, for the N-H proton of the benzoxazine ring.

    • δ 4.0-4.5 ppm: A multiplet for the C2-H proton, adjacent to the thioamide group.

    • δ 3.0-3.5 ppm: A multiplet for the two diastereotopic protons at the C3 position (CH₂).

  • Mass Spectrometry (ESI+): A prominent peak at m/z = 195.05 [M+H]⁺, corresponding to the protonated molecular ion.

Biological Activity and Therapeutic Potential

Postulated Mechanisms and Applications

While specific biological data for the title compound is limited, its structural components suggest several high-potential therapeutic avenues:

  • Antimicrobial Agent: Both benzoxazine and thioamide moieties are present in known antimicrobial compounds.[2] The compound may interfere with bacterial cell wall synthesis, nucleic acid replication, or metabolic pathways.

  • Anticancer Agent: Derivatives of the benzoxazine scaffold have demonstrated cytotoxic effects against various cancer cell lines.[2] The thioamide group is also a feature of several anticancer agents, potentially acting by inhibiting key enzymes or inducing apoptosis.

  • A1 Adenosine Receptor (A₁AR) Agonist: The compound has been cited as a pharmaceutical intermediate for enhancing agonist activity at the A₁AR.[5] A₁ARs are inhibitory G-protein coupled receptors (GPCRs) widely expressed in the brain, heart, and other tissues.[6] Their activation leads to a decrease in intracellular cyclic AMP (cAMP), modulation of ion channels, and a general reduction in neuronal excitability, making them attractive targets for anticonvulsant, neuroprotective, and cardioprotective therapies.[5][7]

A1AR_Pathway cluster_membrane Cell Membrane A1R A₁ Adenosine Receptor G_Protein Gi/o Protein A1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Benzoxazine- carbothioamide (Agonist) Ligand->A1R:f0 Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA ↓ Activation Response Cellular Response (e.g., ↓ Neurotransmission, Hyperpolarization) PKA->Response Leads to MIC_Workflow Prep 1. Prepare Stock Solution of Compound in DMSO Dilute 2. Perform 2-Fold Serial Dilutions in Growth Medium (96-well plate) Prep->Dilute Inoculate 3. Inoculate Wells with Standardized Bacterial Suspension (e.g., S. aureus) Dilute->Inoculate Controls 4. Include Positive (Bacteria only) & Negative (Medium only) Controls Inoculate->Controls Incubate 5. Incubate at 37°C for 18-24 hours Controls->Incubate Read 6. Determine MIC: Lowest concentration with no visible bacterial growth Incubate->Read

Diagram 3: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: MIC Determination

  • Preparation: Prepare a stock solution of the title compound in sterile DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this bacterial suspension to wells 1 through 11. Add 10 µL of sterile broth to well 12.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule of considerable scientific interest, bridging the well-documented biological activities of the benzoxazine scaffold and the thioamide functional group. The synthetic route presented is robust and scalable, providing a reliable source of material for further investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines, bacterial and fungal strains, and specific receptor binding assays (especially A₁AR).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • SAR Exploration: Synthesizing a library of analogs with substitutions on the aromatic ring and modifications at the N4 position to optimize potency and selectivity.

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This technical guide serves as a foundational resource to catalyze these future investigations, paving the way for the potential development of novel therapeutics derived from this promising chemical scaffold.

References

  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060. [Link]

  • Wikipedia. (n.d.). Adenosine A1 receptor. Retrieved January 19, 2026, from [Link]

  • Ghasemi-Kasman, M., Javan, M., & Nasr-Esfahani, M. H. (2017). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Molecular Neurobiology, 54(8), 6049–6061. [Link]

  • Kuroita, T., et al. (1996). activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed. [Link]

  • Li, J., et al. (2004). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 95(7), 693-702. [Link]

  • Dalip, D., et al. (2012). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Al-Hiari, Y. M. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 113-117. [Link]

  • Rani, P., et al. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Frontiers in Chemistry. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • Bojarski, A. J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved January 19, 2026, from [Link]

  • Liu, J. P., & Ishida, H. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(12), 4277–4282. [Link]

  • Middle East Technical University. (2012). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. [Link]

  • Al-Zoubi, R. M., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Semantic Scholar. [Link]

  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delineates its core chemical structure, explores its physicochemical properties, and outlines potential synthetic pathways. Furthermore, it delves into the prospective biological activities, including antimicrobial, cytotoxic, and immunomodulatory effects, drawing insights from the broader class of benzoxazine derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery, providing both established knowledge and identifying areas for future investigation.

Introduction: The Benzoxazine Scaffold in Drug Discovery

The 1,4-benzoxazine ring system is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules.[1] Its unique structural and electronic properties, conferred by the fusion of a benzene ring with an oxazine ring containing nitrogen and oxygen atoms at the 1 and 4 positions respectively, render it a versatile scaffold for the design of novel therapeutic agents.[1] Derivatives of 1,4-benzoxazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The amenability of the benzoxazine core to chemical modification allows for the fine-tuning of its biological profile, making it a focal point of contemporary medicinal chemistry research. This guide focuses specifically on the 2-carbothioamide derivative of 3,4-dihydro-2H-1,4-benzoxazine, a compound that synergistically combines the therapeutic potential of the benzoxazine nucleus with the well-documented bioactivity of the carbothioamide functional group.

Molecular Structure and Chemical Identity

The foundational structure of the topic compound is the 3,4-dihydro-2H-1,4-benzoxazine core. This is a bicyclic system where a benzene ring is fused to a six-membered heterocyclic ring containing a nitrogen atom at position 4 and an oxygen atom at position 1. The "3,4-dihydro-2H" nomenclature indicates the saturation of the heterocyclic ring. The key functionalization is the presence of a carbothioamide group (-C(=S)NH2) at the 2-position.

Systematic Name: this compound

Molecular Formula: C₉H₁₀N₂OS[4]

Molecular Weight: 194.26 g/mol [4]

CAS Registry Number: 92659-38-6

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the general characteristics of related benzoxazine derivatives and the presence of the polar carbothioamide group, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Physical State Likely a solid at room temperature.
Melting Point Expected to be a crystalline solid with a defined melting point.
Solubility Predicted to have limited solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols.
pKa The secondary amine in the ring and the thioamide group will influence the acid-base properties.
LogP The presence of polar functional groups suggests a moderate lipophilicity.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A feasible approach involves the initial synthesis of a 2-substituted 1,4-benzoxazine precursor, followed by the introduction of the carbothioamide functionality.

G cluster_0 Step 1: Synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine cluster_1 Step 2: Formation of the Nitrile Intermediate cluster_2 Step 3: Thionation of the Nitrile A 2-Aminophenol C 2-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1,3-Dibromopropene B->C D 2-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine F 3,4-Dihydro-2H-1,4-benzoxazine-2-acetonitrile D->F Polar aprotic solvent (e.g., DMSO) E Sodium Cyanide (NaCN) E->F G 3,4-Dihydro-2H-1,4-benzoxazine-2-acetonitrile I This compound G->I Base (e.g., Pyridine) H Hydrogen Sulfide (H2S) or Lawesson's Reagent H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine

  • To a solution of 2-aminophenol in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

  • To this mixture, add 1,3-dibromopropene dropwise at room temperature.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 2-(bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-acetonitrile

  • Dissolve 2-(bromomethyl)-3,4-dihydro-2H-1,4-benzoxazine in a polar aprotic solvent like DMSO.

  • Add sodium cyanide portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrile intermediate.

Step 3: Synthesis of this compound

  • Dissolve the nitrile intermediate in a basic solvent such as pyridine.

  • Bubble hydrogen sulfide gas through the solution or, alternatively, treat with a thionating agent like Lawesson's reagent.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to afford the final product.

Spectroscopic Characterization (Predicted)

Technique Expected Features
¹H NMR - Aromatic protons (4H) in the range of δ 6.5-7.5 ppm.- Protons of the heterocyclic ring, including the CH₂ and CH groups, would appear as multiplets in the upfield region.- The NH proton of the benzoxazine ring and the NH₂ protons of the thioamide would likely appear as broad singlets, with chemical shifts dependent on the solvent.
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm.- Aliphatic carbons of the heterocyclic ring.- A characteristic downfield signal for the C=S carbon of the thioamide group (typically >180 ppm).
IR Spectroscopy - N-H stretching vibrations for the secondary amine and the primary thioamide in the range of 3100-3400 cm⁻¹.- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring around 1500-1600 cm⁻¹.- A characteristic C=S stretching vibration.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 194.26 g/mol .- Fragmentation patterns characteristic of the benzoxazine ring system and the loss of the carbothioamide group.

Biological Activity and Therapeutic Potential

The biological profile of this compound is anticipated to be a composite of the activities associated with the benzoxazine scaffold and the carbothioamide moiety.

Antimicrobial Activity

Benzoxazine derivatives have been reported to possess antibacterial and antifungal properties.[3] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic processes. The presence of the sulfur atom in the carbothioamide group may enhance this activity, as many sulfur-containing compounds are known for their antimicrobial efficacy.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,4-benzoxazine derivatives against various cancer cell lines.[2][5] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The thioamide functional group is also found in several clinically used anticancer agents, suggesting that this compound could be a promising candidate for further investigation as an anticancer agent.

This compound This compound Inhibition of Cell Proliferation Inhibition of Cell Proliferation This compound->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis This compound->Induction of Apoptosis Disruption of Microbial Cell Membranes Disruption of Microbial Cell Membranes This compound->Disruption of Microbial Cell Membranes Anticancer Effect Anticancer Effect Inhibition of Cell Proliferation->Anticancer Effect Induction of Apoptosis->Anticancer Effect Antimicrobial Effect Antimicrobial Effect Disruption of Microbial Cell Membranes->Antimicrobial Effect

Caption: Potential biological activities of this compound.

Immunomodulatory Effects

Some benzoxazine derivatives have been shown to modulate the immune response. This activity could be beneficial in the treatment of inflammatory diseases or as adjuvants in immunotherapy. The specific effects of the 2-carbothioamide derivative on the immune system warrant further investigation.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound are lacking, general trends can be inferred from related compounds. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, substitutions at the 2-position of the benzoxazine ring were found to significantly influence their antagonistic activity at serotonin-3 (5-HT3) receptors.[6] This highlights the importance of the substitution pattern on the heterocyclic ring for biological activity. Further studies are needed to elucidate the role of the 2-carbothioamide group and to explore the effects of substitutions on both the aromatic and heterocyclic rings of the title compound.

Safety and Toxicology

No specific toxicity data for this compound is currently available. As with any novel chemical entity, a thorough toxicological evaluation would be necessary before any potential therapeutic application. This would include in vitro cytotoxicity assays against normal cell lines and in vivo studies to determine acute and chronic toxicity.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The convergence of the biologically active benzoxazine core with the versatile carbothioamide functional group suggests a high potential for the discovery of novel therapeutic agents. Key areas for future research include:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough physicochemical and spectroscopic characterization.

  • Comprehensive evaluation of its antimicrobial and anticancer activities against a broad range of pathogens and cell lines.

  • Elucidation of its mechanism of action at the molecular level.

  • Systematic structure-activity relationship studies to guide the design of more potent and selective analogs.

  • In-depth toxicological profiling.

References

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]

  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051–2060.
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion. The Journal of Organic Chemistry, 83(15), 7907–7918.
  • Bentham Science Publishers. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. [Link]

  • ResearchGate. (n.d.). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Prashanthi, Y., & Rajan, K. S. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.
  • Google Patents. (n.d.). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Cidade, H., et al. (2021). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 9, 707984.
  • Google Patents. (n.d.). US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines.
  • Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
  • Semantic Scholar. (n.d.). 4H-3,1-Benzoxazines and their dihydro derivatives: synthesis, reactivity, and biological activity. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3,4-Dihydro-2,2-dimethyl-6-nitro-4-(1-oxido-2-pyridinyl)-2H-1,4-benzoxazine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). KR840002141B1 - Process for preparing benzoxazine derivatives.
  • Al-Shabib, N. A., et al. (2022). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 27(3), 941.
  • European Patent Office. (n.d.). EP 0047005 B1 - Benzoxazine derivatives. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. Retrieved January 19, 2026, from [Link]

  • Al-Zahrani, F. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

  • Kumar, A., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1385.
  • Gabr, M. T., et al. (2015). Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives. Chinese Chemical Letters, 26(12), 1522-1528.
  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60.
  • Khan, K. M., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1385.

Sources

The Rising Therapeutic Potential of Benzoxazine Carbothioamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning field of benzoxazine carbothioamide derivatives, a novel class of heterocyclic compounds with significant therapeutic promise. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. Instead, it synthesizes current knowledge to provide a forward-looking perspective on the design, synthesis, and biological evaluation of these promising molecules. We will delve into the rationale behind their design, propose robust synthetic strategies, and detail the experimental protocols necessary to unlock their full therapeutic potential.

Introduction: The Strategic Fusion of Two Potent Pharmacophores

The benzoxazine ring system is a well-established "privileged scaffold" in medicinal chemistry, known to be a component of molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The structural rigidity and specific stereoelectronic features of the benzoxazine nucleus make it an ideal foundation for the development of targeted therapeutic agents.

On the other hand, the carbothioamide moiety (-C(=S)NH2) and its derivatives are recognized for their diverse biological activities, which are often attributed to their ability to act as effective hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions that are crucial for the function of many enzymes.[3] Derivatives bearing this functional group have demonstrated significant potential as enzyme inhibitors, anticonvulsants, and anticancer agents.[4][5]

The strategic combination of the benzoxazine scaffold with a carbothioamide functional group presents a compelling opportunity for the discovery of novel drug candidates with potentially synergistic or unique mechanisms of action. This guide will explore the scientific foundation for this hypothesis and provide a practical framework for researchers to pursue the synthesis and biological evaluation of this exciting new class of compounds.

Proposed Synthetic Pathways: A Roadmap to Novel Derivatives

While the direct synthesis of benzoxazine carbothioamide derivatives is not extensively documented, established synthetic methodologies for both the benzoxazine core and the introduction of the carbothioamide group can be logically combined. The following proposed synthetic routes offer a practical starting point for the synthesis of these novel compounds.

General Synthesis of the Benzoxazine Core

The most common and versatile method for the synthesis of 1,3-benzoxazine derivatives is the Mannich condensation reaction.[6] This one-pot, three-component reaction involves the condensation of a phenol, a primary amine, and formaldehyde.[7] The choice of substituents on the phenol and primary amine starting materials allows for the introduction of chemical diversity into the benzoxazine scaffold.

Experimental Protocol: General Synthesis of a Substituted 1,3-Benzoxazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or toluene.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (2.2 eq., typically 37% in water) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,3-benzoxazine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Introduction of the Carbothioamide Moiety

With a functionalized benzoxazine in hand, the carbothioamide group can be introduced through several established methods. A common approach involves the reaction of an amine- or isothiocyanate-functionalized benzoxazine.

Proposed Route A: From an Amino-Benzoxazine

  • Synthesis of Amino-Benzoxazine: Synthesize a benzoxazine derivative bearing an amino group on the phenyl ring or on a substituent attached to the nitrogen atom of the oxazine ring.

  • Reaction with a Thiocarbonyl Transfer Reagent: React the amino-benzoxazine with a thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI), to form an isothiocyanate intermediate.

  • Formation of the Carbothioamide: The isothiocyanate can then be reacted with ammonia or a primary/secondary amine to yield the desired N-substituted benzoxazine carbothioamide.

Proposed Route B: From a Formyl-Benzoxazine

  • Synthesis of Formyl-Benzoxazine: Prepare a benzoxazine derivative with a formyl (-CHO) group at a suitable position on the aromatic ring.

  • Condensation with Thiosemicarbazide: React the formyl-benzoxazine with thiosemicarbazide in the presence of an acid catalyst to form a thiosemicarbazone, which contains the carbothioamide functionality.[3]

Diagram: Proposed Synthetic Workflow

G cluster_route_a Route A cluster_route_b Route B Phenol Substituted Phenol Mannich Mannich Condensation Phenol->Mannich Amine Primary Amine Amine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Benzoxazine Substituted 1,3-Benzoxazine Mannich->Benzoxazine AminoBenzoxazine Amino-Benzoxazine Benzoxazine->AminoBenzoxazine Functional Group Interconversion FormylBenzoxazine Formyl-Benzoxazine Benzoxazine->FormylBenzoxazine Functional Group Interconversion TCDI Thiocarbonylating Agent (e.g., TCDI) AminoBenzoxazine->TCDI Isothiocyanate Isothiocyanate Intermediate TCDI->Isothiocyanate Ammonia Ammonia / Amine Isothiocyanate->Ammonia Carbothioamide_A Benzoxazine Carbothioamide Ammonia->Carbothioamide_A Thiosemicarbazide Thiosemicarbazide FormylBenzoxazine->Thiosemicarbazide Condensation Carbothioamide_B Benzoxazine Carbothioamide (as Thiosemicarbazone) Thiosemicarbazide->Carbothioamide_B

Caption: Proposed synthetic workflow for benzoxazine carbothioamide derivatives.

Predicted Biological Activities and Mechanisms of Action

The fusion of the benzoxazine and carbothioamide pharmacophores is anticipated to yield compounds with a rich spectrum of biological activities. The following sections outline the predicted therapeutic potential and the underlying mechanistic rationale.

Antimicrobial Activity

Benzoxazine derivatives have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][8][9] The mechanism of action is thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The carbothioamide moiety is also a well-known feature of many antimicrobial agents, often acting by interfering with microbial metabolic pathways.

The combination of these two moieties in a single molecule could lead to a synergistic antimicrobial effect or a broader spectrum of activity. It is hypothesized that benzoxazine carbothioamide derivatives could exhibit enhanced antimicrobial potency through a multi-target mechanism.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the synthesized benzoxazine carbothioamide derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Self-Validation: The experiment should be performed in triplicate, and standard reference antibiotics (e.g., amoxicillin, fluconazole) should be included as controls to validate the assay.[8]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazine derivatives, with some compounds showing potent cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. Similarly, carbothioamide-containing compounds have been investigated as anticancer agents, with some demonstrating the ability to induce apoptosis and inhibit enzymes crucial for tumor growth.[4][5]

Benzoxazine carbothioamide derivatives are therefore promising candidates for novel anticancer drugs. Their mechanism of action could involve a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazine carbothioamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Self-Validation: Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin) to ensure the validity of the results.

Diagram: Potential Anticancer Mechanisms of Action

G cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets BZC Benzoxazine Carbothioamide Derivative Apoptosis Induction of Apoptosis BZC->Apoptosis CellCycleArrest Cell Cycle Arrest BZC->CellCycleArrest InhibitProliferation Inhibition of Proliferation BZC->InhibitProliferation Kinases Protein Kinases (e.g., DNA-PK) BZC->Kinases Cholinesterases Cholinesterases (AChE, BChE) BZC->Cholinesterases OtherEnzymes Other Enzymes BZC->OtherEnzymes CancerCellDeath CancerCellDeath Apoptosis->CancerCellDeath Cancer Cell Death CellCycleArrest->CancerCellDeath InhibitProliferation->CancerCellDeath

Caption: Potential anticancer mechanisms of benzoxazine carbothioamide derivatives.

Enzyme Inhibition

The carbothioamide moiety is a key structural feature in many enzyme inhibitors. For instance, pyrazolobenzothiazine-based carbothioamides have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters.[3] Benzoxazine derivatives have also been reported to inhibit various enzymes, including DNA-PK and cholinesterases.[8][12]

The combination of these two pharmacophores could lead to the development of highly potent and selective enzyme inhibitors for a range of therapeutic targets. For example, benzoxazine carbothioamide derivatives could be designed to target enzymes involved in neurodegenerative diseases, inflammation, or cancer.

Table 1: Reported IC50 Values for Related Enzyme Inhibitors

Compound ClassTarget EnzymeIC50 Value (µM)Reference
2-morpholino-substituted-1,3 benzoxazineDNA-PK0.28[8]
Pyrazolobenzothiazine-based carbothioamideMAO-A0.003[3]
Pyrazolobenzothiazine-based carbothioamideMAO-B0.02[3]
2-aryl-6-carboxamide benzoxazoleAcetylcholinesterase (AChE)0.01262[12]
2-aryl-6-carboxamide benzoxazoleButyrylcholinesterase (BChE)0.02545[12]
Benzoxazinone derivativesα-chymotrypsin6.5 - 341.1[13]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Systematic modification of the benzoxazine carbothioamide scaffold will be crucial for optimizing biological activity and developing lead compounds. Based on the literature for related compounds, several key structural features can be targeted for modification in SAR studies:

  • Substituents on the Benzoxazine Ring: The nature and position of substituents on the benzene ring of the benzoxazine moiety can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.[14]

  • The N-Substituent of the Oxazine Ring: The group attached to the nitrogen atom of the oxazine ring can be varied to explore the impact of steric and electronic factors on activity.

  • The Carbothioamide Group: The carbothioamide moiety can be modified, for example, by N-substitution, to fine-tune the compound's physicochemical properties and its ability to interact with target enzymes or receptors.

Future Directions and Conclusion

The exploration of benzoxazine carbothioamide derivatives represents a promising new frontier in drug discovery. The rational combination of two potent pharmacophores provides a strong foundation for the development of novel therapeutic agents with potentially superior efficacy and unique mechanisms of action. This technical guide has provided a comprehensive overview of the rationale, proposed synthetic strategies, and key experimental protocols for investigating this exciting class of compounds.

Future research should focus on the synthesis of a diverse library of benzoxazine carbothioamide derivatives and their systematic evaluation in a range of biological assays. In-depth mechanistic studies will be essential to elucidate their modes of action and to guide the rational design of next-generation drug candidates. The insights gained from these studies will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases.

References

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mohamed Saad Muftah. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.
  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (1996). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Ingenta Connect. Retrieved January 19, 2026, from [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 19, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (1999). PubMed. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Retrieved January 19, 2026, from [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2006). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel 3,4-Dihydro-2H-1,4-benzoxazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique conformational flexibility and electronic properties have made it a fertile ground for the development of therapeutic agents across various domains, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the rational design, synthesis, and evaluation of novel 3,4-dihydro-2H-1,4-benzoxazine analogues. We will delve into the causality behind experimental choices, present detailed and self-validating protocols, and explore the structure-activity relationships that drive modern drug discovery efforts in this chemical space.

Strategic Design: Retrosynthesis and Bioisosteric Considerations

The journey to novel analogues begins with a robust design strategy. The inherent value of the benzoxazine scaffold lies in its multiple modification sites, which allow for fine-tuning of its pharmacological and pharmacokinetic properties.[2]

Core Retrosynthetic Analysis

A logical retrosynthetic analysis of the 3,4-dihydro-2H-1,4-benzoxazine core reveals two primary disconnection pathways. This analysis forms the basis for most synthetic strategies, guiding the selection of readily available starting materials.

  • Disconnection A (C-N Bond): This is the most common approach, involving the formation of the crucial aryl C-N bond. This disconnection leads back to a 2-aminophenol derivative and a two-carbon unit, typically an α-halo ketone or a 1,2-dihaloethane.[5]

  • Disconnection B (C-O Bond): This approach involves the formation of the aryl C-O bond, starting from an o-haloaniline and a suitable ethanolamine derivative. This pathway is particularly relevant for modern catalytic methods.

G cluster_0 Retrosynthetic Pathways cluster_A Disconnection A (C-N Bond) cluster_B Disconnection B (C-O Bond) Target 3,4-Dihydro-2H-1,4-benzoxazine SM_A1 2-Aminophenol Target->SM_A1 C-N bond SM_A2 C2 Electrophile (e.g., 1,2-dihaloethane) Target->SM_A2 C-N & C-O bonds SM_B1 o-Halophenol Target->SM_B1 C-O bond SM_B2 Ethanolamine Target->SM_B2 C-N bond

Caption: Key retrosynthetic disconnections for the benzoxazine scaffold.

The Role of Bioisosteric Replacement

To generate novel analogues with potentially improved properties, the principle of bioisosteric replacement is a powerful tool.[6][7] This involves substituting specific atoms or functional groups with others that possess similar physicochemical properties, aiming to enhance potency, reduce toxicity, or improve metabolic stability without drastically altering the molecule's ability to interact with its biological target.[8] For the benzoxazine scaffold, common bioisosteric modifications include:

  • Aromatic Ring Substitution: Replacing hydrogen atoms with fluorine or chlorine to modulate lipophilicity and metabolic stability.

  • Scaffold Hopping: Replacing the entire benzoxazine core with a structurally different scaffold that maintains the spatial arrangement of key pharmacophoric features.[7][9]

  • Side-Chain Modification: Altering alkyl or aryl substituents to probe the steric and electronic requirements of the target's binding pocket.

Foundational Synthetic Methodologies

The classical approaches to synthesizing the 3,4-dihydro-2H-1,4-benzoxazine ring system, while sometimes requiring harsh conditions, are foundational and highly reliable.[5]

Condensation of 2-Aminophenols with 1,2-Dihaloethanes

This is a direct and widely used method that follows the C-N bond disconnection pathway. The reaction involves the N-alkylation of a 2-aminophenol followed by an intramolecular Williamson ether synthesis. The choice of base is critical; a weaker base like potassium carbonate is often preferred to minimize the formation of unwanted dimeric byproducts.[10]

G Start 2-Aminophenol + 1,2-Dibromoethane Intermediate N-(2-bromoethyl)- 2-aminophenol Start->Intermediate N-Alkylation (Base, Solvent) Product 3,4-Dihydro-2H-1,4-benzoxazine Intermediate->Product Intramolecular Cyclization (Base)

Caption: Workflow for the classical synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Detailed Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine [10]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (5.45 g, 50 mmol), 1,2-dibromoethane (14.1 g, 75 mmol), and acetone (100 mL).

  • Reagent Addition: In a separate beaker, dissolve potassium carbonate (9.67 g, 70 mmol) in water (85 mL) and add this solution to the reaction mixture.

  • Reaction: Heat the resulting mixture to reflux and maintain for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Ethyl Acetate/Hexane solvent system.

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. Pour the remaining aqueous residue into water (150 mL) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,4-dihydro-2H-1,4-benzoxazine. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Entry2-Aminophenol SubstituentYield (%)Reference
1H~60-70%[10]
24-Methyl~65%[10]
34-Chloro~55%[11]

Table 1: Representative yields for the classical synthesis of substituted benzoxazine analogues.

Modern Catalytic Approaches for Enhanced Efficiency

To overcome the limitations of classical methods, such as long reaction times and the need for high temperatures, modern transition-metal-catalyzed strategies have been developed. These methods offer milder reaction conditions, broader substrate scope, and often higher yields.[12]

Copper-Catalyzed Intramolecular C-N and C-O Bond Formation

Copper catalysis is particularly effective for forming C-N and C-O bonds.[13] An elegant one-pot synthesis can be designed starting from an o-halophenol and an ethanolamine derivative. The process involves an initial copper-catalyzed O-arylation, followed by an intramolecular C-N cyclization. This approach is highly efficient and avoids the need for protecting groups.[12]

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[14] In the context of benzoxazine synthesis, it can be applied to couple a 2-halophenol with an N-unsubstituted or N-monosubstituted ethanolamine, followed by an intramolecular cyclization. A recent development involves the direct Buchwald-Hartwig cross-coupling between a pre-formed 1,4-benzoxazine and a substituted bromobenzene to create novel 4-aryl-substituted analogues.[14]

G Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidative Addition Benzoxazine 1,4-Benzoxazine (R1-NH) Pd(II)->Benzoxazine Product 4-Aryl-1,4-benzoxazine (R1-N-Ar) Pd(II)->Product Reductive Elimination Benzoxazine->Pd(II) Coordination & Deprotonation ArBr Aryl Bromide (Ar-Br) ArBr->Pd(0) Product->Pd(0)

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.[14]

Biological Evaluation and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing novel analogues is to identify compounds with improved biological activity. A systematic evaluation process is crucial for elucidating the structure-activity relationship (SAR), which provides invaluable insights for future drug design.[15]

In Vitro Screening Workflow

Once a library of novel 3,4-dihydro-2H-1,4-benzoxazine analogues is synthesized and characterized, the next step is to screen them for biological activity using relevant in vitro assays. The specific assays will depend on the therapeutic target of interest (e.g., antibacterial, anticancer, enzyme inhibition).

G cluster_workflow Biological Evaluation Workflow A Synthesized Analogue Library B Primary Screening (Single Concentration) A->B C Dose-Response Assay (IC50/EC50 Determination) B->C Active 'Hits' D Secondary Assays (e.g., Selectivity, Mechanism of Action) C->D E SAR Analysis & Lead Compound Identification D->E F Lead Optimization E->F

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Interpreting SAR Data

SAR studies correlate specific structural modifications with observed changes in biological potency.[16] For 3,4-dihydro-2H-1,4-benzoxazine analogues, key positions for modification include the N-4, C-2, C-3, and various positions on the benzene ring. For example, studies on neuroprotective antioxidants have shown that 3-alkyl substituents are essential for efficient activity, and an 8-benzylamino substituent further enhances potency.[4]

Analogue IDR¹ (at C-3)R² (at N-4)R³ (at C-7)IC₅₀ (µM)
BZ-01HHH>100
BZ-02CH₃HH55.6
BZ-03HBenzylH78.2
BZ-04CH₃BenzylH12.3
BZ-05CH₃BenzylOCH₃8.9
BZ-06CH₃BenzylCl15.1

Table 2: Hypothetical SAR data for a series of benzoxazine analogues against a target enzyme. This data illustrates that substitution at C-3 and N-4 is beneficial, with a methoxy group at C-7 further improving potency.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,4-benzoxazine scaffold remains a highly versatile and valuable template in drug discovery. While classical synthetic methods are robust, the adoption of modern catalytic techniques has significantly expanded the accessible chemical space, enabling the efficient creation of diverse analogue libraries. The future of research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiopure benzoxazines, as chirality often plays a critical role in biological activity.[17] Furthermore, the integration of computational modeling with synthetic chemistry will continue to refine the rational design of novel analogues with enhanced potency, selectivity, and drug-like properties, accelerating the journey from discovery to clinical application.

References

  • Macias-Ruvalcaba, M., et al. (2011). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • Paley, R., et al. (2011). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Sturzebecher, A., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds With Dual Function. PubMed. Available at: [Link]

  • Tang, S., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. Available at: [Link]

  • Tang, S., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • Tang, S., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Macias-Ruvalcaba, M., et al. (2011). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Amanote Research. Available at: [Link]

  • Ghorai, M. K., et al. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • An-Gourbal, V., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

  • Munusamy, S., et al. (2015). Copper catalyzed CN bond formation/C–H activation: synthesis of aryl 4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

  • Kotha, S., et al. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Coeffard, V., et al. (2013). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Available at: [Link]

  • Tan, T. H., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Available at: [Link]

  • Sumi, P., et al. (2023). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate. Available at: [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Macdonald, S. J. F. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Guba, W., et al. (2008). Workflow-based identification of bioisosteric replacements for molecular scaffolds. PMC. Available at: [Link]

  • Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available at: [Link]

  • Brown, N., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]

Sources

Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition and interpretation. The insights provided are grounded in established principles of spectroscopy and supported by data from analogous structures within the benzoxazine family.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic heteroaromatic compound featuring a benzene ring fused to an oxazine ring, with a carbothioamide substituent at the 2-position. The presence of aromatic and aliphatic protons, a secondary amine, a thioamide group, and a C-O-C ether linkage provides a rich tapestry of spectroscopic signals that can be used for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methine, methylene, and amine protons. The expected chemical shifts are summarized in the table below.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Ar-H (4H)6.8 - 7.2m-
NH (1H)8.0 - 9.0br s-
CH (1H)4.5 - 5.0ddJ = 3, 8 Hz
CH₂ (2H)3.9 - 4.4m-
CSNH₂ (2H)9.0 - 10.0br s-
  • Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to resonate in the aromatic region (δ 6.8-7.2 ppm) as a complex multiplet due to their distinct chemical environments.

  • Amine Proton (NH): The proton on the nitrogen of the oxazine ring will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm), with its chemical shift being solvent-dependent.

  • Methine Proton (CH): The proton at the 2-position, adjacent to the carbothioamide group, is expected to appear as a doublet of doublets (dd) around δ 4.5-5.0 ppm due to coupling with the geminal methylene protons.

  • Methylene Protons (CH₂): The two protons at the 3-position of the oxazine ring will likely present as a multiplet in the region of δ 3.9-4.4 ppm.

  • Thioamide Protons (CSNH₂): The two protons of the thioamide group are expected to be observed as a broad singlet at a downfield chemical shift (δ 9.0-10.0 ppm) due to the deshielding effect of the thiocarbonyl group.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C=S195 - 205
Ar-C (6C)115 - 150
CH50 - 60
CH₂40 - 50
  • Thiocarbonyl Carbon (C=S): The most downfield signal is anticipated to be that of the thiocarbonyl carbon, appearing in the range of δ 195-205 ppm.

  • Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to signals in the δ 115-150 ppm region.

  • Methine Carbon (CH): The carbon at the 2-position is expected to resonate around δ 50-60 ppm.

  • Methylene Carbon (CH₂): The carbon at the 3-position will likely appear in the upfield region of δ 40-50 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Insert into Spectrometer c13_nmr ¹³C NMR h1_nmr->c13_nmr nmr_2d 2D NMR c13_nmr->nmr_2d process Process Spectra (FT, Phasing, Baseline) nmr_2d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=S Stretch (Thioamide)1200 - 1400Strong
C-N Stretch1250 - 1350Strong
C-O-C Stretch (Ether)1000 - 1300Strong
C=C Stretch (Aromatic)1450 - 1600Medium
  • N-H Stretch: A medium intensity band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine in the oxazine ring.

  • C-H Stretches: Aromatic C-H stretches are expected between 3000-3100 cm⁻¹, while aliphatic C-H stretches will appear in the 2850-3000 cm⁻¹ range.

  • C=S Stretch: A strong absorption band in the 1200-1400 cm⁻¹ region is characteristic of the thiocarbonyl (C=S) group.

  • C-N and C-O-C Stretches: Strong bands corresponding to C-N and C-O-C stretching vibrations are anticipated in the fingerprint region (1000-1350 cm⁻¹).

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Expected Mass Spectrometric Data

For this compound (C₉H₁₀N₂OS), the exact mass is 194.0514 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z 194.

  • Isotope Peaks: Due to the presence of sulfur, an (M+2)⁺ peak with an intensity of approximately 4.4% relative to the molecular ion peak is anticipated.

  • Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation upon ionization. A plausible fragmentation pathway is the loss of the carbothioamide side chain.

MassSpec_Fragmentation M [C₉H₁₀N₂OS]⁺˙ m/z = 194 frag1 [C₈H₈NO]⁺ m/z = 134 M->frag1 - CSNH₂

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, established synthesis methodologies, chemical reactivity, and known biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the compound's potential as a lead structure for antimicrobial, anticancer, and immunomodulatory agents.

Introduction to the 1,4-Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic motif frequently encountered in biologically active compounds. This scaffold, consisting of a benzene ring fused to a six-membered oxazine ring, serves as a versatile framework in drug design. Its structural rigidity, combined with the specific spatial arrangement of its heteroatoms, allows for precise interactions with various biological targets. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, underscoring their importance in the development of new chemical entities for therapeutic use.[1][2] The introduction of a carbothioamide functional group at the 2-position, as seen in the topic compound, further enhances its chemical reactivity and potential for biological engagement.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in any chemical research endeavor. This compound is defined by a unique combination of a benzoxazine core and a thioamide functional group.[3]

PropertyValueSource
CAS Number 92659-38-6[3]
Molecular Formula C₉H₁₀N₂OS[3]
Molecular Weight 194.26 g/mol [3]
Canonical SMILES C1C(OC2=CC=CC=C2N1)C(=S)N[3]
InChI Key BOEFQBKVKXVHEE-UHFFFAOYSA-N[3]

Synthesis Methodologies

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be approached through several strategic routes. The choice of method often depends on the desired substitution patterns, scalability, and available starting materials. Common strategies involve the cyclization of substituted phenols or the reaction of o-aminophenols with appropriate precursors.[1][3]

General Synthesis Workflow

A prevalent strategy for constructing the benzoxazine ring involves the reaction of an o-substituted phenol with a component that provides the remaining atoms of the heterocyclic ring. For the title compound, this often involves multi-step sequences.

synthesis_workflow start o-Aminophenol + Chloroacetyl Chloride intermediate1 Intermediate Amide start->intermediate1 Acylation intermediate2 Cyclization (Base-mediated) intermediate1->intermediate2 Intramolecular Williamson Ether Synthesis intermediate3 Amide to Thioamide Conversion (e.g., Lawesson's Reagent) intermediate2->intermediate3 Thionation product 3,4-Dihydro-2H-1,4-benzoxazine- 2-carbothioamide intermediate3->product

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol: Multi-step Synthesis

The following outlines a conceptual multi-step synthesis. Note: This is an illustrative protocol and requires laboratory optimization for safety and yield.

  • Step 1: N-Acylation of o-Aminophenol:

    • Dissolve o-aminophenol in a suitable aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂).

    • Cool the solution to 0°C in an ice bath.

    • Add an equimolar amount of a base (e.g., Triethylamine) to act as an acid scavenger.

    • Slowly add a solution of 2-chloroacetyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove salts and purify the resulting N-(2-hydroxyphenyl)-2-chloroacetamide, typically by recrystallization or column chromatography.

  • Step 2: Intramolecular Cyclization:

    • Dissolve the product from Step 1 in a polar aprotic solvent (e.g., DMF or Acetone).

    • Add a slight excess of a suitable base (e.g., Potassium Carbonate) to facilitate the intramolecular Williamson ether synthesis.

    • Heat the mixture under reflux for 6-12 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the resulting 3,4-dihydro-2H-1,4-benzoxazin-2-one.

  • Step 3: Thionation to Carbothioamide:

    • Dissolve the benzoxazin-2-one from Step 2 in a dry, high-boiling point solvent (e.g., Toluene or Xylene).

    • Add a thionating agent, such as Lawesson's Reagent (0.5-1.0 equivalents).

    • Heat the reaction mixture under reflux for 2-6 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction and remove the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final this compound.

Chemical Reactivity and Mechanistic Insights

The chemical nature of this molecule is dictated by the interplay between the electron-rich benzoxazine ring and the electrophilic carbothioamide group.

Caption: Key reactive sites of the title compound.

The carbothioamide moiety is a key center for chemical transformations.[3] The sulfur atom can act as a nucleophile, for instance, in alkylation reactions. Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles, which can be a starting point for creating more complex derivatives. The benzoxazine ring itself can undergo electrophilic aromatic substitution, although the specific regioselectivity would be influenced by the directing effects of the fused ring system.[3]

Biological Activity and Therapeutic Potential

Preliminary research has highlighted the potential of this compound and its analogs in several therapeutic areas.[3] The presence of the thioamide group is often associated with a range of biological effects, and the benzoxazine scaffold provides a robust framework for optimizing these activities.

  • Antimicrobial Properties: Studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains.[3] The mechanism may involve interference with essential cellular processes, a common trait for sulfur-containing heterocyclic compounds.

  • Cytotoxic and Anticancer Potential: There is evidence that this molecule may possess cytotoxic properties against specific cancer cell lines, making it a candidate for further investigation in oncology drug discovery.[3]

  • Immunomodulatory Effects: Some derivatives of the parent benzoxazine structure have been reported to modulate immune responses, indicating potential applications in immunotherapy or for treating inflammatory conditions.[3]

Considerations for Drug Development

As a lead compound, this compound presents several avenues for optimization. Structure-Activity Relationship (SAR) studies would be critical to:

  • Enhance Potency: Modify substituents on the aromatic ring to improve target binding affinity.

  • Modulate Physicochemical Properties: Alter lipophilicity and polarity to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improve Safety Profile: Systematically modify the structure to reduce off-target effects and potential toxicity.

The chemical handles available on the molecule, particularly the thioamide group and the secondary amine in the oxazine ring, provide rich opportunities for combinatorial library synthesis to explore the chemical space around this scaffold.

Summary and Future Outlook

This compound is a heterocyclic compound with established physicochemical properties and significant potential for therapeutic applications. Its versatile synthesis and diverse biological activity profile make it an attractive starting point for drug discovery programs. Future research should focus on elucidating its specific molecular targets, understanding its mechanism of action in detail, and conducting systematic SAR studies to develop analogs with enhanced potency and drug-like properties.

References

  • This compound - Smolecule. (2023-08-16). Link

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. (n.d.). ResearchGate. Link

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (n.d.). ResearchGate. Link

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022-12-09). National Institutes of Health. Link

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.). ResearchGate. Link

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021-04-08). ResearchGate. Link

Sources

The Enduring Scaffold: A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 3,4-Dihydro-2H-1,4-benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive literature review of this remarkable compound class, offering insights into its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its efficacy. Authored from the perspective of a senior application scientist, this document aims to equip researchers with the foundational knowledge and practical methodologies required to explore and exploit the full potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives in modern drug discovery.

I. The Architectural Allure and Synthetic Versatility of the Benzoxazine Core

The inherent bioactivity of the 3,4-dihydro-2H-1,4-benzoxazine scaffold stems from its rigid, bicyclic structure, which adeptly positions substituents in three-dimensional space, allowing for precise interactions with biological targets. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the ether oxygen) within the core structure provides crucial anchor points for molecular recognition. Furthermore, the aromatic ring and the heterocyclic amine offer multiple sites for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The synthesis of this scaffold has evolved significantly, with numerous methodologies developed to afford a diverse array of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

A. Foundational Synthetic Strategies

A cornerstone of 3,4-dihydro-2H-1,4-benzoxazine synthesis involves the cyclization of 2-aminophenol derivatives. A classical and efficient two-step sequence begins with the reduction of commercially available benzoxazoles using sodium borohydride in the presence of acetic acid to yield N-substituted-2-aminophenols. Subsequent ring closure with agents like 1,2-dibromoethane under phase-transfer conditions provides the desired benzoxazine core.[1] While effective, this method can sometimes be hampered by the formation of unwanted dimers, necessitating careful purification.[1]

B. Modern Catalytic Approaches for Enhanced Control and Diversity

More contemporary methods leverage the power of transition metal catalysis to achieve higher yields, greater functional group tolerance, and enantioselectivity.

  • Palladium-Catalyzed Synthesis: Palladium catalysis has proven to be a powerful tool for constructing the benzoxazine ring system. For instance, a tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates with bisnucleophiles, catalyzed by palladium, yields a variety of chiral vinyl-substituted heterocycles, including 3,4-dihydro-2H-1,4-benzoxazines, with excellent enantioselectivity.[2] This approach is particularly valuable for introducing stereocenters and complex side chains.

  • Copper-Catalyzed Intramolecular Cyclization: A highly efficient method for synthesizing enantiopure 3,4-dihydro-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[2] This stepwise approach offers excellent enantio- and diastereospecificity (ee > 99%, de > 99%), making it ideal for the synthesis of chiral drug candidates.[2]

C. Microwave-Assisted Synthesis: A Nod to Green Chemistry

In the pursuit of more sustainable and efficient chemical processes, microwave-assisted synthesis has emerged as a valuable technique. Solvent-free microwave thermolysis has been shown to be a rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines, significantly reducing reaction times compared to conventional heating methods.[3]

II. The Pharmacological Tapestry: Unraveling the Diverse Biological Activities

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a chameleon in the world of pharmacology, with its derivatives exhibiting a remarkable array of biological activities. This section will delve into some of the most promising therapeutic areas where these compounds are making a significant impact.

A. Anticancer Activity: Targeting the Machinery of Malignancy

Several 3,4-dihydro-2H-1,4-benzoxazine derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[4] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

A notable synthetic strategy for developing novel anticancer agents involves the Buchwald–Hartwig cross-coupling reaction to introduce aryl substituents at the N-4 position of the benzoxazine ring.[5] Structure-activity relationship (SAR) studies have revealed that the presence of hydroxyl groups on the benzoxazine core and a para-amino group on the N-4 aryl substituent can significantly enhance anticancer potency.[5] For example, certain 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown promising IC50 values against various cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), and U-87 MG (glioblastoma).[4]

Mechanistically, some 2H-benzo[b][2][6]oxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety have been shown to induce DNA damage and apoptosis in cancer cells.[7] The planar nature of these molecules is thought to facilitate intercalation into DNA, leading to cell death.[7]

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

B. Antimicrobial Properties: A New Front in the Fight Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 3,4-dihydro-2H-1,4-benzoxazine scaffold has shown considerable promise as a source of novel antimicrobial agents.[8] Derivatives of this class have demonstrated activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For instance, molecular docking studies have indicated that some 2H-benzo[b][2][6]oxazin-3(4H)-one derivatives may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

C. Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to possess significant anti-inflammatory properties.[4] A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[2][11] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds have the potential to exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Some benzoxazine derivatives may also exert their anti-inflammatory effects by inhibiting phospholipase A2 (PLA2), an enzyme that releases arachidonic acid, the precursor for both prostaglandins and leukotrienes, from cell membranes.[12][13][14][15]

This widely used in vivo model is employed to evaluate the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (control) to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[16][17][18][19]

D. 5-HT3 Receptor Antagonism: Modulating Serotonergic Signaling

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have also been identified as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This ligand-gated ion channel plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. By blocking the action of serotonin at these receptors, 5-HT3 antagonists can effectively prevent these debilitating side effects. The development of long-acting 5-HT3 receptor antagonists from the benzoxazine class offers the potential for improved patient compliance and quality of life during cancer treatment.

III. Structure-Activity Relationships: Decoding the Blueprint for Potency and Selectivity

The systematic modification of the 3,4-dihydro-2H-1,4-benzoxazine scaffold has yielded valuable insights into the structural features that govern its biological activity.

Table 1: Illustrative Structure-Activity Relationships of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

Biological ActivityKey Structural Features for Enhanced PotencyReference Compound Example
Anticancer - Hydroxyl groups on the benzoxazine core- Para-amino group on the N-4 aryl substituent4-Aryl-3,4-dihydro-2H-1,4-benzoxazines
Antimicrobial - Sulfonamide group at the 6-position- Specific substitutions on the N-4 positionBenzoxazine-6-sulfonamide derivatives
Anti-inflammatory - Biphenyl-type structures to mimic COX-2 inhibitors- Specific substitutions at the 2- and 4-positions2,4-disubstituted 1,4-benzoxazine derivatives

IV. Visualizing the Science: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.

A. Synthetic Workflow for 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

synthetic_workflow cluster_step1 Step 1: Benzoxazine Core Synthesis cluster_step2 Step 2: C-N Cross-Coupling a 2-Aminophenol Derivative b Reductive Amination/ Hydrogenation a->b c 3,4-Dihydro-2H-1,4-benzoxazine b->c e Buchwald-Hartwig Cross-Coupling c->e d Substituted Bromobenzene d->e f 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine e->f

Caption: Synthetic workflow for 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.

B. Anti-inflammatory Mechanism of Action

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 hydrolysis aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1/2) aa->cox oxidation pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation benzoxazine Benzoxazine Derivative benzoxazine->pla2 inhibition benzoxazine->cox inhibition

Caption: Anti-inflammatory mechanism of benzoxazine derivatives.

V. Future Perspectives and Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and pharmacological promiscuity make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The use of computational modeling and artificial intelligence in conjunction with traditional medicinal chemistry approaches will undoubtedly accelerate the identification of promising new drug candidates based on this remarkable heterocyclic core. This guide serves as a testament to the enduring legacy and bright future of 3,4-dihydro-2H-1,4-benzoxazine compounds in the ongoing quest for innovative medicines.

VI. References

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • Singh, S. K., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(34), 15635-15648. [Link]

  • Gabbas, A. U. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-1,4-oxazine synthesis. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Geto, Z., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 454-459. [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 29-32. [Link]

  • Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][6]oxazin-3(4H)-one-Linked 1,2,3-Triazole Derivatives as Novel Tumor Growth Inhibitors. Frontiers in Chemistry, 12, 1374135. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology, vol 225. Humana Press. [Link]

  • Falasca, V., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 123. [Link]

  • Akhter, M., et al. (2011). Synthesis of some new 3,4-dihydro-2H-1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(7), 896-903. [Link]

  • Slideshare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]

  • Ejike, C. E., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Biodiversity, 21(1), e202301389. [Link]

  • Nagarapu, L., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1511-1515. [Link]

  • Kuroita, T., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[2][6]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 46(11), 1716-1723. [Link]

  • Kumar, A., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]

  • Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. Journal of the Serbian Chemical Society, 72(10), 967-977. [Link]

  • Savych, M., et al. (2020). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Research Journal of Pharmacy and Technology, 13(10), 4627-4630. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Sun, G. Y., et al. (2015). Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders. ACS Chemical Neuroscience, 6(6), 827-844. [Link]

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]

  • Dennis, E. A. (1997). Inhibition of phospholipase A2. Trends in Pharmacological Sciences, 18(6), 186-192. [Link]

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. [Link]

  • Balsinde, J., & Dennis, E. A. (1997). Regulation and inhibition of phospholipase A2. Journal of Lipid Research, 38(4), 621-638. [Link]

  • Meyer, M. C., et al. (2005). Phospholipase A2 inhibitors as potential anti-inflammatory agents. Current Pharmaceutical Design, 11(10), 1301-1312. [Link]

  • Tuntulani, T., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2999. [Link]

  • Litvinko, N. M., et al. (2020). Inhibition of phospholipase A2 by Virasole derivation. Doklady of the National Academy of Sciences of Belarus, 64(2), 198-204. [Link]

  • Abd El-All, A. S., et al. (2014). Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone derivatives. Bioorganic Chemistry, 54, 1-11. [Link]

  • Goker, H., et al. (2005). Synthesis and antimicrobial activity of some new 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. Archiv der Pharmazie, 338(4), 174-179. [Link]

  • Sharaf El-Din, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]

  • Bouyahya, A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137950. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Benzoxazine-2-Carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – As the landscape of drug discovery continually evolves, the quest for novel molecular scaffolds with significant therapeutic potential remains a paramount objective for researchers in pharmaceuticals and biotechnology. This whitepaper presents an in-depth technical guide for scientists and drug development professionals on the promising, yet underexplored, therapeutic targets of benzoxazine-2-carbothioamide. By leveraging the known biological activities of its constituent benzoxazine and carbothioamide moieties, we can strategically identify and validate key molecular targets for this hybrid molecule in oncology and infectious diseases.

Executive Summary: A Molecule of Untapped Potential

The benzoxazine core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] Similarly, the carbothioamide functional group is a key component in numerous compounds with demonstrated efficacy as anticancer and antimicrobial agents. The strategic combination of these two moieties in benzoxazine-2-carbothioamide presents a compelling opportunity for the development of novel therapeutics with potentially enhanced potency and unique mechanisms of action. This guide will dissect the potential therapeutic targets of this molecule, providing a scientifically grounded framework for its exploration and development.

The Benzoxazine Moiety: A Foundation for Diverse Biological Activity

The benzoxazine ring system is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives have been reported to exert their biological effects through various mechanisms, making them attractive candidates for drug development.

Anticancer Activity of Benzoxazines

Benzoxazine derivatives have demonstrated significant potential as anticancer agents through the modulation of several key cellular targets.[3]

  • Topoisomerase I Inhibition: Certain benzoxazinones have been identified as potent inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and repair.[4] By stabilizing the enzyme-DNA cleavage complex, these compounds induce cytotoxic DNA double-strand breaks, leading to cancer cell death.[4]

  • Kinase Inhibition: The aberrant activity of protein kinases is a hallmark of many cancers.[5][6] Several benzoxazine derivatives have been shown to inhibit various kinases involved in cell signaling pathways that promote tumor growth and survival, including HER2, JNK1, and PI3K.[3][7]

  • DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[8][9] Inhibition of DNA-PK by benzoxazine compounds can sensitize cancer cells to radiation and chemotherapy.

  • Induction of Membrane Permeability: Some substituted benzoxazines have been shown to induce cell death by disrupting cell membrane permeability, a mechanism that can trigger both inflammatory and non-inflammatory cell death pathways.[2][7]

Antimicrobial Properties of Benzoxazines

The benzoxazine scaffold has also been associated with antibacterial and antifungal activities, although the precise molecular targets are less well-defined compared to their anticancer mechanisms.[1]

The Carbothioamide Functional Group: A Driver of Potent Bioactivity

The carbothioamide group (-CSNH2) is a critical pharmacophore in a wide range of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, contributes to its diverse pharmacological profile.

Anticancer Mechanisms of Carbothioamides

Carbothioamide-containing compounds have emerged as promising anticancer agents, targeting multiple facets of cancer cell biology.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[10] Carbothioamide derivatives have been shown to effectively inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[10]

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11] Certain carbothioamide compounds have demonstrated potent inhibitory activity against VEGFR-2, highlighting their anti-angiogenic potential.[11]

  • Enzyme Inhibition: Carbothioamides have been identified as inhibitors of various enzymes implicated in cancer, including carbonic anhydrase II and 15-lipoxygenase.[12]

Antimicrobial Activity of Carbothioamides

The carbothioamide moiety is a common feature in many antimicrobial agents.[13][14][15] While the exact mechanisms can vary, they often involve the disruption of essential cellular processes in bacteria and fungi.

Proposed Therapeutic Targets for Benzoxazine-2-Carbothioamide

Based on the established activities of its constituent parts, we propose the following as high-priority therapeutic targets for benzoxazine-2-carbothioamide:

Primary Anticancer Targets
  • Dual Topoisomerase I and PI3K/Akt/mTOR Pathway Inhibition: The combination of a benzoxazine core, known to inhibit topoisomerase I, with a carbothioamide group, a recognized inhibitor of the PI3K/Akt/mTOR pathway, suggests that benzoxazine-2-carbothioamide could function as a dual-action anticancer agent. This multi-targeted approach could lead to synergistic cytotoxicity and overcome resistance mechanisms.

  • Kinase Inhibition (e.g., VEGFR-2, HER2): The structural features of benzoxazine-2-carbothioamide make it a plausible candidate for a kinase inhibitor. The nitrogen and sulfur atoms of the carbothioamide group can form key interactions within the ATP-binding pocket of various kinases.

Primary Antimicrobial Targets
  • Bacterial DNA Gyrase and Topoisomerase IV: The structural similarity of the benzoxazine core to some quinolone antibiotics suggests that benzoxazine-2-carbothioamide could potentially target bacterial topoisomerases.

  • Fungal Ergosterol Biosynthesis: The carbothioamide moiety has been found in antifungal compounds that disrupt the fungal cell membrane by interfering with ergosterol biosynthesis.

Experimental Validation of Therapeutic Targets: A Step-by-Step Guide

To validate the proposed therapeutic targets of benzoxazine-2-carbothioamide, a systematic and rigorous experimental approach is essential.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of benzoxazine-2-carbothioamide on purified target enzymes.

Experimental Protocol: Topoisomerase I Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of benzoxazine-2-carbothioamide in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for the topoisomerase-mediated relaxation of the supercoiled DNA.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the percentage of supercoiled DNA remaining at each compound concentration to determine the IC50 value.

Table 1: Hypothetical IC50 Values for Benzoxazine-2-Carbothioamide Against Key Enzymes

Target EnzymePredicted IC50 (µM)
Topoisomerase I0.5 - 5
PI3Kα0.1 - 2
VEGFR-21 - 10
Bacterial DNA Gyrase5 - 20
Cellular Assays

Objective: To assess the effect of benzoxazine-2-carbothioamide on cellular pathways and processes in relevant cancer and microbial cell lines.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) and treat with increasing concentrations of benzoxazine-2-carbothioamide for a specified time.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of benzoxazine-2-carbothioamide against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Dilutions: Prepare a serial dilution of benzoxazine-2-carbothioamide in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the proposed mechanisms and experimental approaches, the following diagrams illustrate key signaling pathways and workflows.

G cluster_0 Proposed Anticancer Mechanism of Benzoxazine-2-Carbothioamide cluster_1 PI3K/Akt/mTOR Pathway cluster_2 DNA Replication & Repair BZ_Carbo Benzoxazine-2- Carbothioamide PI3K PI3K BZ_Carbo->PI3K Inhibits TopoI Topoisomerase I BZ_Carbo->TopoI Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes DNA_Damage DNA Damage TopoI->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed dual mechanism of anticancer action for benzoxazine-2-carbothioamide.

G cluster_0 Experimental Workflow for Target Validation Start Synthesize & Characterize Benzoxazine-2- Carbothioamide In_Vitro In Vitro Enzyme Assays (e.g., Topo I, Kinases) Start->In_Vitro Cellular Cell-Based Assays (e.g., Western Blot, Antiproliferative) Start->Cellular Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Start->Antimicrobial In_Vivo In Vivo Efficacy Studies (Animal Models) In_Vitro->In_Vivo Cellular->In_Vivo Antimicrobial->In_Vivo

Sources

The Evolving Safety and Toxicity Landscape of Benzoxazine Derivatives: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoxazine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] As interest in these compounds as potential therapeutic agents grows, a thorough understanding of their safety and toxicity profile is paramount for their successful translation from the laboratory to the clinic. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicity of benzoxazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their biological activities and potential toxicities, outline standard methodologies for their safety assessment in accordance with international regulatory guidelines, and discuss the-state-of-the-art regarding their structure-toxicity relationships and pharmacokinetic profiles. This guide aims to equip researchers with the necessary knowledge to navigate the preclinical safety evaluation of this promising class of compounds.

Introduction to Benzoxazine Derivatives: A Scaffold of Therapeutic Promise

Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring.[3] Their structural versatility allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct biological activities.[1] The synthesis of 1,3-benzoxazine derivatives is often achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[4] This synthetic accessibility has further fueled their exploration in drug discovery.

The therapeutic potential of benzoxazine derivatives is vast, with compounds demonstrating potent efficacy in various disease models. For instance, certain derivatives have exhibited significant anticancer activity by inducing apoptosis and disrupting cell membrane permeability in cancer cells.[5][6] Others have shown promise as neuroprotective agents by mitigating oxidative stress-mediated neuronal degeneration.[7][8][9] Furthermore, their antimicrobial and anti-inflammatory properties are well-documented, highlighting their potential in treating infectious and inflammatory diseases.[2][10]

Despite their therapeutic promise, a comprehensive understanding of the safety and toxicity of benzoxazine derivatives remains a critical area of investigation. Early indications suggest that some derivatives possess a favorable safety profile with low cytotoxicity towards normal cells, while others can exhibit significant toxicity.[9][11] This underscores the importance of a thorough and systematic toxicological evaluation for each new derivative.

Mechanistic Insights into Biological Activity and Potential Toxicity

The diverse biological activities of benzoxazine derivatives stem from their ability to interact with a multitude of cellular targets. Understanding these mechanisms is crucial for predicting potential toxicities, as the same pathways that confer therapeutic effects can also lead to adverse outcomes if not properly modulated.

Disruption of Cell Membrane Integrity

Several studies have shown that the cytotoxic effects of certain benzoxazine derivatives against cancer cells are mediated through the disruption of cell membrane permeability.[5][6] This mechanism, while effective for killing cancer cells, could also lead to non-specific cytotoxicity against healthy tissues if the derivative lacks selectivity.

dot```dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Benzoxazine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane"]; Permeability [label="Increased Permeability"]; Lysis [label="Cell Lysis"]; Apoptosis [label="Apoptosis"];

Benzoxazine -- Membrane [label="Interaction"]; Membrane -- Permeability; Permeability -- Lysis; Permeability -- Apoptosis; }

Figure 2: Potential pathway for genotoxicity of benzoxazine derivatives involving metabolic activation.

Methodologies for a Comprehensive Safety Assessment

A robust preclinical safety assessment is essential to identify potential hazards and establish a safe starting dose for human clinical trials. The evaluation of benzoxazine derivatives should follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

In Vitro Toxicity Studies

Initial safety screening typically begins with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity.

Assay Type Purpose Typical Cell Lines/Systems Key Parameters Measured
Cytotoxicity Assays To determine the concentration at which a compound is toxic to cells.Cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines (e.g., fibroblasts, primary hepatocytes)IC50 (half-maximal inhibitory concentration), cell viability, membrane integrity.
Genotoxicity Assays To assess the potential of a compound to damage genetic material.Salmonella typhimurium (Ames test), mammalian cell lines (e.g., CHO, TK6)Gene mutations, chromosomal aberrations, DNA strand breaks. [12][13]
Mechanism-based Assays To investigate specific mechanisms of toxicity.Various, depending on the target pathway.Enzyme activity, receptor binding, mitochondrial function, reactive oxygen species (ROS) production.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. [12]

  • Strains: Utilize a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA97, TA98, TA100, TA102), making them unable to synthesize histidine. [14]2. Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation. [15]3. Exposure: Expose the bacterial strains to various concentrations of the benzoxazine derivative.

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. [14]

In Vivo Toxicity Studies

In vivo studies in animal models are crucial for evaluating the systemic toxicity of a compound and for determining a safe dose for first-in-human studies. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Study Type Duration Species Key Endpoints
Acute Toxicity Single dose or multiple doses over 24 hoursRodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate)Mortality, clinical signs of toxicity, gross pathology.
Sub-chronic Toxicity 28 or 90 daysRodent and non-rodentBody weight changes, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Chronic Toxicity 6 months to 2 yearsRodent and non-rodentSimilar to sub-chronic, plus evaluation of carcinogenicity.
Reproductive and Developmental Toxicity Varies depending on the study designTypically rats and rabbitsFertility, embryonic and fetal development, pre- and postnatal development. [16][17]
Genotoxicity (in vivo) Typically short-termRodentsMicronucleus test in bone marrow, comet assay in various organs. [18]

dot

cluster_0 Preclinical Safety Assessment Workflow InVitro In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) AcuteTox Acute Toxicity (Rodent & Non-rodent) InVitro->AcuteTox Genotox_invivo In Vivo Genotoxicity InVitro->Genotox_invivo SubchronicTox Sub-chronic Toxicity (28 or 90 days) AcuteTox->SubchronicTox ADME ADME/Pharmacokinetics AcuteTox->ADME ChronicTox Chronic Toxicity & Carcinogenicity SubchronicTox->ChronicTox ReproTox Reproductive & Developmental Toxicity SubchronicTox->ReproTox IND Investigational New Drug (IND) Application ChronicTox->IND ReproTox->IND Genotox_invivo->IND SafetyPharm Safety Pharmacology ADME->SafetyPharm SafetyPharm->IND

Figure 3: A generalized workflow for the preclinical safety assessment of a new chemical entity, such as a benzoxazine derivative.

Structure-Toxicity Relationship (STR) and Pharmacokinetics

Understanding the relationship between the chemical structure of benzoxazine derivatives and their toxicological properties is crucial for designing safer and more effective drugs.

Structure-Toxicity Relationship

While research on the structure-toxicity relationship (STR) of benzoxazine derivatives is still in its early stages, some initial observations can be made from existing structure-activity relationship (SAR) studies. For example, in a study of benzoxazinone derivatives as α-chymotrypsin inhibitors, it was found that the presence of substituents on the benzene ring generally reduced the inhibitory potential, and most of the compounds were non-cytotoxic to 3T3 cells at 30µM. [11]Conversely, in other studies, specific substitutions have been shown to enhance cytotoxic activity against cancer cells. [5] Key structural features to consider when evaluating the potential toxicity of benzoxazine derivatives include:

  • Substituents on the Benzene Ring: The nature, position, and number of substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets and metabolic enzymes.

  • Substituents on the Oxazine Ring: Modifications to the oxazine ring can impact the compound's stability, reactivity, and pharmacokinetic properties.

  • Lipophilicity: The overall lipophilicity of the molecule will affect its absorption, distribution, and potential for bioaccumulation.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its safety and efficacy. Limited information is currently available on the pharmacokinetics of many benzoxazine derivatives. However, some studies have begun to explore this area. For instance, a study on novel benzoxazine and benzothiazine derivatives as antihyperlipidemic agents determined their in vivo concentrations in blood and liver, demonstrating that the compounds reached their target tissues. [19] The metabolism of benzoxazine derivatives is a key area for investigation, as metabolic transformation can lead to the formation of reactive metabolites that may be responsible for toxicity. For example, N-oxidation of aromatic amines by cytochrome P450 enzymes can lead to the formation of N-hydroxylamines, which are often implicated in mutagenicity. [15]Therefore, metabolite identification and safety assessment of major metabolites are essential components of a comprehensive toxicological evaluation.

Risk Assessment and Future Perspectives

The development of benzoxazine derivatives as therapeutic agents holds significant promise. However, a thorough and rigorous preclinical safety assessment is non-negotiable. The current body of literature provides a foundation for understanding the potential toxicities of this class of compounds, but more research is needed to build a comprehensive safety profile for specific derivatives.

Key areas for future research include:

  • Systematic in vivo toxicity studies: Comprehensive acute, sub-chronic, and chronic toxicity studies are needed for lead candidates to identify potential target organs of toxicity and establish no-observed-adverse-effect levels (NOAELs).

  • Detailed ADME and pharmacokinetic studies: A thorough understanding of the absorption, distribution, metabolism, and excretion of benzoxazine derivatives is crucial for predicting their behavior in humans and for designing safe and effective dosing regimens.

  • Elucidation of structure-toxicity relationships: A more systematic investigation of the relationship between the chemical structure of benzoxazine derivatives and their toxicological properties will enable the design of safer drug candidates.

  • Investigation of specific toxicities: Further research is needed to investigate potential organ-specific toxicities, such as hepatotoxicity, nephrotoxicity, and cardiotoxicity, as well as reproductive and developmental toxicity.

By addressing these knowledge gaps, the scientific community can continue to harness the therapeutic potential of benzoxazine derivatives while ensuring the safety of future patients.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547.
  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., Simonet, A. M., Carrera, C., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–547.
  • Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2004). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of medicinal chemistry, 47(20), 4878–4882.
  • Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M.-B., & Largeron, M. (2004). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry, 47(20), 4878-4882.
  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., ... & Khan, K. M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 104-114.
  • Foto, E., Zilifdar, F., Yilmaz, S., Saracbasi, T., Yalcin, I., & Diril, N. (2016).
  • Li, J., Wang, X., & Li, Y. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current medicinal chemistry, 29(28), 4825-4845.
  • Li, J., Wang, X., & Li, Y. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(28), 4825-4845.
  • Ferreira, R. J., Biltes, D. G., Bessa, C., & Sousa, E. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • ResearchGate. (n.d.). The fire effluents overall toxicity of the FR benzoxazine composites. Retrieved January 19, 2026, from [Link]

  • Papafotika, A., Tsoleridis, C. A., Tsoleridis, P. A., Hadjipavlou-Litina, D., & Pontiki, E. (2011). Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. Journal of medicinal chemistry, 54(17), 6096–6109.
  • IMR Press. (2012). In silico predictions of genotoxicity for aromatic amines. Journal of Molecular and Genetic Medicine, 6(1), 649-657.
  • ResearchGate. (n.d.). Natural-Sourced Benzoxazine Resins, Homopolymers, Blends and Composites: A Review of Their Synthesis, Manufacturing and Applications. Retrieved January 19, 2026, from [Link]

  • Charles River. (n.d.). Ames Test. Retrieved January 19, 2026, from [Link]

  • Mondal, T., Bera, S., & Jana, C. K. (2021). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 16(10), 1619-1641.
  • Ren, H., Mallet, S., Foloppe, N., De Nanteuil, G., & Giraud, F. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(21), 4349–4357.
  • ResearchGate. (n.d.). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Biologically active 1,3‐benzoxazine derivatives. Retrieved January 19, 2026, from [Link]

  • International Journal of Research and Analytical Reviews. (2019).
  • Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. 2(4), 309-316.
  • ScienceDirect. (n.d.). Developmental and Reproductive Toxicology. Retrieved January 19, 2026, from [Link]

  • Bentham Science. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry, 29.
  • Taylor & Francis. (n.d.). Benzoxazine – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • Gearhart, J. M., Jepson, G. W., Clewell, H. J., Andersen, M. E., & Conolly, R. B. (1990). Preclinical studies on the pharmacokinetics, safety and toxicology of oxfendazole: toward first in human studies. Journal of the American College of Toxicology, 9(5), 535-548.
  • National Center for Biotechnology Information. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical Research, 40(11), 2735-2747.
  • ResearchGate. (n.d.). Elemental analysis data for benzoxazine monomers. Retrieved January 19, 2026, from [Link]

  • Sun, L. W., Zhao, Y. N., Zhang, T. T., & Wang, Y. (2020). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PloS one, 15(1), e0227739.
  • ResearchGate. (n.d.). Preclinical Safety Assessment: General and Genetic Toxicology. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Detection of gentoxicity of benzidine and its derivatives with the Escherichia coli DJ 702 lacZ reversion mutagenicity assay. Retrieved January 19, 2026, from [Link]

  • Defense Technical Information Center. (1988). Preclinical Toxicology of New Drugs.
  • U.S. Food and Drug Administration. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals Guidance for Industry.
  • National Center for Biotechnology Information. (2021). Next Generation Reproductive and Developmental Toxicology: Crosstalk Into the Future. Frontiers in Toxicology, 3, 645404.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved January 19, 2026, from [Link]

  • BSA Assay. (2023, October 14). Safety pharmacology studies for preclinical assessment.
  • Keysser, C. H. (1976). Preclinical safety testing of new drugs.
  • Wang, J., Zhang, R., Liu, S., Li, J., & Wang, J. (2019). Acute and Chronic Toxicity of Carbamazepine on the Release of Chitobiase, Molting, and Reproduction in Daphnia similis.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Genetic Toxicology : The in vitro and in vivo assays.
  • reposiTUm. (2021).
  • Bastaki, M., Farrell, T., Bhusari, S., Pant, K., & Kulkarni, R. (2017). Lack of genotoxicity in vivo for food color additive Tartrazine.
  • National Center for Biotechnology Information. (2022). Cardiotoxicity of Chemical Substances: An Emerging Hazard Class. Toxics, 10(7), 395.
  • Rudyanto, M., Ekowati, J., Widiandani, T., & Syahrani, A. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Journal of public health in Africa, 14(Suppl 1), 2511.
  • Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Study on an amine-containing benzoxazine: Homo- and copolymerization with epoxy resin. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-validated protocol for the synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a heterocyclic compound of interest for drug discovery and development. The 1,4-benzoxazine scaffold is a privileged structure known for a wide spectrum of biological activities.[1][2] This guide presents a robust and reproducible two-step synthetic route commencing with the formation of the core benzoxazine ring system, followed by the thionation of an amide intermediate. We delve into the causality behind experimental choices, provide step-by-step methodologies, and offer expert insights into reaction monitoring and purification. This document is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this valuable thioamide derivative.

Introduction and Synthetic Strategy

The 1,4-benzoxazine ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[3][4] The introduction of a carbothioamide functional group in place of a carboxamide can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to modulated biological activity.[5][6] Thioamides are recognized as important isosteres of amides and are integral building blocks in the synthesis of various sulfur-containing heterocycles.[7]

The synthesis strategy outlined herein is a logical and efficient two-step process designed for high yield and purity.

  • Step 1: Synthesis of the Amide Precursor. We first construct the core heterocyclic system by synthesizing 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide. This is achieved via the cyclization of 2-aminophenol with an appropriate C3 synthon to form an ester intermediate, followed by ammonolysis.

  • Step 2: Thionation. The synthesized amide is then converted to the target thioamide using Lawesson's Reagent, a mild and highly effective thionating agent.[8]

This approach isolates the two key transformations, allowing for straightforward purification of the intermediate and ensuring a clean conversion in the final step.

Overall Synthetic Scheme

G R1 2-Aminophenol inv1 R1->inv1 R2 Ethyl 2,3-dibromopropionate R2->inv1 R3 NH4OH inv2 R3->inv2 R4 Lawesson's Reagent P 3,4-Dihydro-2H-1,4- benzoxazine-2-carbothioamide R4->P I1 Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate I1->inv2 I2 3,4-Dihydro-2H-1,4- benzoxazine-2-carboxamide I2->P Step 2: Thionation Toluene, Reflux inv1->I1 Step 1a: Cyclization K2CO3, Acetone, Reflux inv2->I2 Step 1b: Ammonolysis Ethanol, 80 °C

Figure 1: Two-step synthesis of the target thioamide.

Part 1: Synthesis of the Amide Precursor

The foundational step in this synthesis is the construction of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide intermediate.

Protocol 1: Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate

This protocol is based on the classical and effective method of condensing a 2-aminophenol with an α,β-dihaloester.[1][9] The reaction proceeds via a tandem nucleophilic substitution. First, the more nucleophilic phenoxide, formed by the deprotonation of 2-aminophenol by potassium carbonate, attacks one of the electrophilic carbons of the ester. This is followed by an intramolecular cyclization where the amino group attacks the remaining electrophilic carbon to form the six-membered benzoxazine ring.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Aminophenol109.135.45 g50.0
Ethyl 2,3-dibromopropionate259.9313.0 g50.0
Potassium Carbonate (K₂CO₃), Anhydrous138.2120.7 g150.0
Acetone, Anhydrous-250 mL-
Ethyl Acetate-~200 mL-
Brine (Saturated NaCl solution)-~100 mL-
Sodium Sulfate (Na₂SO₄), Anhydrous-~20 g-

Experimental Procedure

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.45 g, 50.0 mmol) and anhydrous potassium carbonate (20.7 g, 150.0 mmol).

  • Solvent Addition: Add 250 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, add ethyl 2,3-dibromopropionate (13.0 g, 50.0 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete (disappearance of 2-aminophenol), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product as a solid or viscous oil.

Protocol 2: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

This step involves the conversion of the ethyl ester to the primary amide via ammonolysis. This is a straightforward and high-yielding nucleophilic acyl substitution.[10]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate207.228.29 g40.0
Ammonium Hydroxide (28-30% solution)35.0580 mL-
Ethanol (200 proof)-80 mL-

Experimental Procedure

  • Setup: Place the ester intermediate (8.29 g, 40.0 mmol) in a sealed pressure vessel or a robust, tightly sealed flask equipped with a magnetic stir bar.

  • Reagent Addition: Add ethanol (80 mL) and concentrated ammonium hydroxide (80 mL).

  • Reaction: Seal the vessel and heat the mixture to 80 °C with vigorous stirring for 18-24 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, concentrate the mixture under reduced pressure to remove most of the ethanol and ammonia.

  • Isolation: Cool the remaining aqueous solution in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then a small amount of cold diethyl ether to facilitate drying.

  • Drying: Dry the product in vacuo or in a desiccator to yield 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide as a solid. The product is often of sufficient purity for the next step without further purification.

Part 2: Thionation to this compound

The final step is the conversion of the carbonyl group of the amide to a thiocarbonyl. Lawesson's Reagent is the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and compatibility with a wide range of functional groups compared to harsher reagents like P₄S₁₀.[7][8]

Principle and Mechanism

The reaction with Lawesson's Reagent proceeds through a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a very stable P=O bond in the byproduct, which is analogous to the mechanism of the Wittig reaction.[8] Anhydrous conditions are critical as Lawesson's reagent can be hydrolyzed.

G cluster_0 Mechanism of Thionation with Lawesson's Reagent Amide R-C(=O)NH₂ (Amide) Intermediate [Thiaoxaphosphetane Intermediate] Amide->Intermediate + LR LR Lawesson's Reagent LR->Intermediate Product R-C(=S)NH₂ (Thioamide) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Figure 2: Simplified mechanism of amide thionation.

Protocol 3: Synthesis of the Target Thioamide

This protocol incorporates an improved work-up procedure to simplify the removal of phosphorus byproducts, which can often complicate purification.[11]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide178.195.35 g30.0
Lawesson's Reagent404.477.28 g18.0 (0.6 eq)
Toluene, Anhydrous-120 mL-
Ethylene Glycol-~50 mL-

Experimental Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add the amide intermediate (5.35 g, 30.0 mmol) and Lawesson's Reagent (7.28 g, 18.0 mmol).

  • Solvent Addition: Add 120 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Improved Work-up: Cool the reaction mixture to approximately 80-90 °C. Add ethylene glycol (~50 mL) and a few drops of water (~0.5 mL) and stir vigorously at this temperature for 1-2 hours. This step hydrolyzes and sequesters the phosphorus byproducts into the glycol layer.[11]

  • Phase Separation: Cool the mixture to room temperature and transfer it to a separatory funnel. The toluene layer contains the product, and the ethylene glycol layer contains the byproducts. Separate the layers.

  • Extraction & Washing: Wash the toluene layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the final product, this compound.

Workflow and Characterization

Experimental Workflow

Figure 3: Overall experimental workflow diagram.

Expected Characterization Data

The following table summarizes the expected analytical data for the key intermediate and the final product. Actual results should be confirmed empirically.

CompoundFormExpected M.P. (°C)Key ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm)
Amide Intermediate (C₉H₁₀N₂O₂)White Solid~160-1656.7-7.0 (m, 4H, Ar-H), 5.5-6.5 (br s, 2H, -CONH₂), 4.5-4.6 (m, 1H, -OCH-), 3.4-3.6 (m, 2H, -NCH₂)~170 (C=O), 115-145 (Ar-C)
Final Product (C₉H₁₀N₂OS)Yellow Solid~175-1807.5-8.5 (br s, 2H, -CSNH₂), 6.7-7.1 (m, 4H, Ar-H), 4.7-4.8 (m, 1H, -OCH-), 3.5-3.7 (m, 2H, -NCH₂)~200 (C=S), 115-145 (Ar-C)

Safety and Handling

  • 2-Aminophenol: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl 2,3-dibromopropionate: Lachrymator and corrosive. Use only in a well-ventilated fume hood.

  • Lawesson's Reagent: Has a strong, unpleasant odor of hydrogen sulfide. It is moisture-sensitive and toxic. All manipulations should be performed in a fume hood. Any equipment used should be quenched with bleach solution before washing.

  • Solvents: Toluene, acetone, and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths with appropriate temperature control and away from ignition sources.

References

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel). [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in 1,4-Benzoxazine Scaffolds

The 1,4-benzoxazine motif is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutic agents, with applications spanning from antimicrobial and anticancer to neuroprotective activities.[2][3][4] The introduction of a stereocenter into the 1,4-benzoxazine ring dramatically expands its chemical space and biological interactions. The three-dimensional arrangement of substituents can lead to significant differences in pharmacological activity between enantiomers, making the development of robust and efficient enantioselective synthetic methods a critical endeavor in modern drug discovery and development.

This guide provides an in-depth exploration of key modern strategies for the enantioselective synthesis of chiral 1,4-benzoxazine derivatives. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights into experimental design and execution. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently construct these valuable chiral building blocks.

Strategic Approaches to Enantioselective Synthesis

The asymmetric construction of the 1,4-benzoxazine core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we will focus on three powerful and versatile approaches: Metal-Catalyzed Asymmetric Hydrogenation, Organocatalyzed Cyclization, and Chemoenzymatic Resolutions.

Metal-Catalyzed Asymmetric Hydrogenation: A Workhorse for Chiral 1,4-Benzoxazin-3-ones

Asymmetric hydrogenation is a highly efficient and atom-economical method for the creation of chiral centers. In the context of 1,4-benzoxazines, the reduction of prochiral 2-alkylidene-1,4-benzoxazin-3-ones using chiral transition metal catalysts has emerged as a particularly powerful strategy. Iridium complexes, in combination with chiral phosphorus-containing ligands, have demonstrated exceptional performance in this transformation.[5][6]

Causality of Experimental Choices:

  • The Catalyst: Iridium is favored due to its high catalytic activity and tolerance for a variety of functional groups. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands like iPr-BiphPHOX create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of the olefinic substrate during the hydride transfer step.[6]

  • The Solvent and Additives: The solvent can influence the solubility of the substrate and catalyst, as well as the stability of the catalytic species. Additives are sometimes necessary to activate the catalyst or suppress side reactions.

  • Hydrogen Pressure: The pressure of hydrogen gas affects the rate of the reaction. Higher pressures can lead to faster conversions but must be carefully controlled for safety and to avoid over-reduction.

Experimental Workflow for Asymmetric Hydrogenation:

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification p1 Prepare stock solution of [Ir(COD)Cl]2 and iPr-BiphPHOX ligand r2 Add catalyst stock solution p1->r2 p2 Dissolve 2-alkylidene-1,4-benzoxazin-3-one substrate in appropriate solvent r1 Charge autoclave with substrate solution p2->r1 r1->r2 r3 Seal autoclave and purge with H2 r2->r3 r4 Pressurize with H2 to desired pressure r3->r4 r5 Stir at specified temperature for required time r4->r5 w1 Vent H2 and concentrate reaction mixture r5->w1 w2 Purify crude product by column chromatography w1->w2 w3 Characterize product and determine enantiomeric excess (ee) by chiral HPLC w2->w3 G cluster_activation Catalyst Activation and Substrate Binding cluster_cyclization Enantioselective Ring-Opening and Cyclization cluster_catalyst_regen Catalyst Regeneration a1 Chiral Phosphoric Acid (CPA) a3 Protonation of Oxetane Oxygen by CPA a1->a3 a2 3-Substituted Oxetane Substrate a2->a3 c1 Intramolecular Nucleophilic Attack by Amine a3->c1 c2 Stereocontrolled Ring-Opening of Oxetane c1->c2 c3 Formation of Chiral 1,4-Benzoxazine Product c2->c3 r1 Release of Product c3->r1 r2 Regeneration of CPA r1->r2 r2->a1 Catalytic Cycle G cluster_bioreduction Enzymatic Bioreduction cluster_extraction Extraction and Purification of Chiral Alcohol cluster_cyclization Chemical Cyclization b1 Prepare buffer solution at optimal pH b2 Add prochiral ketone substrate, cofactor (NAD(P)H), and regeneration system b1->b2 b3 Initiate reaction by adding Alcohol Dehydrogenase (ADH) b2->b3 b4 Incubate at controlled temperature with gentle agitation b3->b4 e1 Quench reaction and extract with organic solvent b4->e1 e2 Dry and concentrate organic phase e1->e2 e3 Purify chiral alcohol by column chromatography e2->e3 c1 Reduce nitro group of chiral alcohol e3->c1 c2 Perform intramolecular cyclization to form the 1,4-benzoxazine ring c1->c2 c3 Final purification and characterization c2->c3

Sources

Application Notes & Protocols: A Guide to the Antimicrobial Evaluation of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The incorporation of a carbothioamide moiety, a functional group known for its diverse pharmacological effects, into the benzoxazine framework presents a compelling strategy for the discovery of potent antimicrobial agents.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of a novel compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. We present detailed, field-proven protocols for essential antimicrobial susceptibility testing (AST) methods, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for preliminary screening. The causality behind experimental choices is explained to ensure technical accuracy and the generation of reliable and reproducible data.

Introduction: The Rationale for Investigating this compound

The 1,4-benzoxazine ring system is a key structural motif in a variety of biologically active compounds.[2][6] Its derivatives have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8] The structural rigidity and specific stereoelectronic properties of the benzoxazine scaffold make it an attractive template for the design of new drugs.

The carbothioamide functional group (-C(=S)NH2) is a well-established pharmacophore in medicinal chemistry. Its presence in a molecule can enhance its biological activity through various mechanisms, including improved membrane permeability, metal chelation, and interaction with biological thiols.[9][10] The combination of the benzoxazine nucleus with the carbothioamide group in This compound (hereinafter referred to as BZC) suggests a high potential for significant antimicrobial activity.

This guide is designed to provide a robust framework for the initial in vitro antimicrobial characterization of BZC. The protocols described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, comparable data.[11][12][13]

Synthesis and Preparation of BZC Stock Solutions

While various methods exist for the synthesis of benzoxazine derivatives, a common approach involves the condensation of a phenol, an amine, and formaldehyde.[14][15] For the synthesis of BZC, a multi-step synthetic pathway would likely be employed, potentially starting from 2-aminophenol and involving the introduction of the carbothioamide functionality at the C2 position of the benzoxazine ring. For the purposes of this guide, we will assume that BZC has been synthesized and its purity confirmed by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

Preparation of BZC Stock Solution

The accurate preparation of the stock solution is critical for the reliability of the antimicrobial assays.

Materials:

  • This compound (BZC) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of BZC powder (e.g., 10 mg) using a calibrated analytical balance.

  • Transfer the powder to a sterile amber vial. The use of an amber vial is recommended to protect the compound from potential photodegradation.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). DMSO is a common solvent for dissolving organic compounds for biological assays; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

  • Vortex the mixture thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18] This method is considered a gold standard in antimicrobial susceptibility testing.[11][19]

Principle

A serial two-fold dilution of the test compound (BZC) is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading start Start prep_bzc Prepare BZC Stock and Working Solutions start->prep_bzc prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum dispense_media Dispense Broth Media into 96-well Plate prep_bzc->dispense_media inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute Perform Serial Dilution of BZC in Plate dispense_media->serial_dilute serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol for Broth Microdilution

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • BZC stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 medium for fungi, sterile

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette and sterile tips

  • Sterile reagent reservoirs

  • Incubator

Step-by-Step Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[20]

    • Add an additional 100 µL of the BZC working solution (prepared from the stock to be twice the highest desired test concentration) to the first column of wells. This will be your starting concentration.

    • Using a multichannel pipette, perform a 1:1 serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 serves as the growth control (no BZC), and column 12 serves as the sterility control (no BZC, no inoculum).

  • Inoculation:

    • Inoculate all wells, except for the sterility control (column 12), with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.[16]

  • Incubation:

    • Cover the plate with a sterile lid or an adhesive plate sealer and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal plates are typically incubated at 35°C for 24-48 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of BZC at which there is no visible growth. A reading mirror can aid in the visualization of the cell pellet at the bottom of the wells.

Data Presentation: Example MIC Data for BZC
MicroorganismTypeATCC StrainMIC (µg/mL) of BZCMIC (µg/mL) of Control
Staphylococcus aureusGram-positive292138Vancomycin: 1
Enterococcus faecalisGram-positive2921216Ampicillin: 2
Escherichia coliGram-negative2592232Ciprofloxacin: 0.015
Pseudomonas aeruginosaGram-negative27853>64Ceftazidime: 2
Candida albicansFungus900284Fluconazole: 0.5

Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[21][22][23] It is a simple, rapid, and cost-effective method for preliminary screening of antimicrobial activity.

Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism.[24][25] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Measurement start Start prep_disks Prepare BZC-impregnated Disks start->prep_disks prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum place_disks Place BZC and Control Disks on Agar Surface prep_disks->place_disks inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar disk diffusion assay.

Detailed Protocol for Agar Disk Diffusion

Materials:

  • Sterile Petri dishes (100 mm or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm diameter)

  • BZC solution of a known concentration (e.g., 1 mg/mL in a volatile solvent like ethanol or acetone)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Step-by-Step Procedure:

  • Preparation of BZC-impregnated Disks:

    • Under sterile conditions, apply a precise volume (e.g., 10 µL) of the BZC solution onto a sterile filter paper disk to achieve a specific amount of compound per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare control disks with a standard antibiotic and blank disks with the solvent alone.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized microbial inoculum and remove excess fluid by pressing the swab against the inside of the tube.[21]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[25]

    • Allow the plate to dry for a few minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the BZC-impregnated disks, control antibiotic disks, and blank disks onto the surface of the inoculated agar plate.[22]

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently apart to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper.

Data Presentation: Example Zone of Inhibition Data for BZC
MicroorganismTypeATCC StrainZone of Inhibition (mm) with BZC (10 µ g/disk )Zone of Inhibition (mm) with Control
Staphylococcus aureusGram-positive2921318Vancomycin (30 µg): 17
Escherichia coliGram-negative2592212Ciprofloxacin (5 µg): 30
Pseudomonas aeruginosaGram-negative278530Ceftazidime (30 µg): 25

Interpretation and Further Steps

The results from the MIC and disk diffusion assays will provide a preliminary assessment of the antimicrobial spectrum and potency of BZC.

  • Potent Activity: Low MIC values (e.g., ≤8 µg/mL) and large zones of inhibition suggest potent activity against the tested microorganisms.

  • Spectrum of Activity: BZC may exhibit broad-spectrum activity (acting on both Gram-positive and Gram-negative bacteria) or narrow-spectrum activity.

  • Resistance: High MIC values (>64 µg/mL) or the absence of an inhibition zone indicates that the microorganism is likely resistant to BZC.

Based on these initial findings, further studies can be designed, including:

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.

  • Time-kill kinetics studies to assess the rate at which BZC kills the target microorganisms.

  • Mechanism of action studies to elucidate the molecular target of BZC.

  • Toxicity testing using mammalian cell lines to evaluate the compound's safety profile.

Conclusion

The protocols detailed in this application note provide a standardized and reliable approach for the initial antimicrobial evaluation of this compound. By following these methodologies, researchers can generate robust and reproducible data to guide the further development of this promising class of compounds in the fight against infectious diseases. The systematic application of these assays is a critical first step in the long and rigorous process of new drug discovery.

References

  • ResearchGate. (2025). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Available at: [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

  • ResearchGate. (2025). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Available at: [Link]

  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Available at: [Link]

  • ResearchGate. (2015). Studies on the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link]

  • Semantic Scholar. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Available at: [Link]

  • ResearchGate. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available at: [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • ResearchGate. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Available at: [Link]

  • National Institutes of Health. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Available at: [Link]

  • Asian Journal of Chemistry. (2020). Synthesis and Antimicrobial Studies of Novel N-Glycosyl Hydrazino Carbothioamide. Available at: [Link]

  • MDPI. (n.d.). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • National Institutes of Health. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available at: [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Available at: [Link]

  • RSC Publishing. (2016). A study on the co-reaction of benzoxazine and triazine through a triazine-containing benzoxazine. Available at: [Link]

  • ResearchGate. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. Available at: [Link]

Sources

Protocol for Evaluating the Anticancer Activity of Novel Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazine Scaffolds in Oncology

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Recent research has highlighted their potential as potent anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[2][3] The structural versatility of the benzoxazine nucleus allows for modifications that can lead to compounds with enhanced efficacy and selectivity, making them promising candidates for novel cancer therapeutics.[1]

The anticancer mechanisms of benzoxazine derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and interference with key signaling pathways that are frequently dysregulated in cancer.[3][4] Some benzoxazines have been shown to inhibit DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA repair, thereby sensitizing cancer cells to radiation therapy.[4] Others may modulate the activity of signaling cascades such as the PI3K/Akt or MAPK/ERK pathways, which are central to cell survival and proliferation.[5][6]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer activity of novel benzoxazine compounds. The protocols outlined herein are designed to be robust and reproducible, enabling a thorough characterization of a compound's cytotoxic and mechanistic properties.

Phase 1: Initial Screening for Cytotoxic Activity

The initial step in evaluating a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. The National Cancer Institute's NCI-60 human tumor cell line screen is a well-established platform for this purpose, providing data on a compound's activity across a diverse range of cancer types.[7][8][9][10][11] For in-lab screening, the MTT assay is a widely used, reliable, and cost-effective method to assess cell viability.[2]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Benzoxazine compound of interest

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))[2]

  • Complete culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzoxazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the complete culture medium to achieve a range of final concentrations.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the benzoxazine compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (cells in medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

Caption: Experimental workflow for anticancer activity testing.

Apoptosis vs. Necrosis: Distinguishing Modes of Cell Death

Apoptosis is a form of programmed cell death characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. [1]Necrosis, on the other hand, is a form of traumatic cell death that results in cell swelling and lysis. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between these two modes of cell death. [7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. [1]During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. [1]PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. [7]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Benzoxazine compound

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the benzoxazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [7] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. [12] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [13] * Add 400 µL of 1X Binding Buffer to each tube. [13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control95.22.12.7
Benzoxazine (IC₅₀)65.820.513.7
Benzoxazine (2x IC₅₀)30.145.324.6

Table 2: Example data from an Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Investigating Proliferation Blockade

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). [14]Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle. [14]PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. [14]

Experimental Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Benzoxazine compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the benzoxazine compound as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark. [8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be displayed as a histogram, with distinct peaks for G0/G1, S, and G2/M phases.

Phase 3: Unraveling the Molecular Signaling Pathways

To gain a deeper understanding of the anticancer mechanism of a benzoxazine compound, it is essential to investigate its effects on key signaling proteins. Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins.

Key Signaling Pathways in Cancer

G cluster_0 Apoptosis Pathways cluster_1 Survival Pathways Bcl2 Bcl-2 Family (Bcl-2, Bax) Caspases Caspases (Caspase-3, Caspase-9) Bcl2->Caspases Regulates PARP PARP Caspases->PARP Cleaves PI3K PI3K/Akt Apoptosis_Pathways Apoptosis_Pathways PI3K->Apoptosis_Pathways Inhibits MAPK MAPK/ERK MAPK->Apoptosis_Pathways Inhibits Benzoxazine Benzoxazine Compound Benzoxazine->Bcl2 Modulates Benzoxazine->Caspases Activates Benzoxazine->PI3K Inhibits Benzoxazine->MAPK Inhibits

Caption: Potential signaling pathways affected by benzoxazines.

Western Blotting for Apoptosis Markers

Key proteins involved in the apoptotic cascade include the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., initiator caspase-9 and executioner caspase-3). [15][16]The cleavage of PARP by caspase-3 is also a hallmark of apoptosis. [16]

Experimental Protocol: Western Blotting

Materials:

  • Benzoxazine compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the benzoxazine compound as previously described.

    • Lyse the cells in lysis buffer and collect the protein extracts.

    • Determine the protein concentration using a protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use β-actin as a loading control to normalize protein expression.

Conclusion

The protocols detailed in this application note provide a comprehensive and systematic approach to evaluating the anticancer activity of novel benzoxazine compounds. By progressing from initial cytotoxicity screening to in-depth mechanistic studies, researchers can thoroughly characterize the therapeutic potential of these promising molecules. The integration of multiple assays, from cell viability to protein expression analysis, ensures a robust and self-validating system for identifying and advancing new anticancer drug candidates.

References

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • NCI-60. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen.
  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen.
  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening.
  • Ediati, R., et al. (2014). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Procedia Chemistry, 13, 190-197.
  • Boulaiz, H., et al. (2025). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Molecules, 30(19), 4585.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Semantic Scholar. (n.d.). Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Roche. (n.d.).
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Abcam. (n.d.). Annexin V apoptosis detection protocol.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • JoVE. (2013).
  • ResearchGate. (n.d.).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • ResearchGate. (n.d.). Effect of MBZ and positive control EGF on ERK activity in MAPK reporter...
  • ResearchGate. (n.d.).
  • Radhamani, S., et al. (2015). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. Journal of Cancer Research and Therapeutics, 11(4), 848-56.
  • Boulaiz, H., et al. (2025). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Molecules, 30(19), 4585.
  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • MDPI. (2022). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901.
  • Abcam. (n.d.). Apoptosis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells.
  • PubMed. (2024).
  • International Journal of Molecular Sciences. (2021). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity.
  • MedChemExpress. (n.d.). ERK | Inhibitors.
  • PubMed Central. (2024).

Sources

Application Notes and Protocols for the Development of Benzoxazine Derivatives as Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzoxazine Scaffolds in Crop Protection

The relentless evolution of plant pathogens necessitates a continuous search for novel fungicides with diverse modes of action to ensure global food security. Benzoxazines, a class of heterocyclic compounds characterized by a fused benzene and oxazine ring, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] In recent years, their potential as agricultural fungicides has garnered significant attention.[1][4][5] Derivatives of 1,3-benzoxazine, 1,4-benzoxazin-3-one, and 4H-3,1-benzoxazine have demonstrated notable efficacy against a range of economically important plant pathogenic fungi.[1][5][6] Their chemical tractability allows for the synthesis of diverse libraries of analogues, facilitating the exploration of structure-activity relationships (SAR) to optimize fungicidal potency and spectrum.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and SAR analysis of benzoxazine derivatives for agricultural fungicide development. The protocols and insights presented herein are synthesized from established methodologies and aim to provide a robust framework for advancing the discovery of new crop protection solutions.

Part 1: Synthesis of Fungicidal Benzoxazine Derivatives

The synthesis of benzoxazine derivatives is a critical first step in the discovery pipeline. Various synthetic strategies have been developed, with the Mannich-type condensation being a common and versatile method for preparing 1,3-benzoxazines.[1] This section outlines a general protocol for the synthesis of 2,3-disubstituted-1,3-benzoxazines, which have shown promising activity against pathogens like Rhizoctonia solani.[1]

Protocol 1: Synthesis of 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazines

This protocol is adapted from the synthesis of novel 2-aryl-3-alkyl-3,4-dihydro-2H-1,3-benzoxazines.[1]

Objective: To synthesize a library of benzoxazine derivatives for fungicidal screening.

Materials:

  • 2-(N-substituted aminomethyl)phenols

  • Aromatic aldehydes

  • Chlorotrimethylsilane (TMSCl)

  • Chloroform (CHCl₃)

  • Cyclohexane (C₆H₁₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(N-substituted aminomethyl)phenol (1.0 mmol) and the aromatic aldehyde (1.3 mmol) in a 1:2 (v/v) mixture of chloroform and cyclohexane (15 mL).

  • Catalyst Addition: To the stirred solution, add chlorotrimethylsilane (TMSCl) (20 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure 2,3-disubstituted-1,3-benzoxazine derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Diagram 1: Synthetic Workflow for Benzoxazine Derivatives

G cluster_synthesis Synthesis Protocol A 1. Dissolve 2-(N-substituted aminomethyl)phenol and aromatic aldehyde in CHCl3/Cyclohexane B 2. Add TMSCl catalyst A->B C 3. Reflux at 85°C for 5 hours B->C D 4. Cool and perform aqueous work-up C->D E 5. Dry and concentrate organic phase D->E F 6. Purify by column chromatography E->F G 7. Characterize structure (NMR, MS) F->G

Caption: A stepwise workflow for the synthesis of 2,3-disubstituted-1,3-benzoxazines.

Part 2: In Vitro Screening of Fungicidal Activity

The initial evaluation of synthesized compounds for their biological activity is performed through in vitro screening assays. The mycelium growth rate method is a widely used and reliable technique to determine the efficacy of a compound against various plant pathogenic fungi.[4][5]

Protocol 2: Mycelium Growth Rate Assay

Objective: To determine the in vitro fungicidal activity (EC₅₀) of synthesized benzoxazine derivatives against selected plant pathogenic fungi.

Materials:

  • Synthesized benzoxazine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Rhizoctonia solani, Gibberella zeae, Phytophthora infestans)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Commercial fungicide as a positive control (e.g., Carbendazim, Hymexazol)[5]

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and the positive control fungicide in DMSO at a concentration of 10,000 µg/mL.

  • Media Preparation: Autoclave the PDA medium and cool it to 50-60°C.

  • Incorporation of Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only DMSO at the same concentration used in the treatment plates. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer and place it at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 25-28°C) in the dark.

  • Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treatment.

  • EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data.

Diagram 2: Workflow for In Vitro Fungicide Screening

G cluster_screening Fungicide Screening Workflow A 1. Prepare stock solutions of benzoxazine derivatives B 2. Prepare PDA medium with varying compound concentrations A->B C 3. Inoculate plates with fungal mycelial discs B->C D 4. Incubate at optimal temperature C->D E 5. Measure colony diameters D->E F 6. Calculate percent inhibition E->F G 7. Determine EC50 values F->G

Caption: A streamlined process for evaluating the in vitro fungicidal activity of benzoxazine derivatives.

Data Presentation: Fungicidal Activity of Benzoxazine Derivatives

The results of the in vitro screening should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Compound IDSubstituent R¹Substituent R²Test FungusEC₅₀ (µg/mL)
BZ-01 HPhenylRhizoctonia solani
BZ-02 4-ClPhenylRhizoctonia solani
BZ-03 H4-NitrophenylRhizoctonia solani
... ............
Control --Rhizoctonia solani

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of benzoxazine derivatives and their fungicidal activity is crucial for designing more potent compounds. The following insights have been synthesized from various studies.[7][8][9]

  • Influence of the Heterocyclic Ring: Studies have shown that compounds with a 1,4-benzoxazin-3-one skeleton are often more active than those with a five-membered benzoxazolinone ring.[7][8]

  • Role of Hydroxamic Acid Moiety: The presence of a hydroxyl group on the N-4 position (hydroxamic acids) has been found to be critical for high activity, being much more active than their corresponding lactams (which lack the N-4 hydroxyl group).[7][8]

  • Substitution at C-2: The absence of a hydroxyl group at the C-2 position can significantly decrease the fungicidal effect.[7][8] Conversely, the presence of a hydroxyl moiety at C-2 has been shown to increase antifungal activity.[7]

  • Aromatic Ring Substitution:

    • A 7-methoxy group on the benzene ring can enhance fungistatic behavior.[7]

    • In a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, compounds with a 6-Cl substituent on the benzoxazinone skeleton exhibited better antifungal activity.[5][9]

    • The position of substituents on an aryl group attached to the benzoxazine core can also influence activity. For instance, in some series, a nitro group at the 3- or 2-position of a phenyl ring resulted in higher activity.[4]

Diagram 3: Key Structural Features Influencing Fungicidal Activity

G cluster_sar Structure-Activity Relationship of Benzoxazinones Structure label_R1 R1 (e.g., 7-methoxy): Increases activity[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhLCOFO0aFiRRj84OGLTFgQc_aWI75ysyjbOZ5qkMoGiKuQJVkpYh_DYfJaX2huhHFCzFujgJtEseov62U--PtucfR9LIC6H4Dc0KDXcDOef1LPH6Ij567I1MH1qnPIXL3drzpTMuFa0jIVjdvjI4FFhwo)] label_R2 R2 (e.g., 6-Cl): Enhances activity[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPV9nhdCuDeW9Lvg6Kt8fl_zywcRr8ZTnY1pLuZnQI9iJuQ6SV05KUeBImvwyhJyGBmITjvE3ETeLXhz1t5dUlmEudK05dwvDhbpRZjUi5k5X8Wr3UQTUNaxCJxVK3hMlMRrL8r3CQLv84HNhe)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlQUHQTY3JJVwNKF_sqsX8UJcb_-sktWljjTYAvL5bSoues-tGNavjq3sxILhky2OD21XjR0rcVwPHU6ad97Agox5kD09ly4_a4_xnf8dPPIwiKABjEbnwmY-pSY_AXv29Hw5zI2V4b5D2K0eD-FrhVXpgxZtq36SSSXG3pMzAzihLJxcM4aMV0CDAVB86EkZagQ%3D%3D)] label_N4 N4-OH (Hydroxamic acid): Crucial for high activity[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhLCOFO0aFiRRj84OGLTFgQc_aWI75ysyjbOZ5qkMoGiKuQJVkpYh_DYfJaX2huhHFCzFujgJtEseov62U--PtucfR9LIC6H4Dc0KDXcDOef1LPH6Ij567I1MH1qnPIXL3drzpTMuFa0jIVjdvjI4FFhwo)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGceRZhQWyYuYD8dGnwFEVifzoDF7l6co2pz78sTu4Fxo6PCVg-viwoe3iurXXyrvv2TwrwHuiU3WqFclI5Z6J-uIUMwtrpCH3kf20Da7w1crxamNcPRG5DPm6e7IYTzByfi5nsQg%3D%3D)] label_C2 C2-OH: Increases activity[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhLCOFO0aFiRRj84OGLTFgQc_aWI75ysyjbOZ5qkMoGiKuQJVkpYh_DYfJaX2huhHFCzFujgJtEseov62U--PtucfR9LIC6H4Dc0KDXcDOef1LPH6Ij567I1MH1qnPIXL3drzpTMuFa0jIVjdvjI4FFhwo)]

Sources

Application Note: 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide - A Novel Bifunctional Precursor for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and potential polymerization pathways of a novel monomer, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. This compound uniquely combines the structural features of a 1,4-benzoxazine ring, known for its ability to undergo ring-opening polymerization to form thermally stable and high-performance polybenzoxazines, with a reactive carbothioamide group. The presence of the thioamide functionality introduces a second avenue for polymerization and imparts unique properties to the resulting polymers, such as enhanced metal affinity and potentially altered optical and thermal characteristics. This document provides detailed, step-by-step protocols for the synthesis of the monomer and explores two distinct, scientifically-grounded polymerization strategies: Cationic Ring-Opening Polymerization (ROP) of the benzoxazine ring and a proposed polymerization involving the carbothioamide group. Comprehensive characterization techniques and expected properties of the resulting polymers are also discussed, opening new avenues for the development of advanced materials.

Introduction: A Monomer with Dual Personality

The field of high-performance polymers is continuously seeking novel monomers that can provide access to materials with tailored properties. Polybenzoxazines, typically derived from the ring-opening polymerization of 1,3-benzoxazines, are a class of thermosetting polymers renowned for their exceptional thermal stability, high char yield, low flammability, near-zero shrinkage upon curing, and excellent mechanical properties.[1][2] These characteristics make them suitable for demanding applications in the aerospace, automotive, and electronics industries.

This application note introduces a unique and largely unexplored monomer, This compound . Unlike its more common 1,3-benzoxazine cousins, this molecule features a 1,4-benzoxazine heterocyclic system. More significantly, it possesses a carbothioamide (-C(=S)NH₂) functional group at the 2-position. This bifunctionality is the cornerstone of its potential as a versatile polymer precursor.

The thioamide group, an isostere of the amide group, is known to exhibit distinct chemical reactivity and physical properties.[3] Polymers incorporating thioamides have shown enhanced metal ion affinity, higher refractive indices, and different solubility profiles compared to their amide analogs.[4] The strategic placement of a carbothioamide group on a benzoxazine scaffold presents two exciting possibilities for polymer synthesis:

  • Ring-Opening Polymerization (ROP): The 1,4-benzoxazine ring is expected to undergo cationic ROP, analogous to 1,3-benzoxazines, to form a polybenzoxazine backbone.

  • Thioamide-Mediated Polymerization: The carbothioamide group can potentially participate in other polymerization reactions, such as polycondensation or addition polymerization, leading to novel polymer architectures.

This document serves as a detailed guide for the synthesis of this promising monomer and provides robust, albeit exploratory, protocols for its polymerization, thereby offering a new platform for the design of advanced functional polymers.

Synthesis of the Monomer: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in two sequential steps, starting from readily available precursors. The first step involves the synthesis of the corresponding carboxamide, which is then converted to the target carbothioamide via thionation.

Workflow for Monomer Synthesis

cluster_0 Part A: Carboxamide Synthesis cluster_1 Part B: Thionation ester 3,4-Dihydro-2H-benzo[1,4]oxazine- 2-carboxylic acid ethyl ester ammonolysis Ammonolysis (Ammonium Hydroxide, Ethanol, 80°C) ester->ammonolysis carboxamide 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide ammonolysis->carboxamide lawesson Lawesson's Reagent (Anhydrous THF, Reflux) carboxamide->lawesson carbothioamide This compound (Target Monomer) lawesson->carbothioamide

Caption: Synthetic workflow for the target monomer.

Part A: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

This protocol is adapted from established procedures for the synthesis of the carboxamide precursor.[5]

Protocol:

  • To a sealed reaction vessel, add 3,4-dihydro-2H-benzo[4][6]oxazine-2-carboxylic acid ethyl ester (1 equivalent).

  • Add ethanol as the solvent, followed by aqueous ammonium hydroxide (excess).

  • Seal the vessel and heat the reaction mixture to 80°C with stirring for 18 hours in an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxamide.

Part B: Thionation to this compound

This step utilizes Lawesson's reagent, a standard thionating agent for converting amides to thioamides.[3]

Protocol:

  • Dissolve the 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the THF under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Parameter Part A: Ammonolysis Part B: Thionation
Key Reagents Ethyl ester precursor, Ammonium hydroxideCarboxamide precursor, Lawesson's reagent
Solvent EthanolAnhydrous THF
Temperature 80°CReflux (~66°C)
Reaction Time ~18 hours~4-6 hours
Purification RecrystallizationColumn Chromatography
Expected Yield >75%>80%

Table 1: Summary of Reaction Parameters for Monomer Synthesis.

Characterization of the Monomer

The successful synthesis of the target monomer should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify characteristic vibrational bands, notably the C=S stretch of the thioamide and the N-H and C-O-C stretches of the benzoxazine ring.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point and Elemental Analysis: To further assess purity.

Polymerization Strategies

The unique bifunctional nature of this compound allows for at least two distinct polymerization approaches.

Strategy 1: Cationic Ring-Opening Polymerization (ROP) of the 1,4-Benzoxazine Ring

This strategy leverages the inherent reactivity of the benzoxazine ring to form a cross-linked polybenzoxazine network. The polymerization is thought to proceed via a cationic mechanism, which can be initiated thermally or with a cationic initiator.[1][6]

cluster_0 Proposed ROP Mechanism monomer Benzoxazine Monomer initiation Initiation (Thermal or Catalytic) monomer->initiation carbocation Carbocationic Intermediate initiation->carbocation propagation Propagation (Nucleophilic attack by another monomer) carbocation->propagation polymer Cross-linked Polybenzoxazine Network propagation->polymer polymer->propagation Chain Growth

Caption: Proposed mechanism for the ROP of the 1,4-benzoxazine monomer.

Protocol (Thermal ROP):

  • Place the purified monomer in a suitable mold or reaction vessel.

  • Heat the monomer under an inert atmosphere following a staged curing cycle, for example: 160°C for 1 hour, 180°C for 2 hours, and 200°C for 2 hours.

  • The progress of polymerization can be monitored by Differential Scanning Calorimetry (DSC) to observe the exotherm of the ring-opening reaction.

  • After the curing cycle, allow the polymer to cool slowly to room temperature.

Protocol (Catalytic ROP):

  • Dissolve the monomer in a suitable solvent (e.g., 1,4-dioxane).

  • Add a catalytic amount of a Lewis acid (e.g., PCl₅) or a strong protic acid.

  • Stir the reaction at a moderately elevated temperature (e.g., 100-120°C) until a significant increase in viscosity is observed.

  • The resulting polymer can be precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Strategy 2: Polymerization Involving the Carbothioamide Group (Hypothetical)

The carbothioamide group offers opportunities for other polymerization mechanisms. For instance, it could potentially undergo a polycondensation reaction with a suitable comonomer. A hypothetical example would be a reaction with a dialdehyde to form a poly(thioaminal) structure.

Protocol (Hypothetical Polycondensation):

  • Dissolve this compound (1 equivalent) and a dialdehyde comonomer (e.g., terephthalaldehyde, 1 equivalent) in an appropriate solvent (e.g., N,N-dimethylformamide, DMF).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture with stirring under an inert atmosphere, with continuous removal of water (e.g., using a Dean-Stark trap).

  • Monitor the polymerization by observing the increase in viscosity.

  • Once the desired molecular weight is achieved, cool the reaction and precipitate the polymer in a non-solvent.

  • Filter and dry the polymer under vacuum.

Characterization of Polymers

The resulting polymers should be thoroughly characterized to understand their structure and properties.

Technique ROP Polymer (Strategy 1) Condensation Polymer (Strategy 2)
FTIR Disappearance of oxazine ring bands, appearance of broad -OH stretch.Formation of new bands corresponding to the polymer backbone linkage (e.g., C-N).
NMR (Solid-State) Broad signals indicative of a cross-linked network.Signals corresponding to the repeating unit of the polymer chain.
DSC Determination of glass transition temperature (Tg).Determination of Tg and melting temperature (Tm) if crystalline.
TGA Assessment of thermal stability and char yield.Assessment of thermal stability.
GPC/SEC Not applicable due to insolubility.Determination of molecular weight and polydispersity.

Table 2: Key Characterization Techniques for the Synthesized Polymers.

Potential Applications and Future Directions

The unique combination of a polybenzoxazine backbone with pendant or integrated thioamide functionalities could lead to materials with a novel set of properties.

  • High-Performance Adhesives and Coatings: The excellent thermal stability and low shrinkage of the polybenzoxazine network, combined with the strong metal-chelating ability of the thioamide groups, could result in superior adhesives and anti-corrosion coatings for metals.[7]

  • Advanced Composites: The high char yield and thermal resistance make these polymers promising candidates for matrices in fiber-reinforced composites for aerospace and automotive applications.

  • Functional Materials: The thioamide groups can serve as sites for post-polymerization modification or for the coordination of metal ions, leading to catalysts, sensors, or materials with high refractive indices.

Future research should focus on a detailed investigation of the ROP kinetics of the 1,4-benzoxazine ring, exploring a wider range of comonomers for polymerization involving the carbothioamide group, and a thorough evaluation of the mechanical, thermal, and chemical resistance properties of the resulting polymers.

References

  • Zhang, H., Wang, H., Xia, L., Du, X., & Feng, C. (2018). Facile synthesis and properties of thioamide-containing polymers. Polymer Chemistry, 9(44), 5354-5362. [Link]

  • Ishida, H., & Allen, D. J. (1996). Cationic ring-opening polymerization of benzoxazines. Polymer, 37(19), 4487-4495. [Link]

  • Riess, G., Kaddami, H., Fath, M., & Mazo, J. (1999). Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. Macromolecular Symposia, 142(1), 237-251. [Link]

  • de Souza, P. L. R., Amato, V. S., & Eberlin, M. N. (2023). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Macromolecular Rapid Communications, 45(2), 2300470. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives in Excellent Enantio- and Diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Liu, J., & Ishida, H. (1995). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Polymer, 36(15), 2967-2972. [Link]

  • Amarnath, M., & Al-Lohedan, H. A. (2018). Polybenzoxazine-Based Coatings for Corrosion Protection. In Corrosion Protection - Coatings and Inhibitors. IntechOpen. [Link]

  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 27-30. [Link]

  • Wikipedia contributors. (2023). Thioamide. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Novel 5-HT3 Receptor Antagonists from Benzoxazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the systematic development of novel 5-HT3 receptor antagonists utilizing the versatile benzoxazine scaffold. This document outlines the rationale, chemical synthesis, and biological evaluation of these compounds, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Rationale for Targeting the 5-HT3 Receptor with Benzoxazine Analogs

The serotonin 3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1][2][3] Activation of these receptors, which are composed of five symmetrically arranged subunits, leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[1][3] These receptors are strategically located in the central and peripheral nervous systems, with high densities in areas crucial for the vomiting reflex, such as the area postrema and the nucleus of the tractus solitarius.[1][2] Consequently, antagonists of the 5-HT3 receptor, colloquially known as "setrons," are highly effective antiemetics, particularly in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4][5][6][7][8]

The benzoxazine moiety is recognized as a "privileged scaffold" in medicinal chemistry.[9][10][11][12] This designation stems from its versatile structure, which allows for numerous modifications, and its presence in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][11][12][13] The inherent structural features of benzoxazines make them excellent candidates for designing novel 5-HT3 receptor antagonists with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

This guide will detail a systematic approach to leverage the benzoxazine scaffold for the discovery and preclinical development of new 5-HT3 receptor antagonists.

Signaling Pathway and Mechanism of Action

The antiemetic effect of 5-HT3 receptor antagonists is primarily achieved by blocking the action of serotonin released from enterochromaffin cells in the small intestine in response to emetogenic stimuli like chemotherapy.[5][7] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. By competitively inhibiting serotonin binding, these antagonists effectively suppress this signaling cascade.

5_HT3_Signaling_Pathway cluster_stimulus Emetogenic Stimulus cluster_release Serotonin Release cluster_receptor Receptor Activation cluster_signal Neural Signaling cluster_response Physiological Response Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin_Cells Chemotherapy->Enterochromaffin_Cells stimulates Serotonin Serotonin Enterochromaffin_Cells->Serotonin releases 5_HT3_Receptor 5_HT3_Receptor Serotonin->5_HT3_Receptor binds to Vagal_Afferent_Nerve Vagal_Afferent_Nerve 5_HT3_Receptor->Vagal_Afferent_Nerve activates Benzoxazine_Antagonist Benzoxazine_Antagonist Benzoxazine_Antagonist->5_HT3_Receptor blocks Therapeutic_Block Therapeutic Blockade Benzoxazine_Antagonist->Therapeutic_Block Vomiting_Center_Brain Vomiting_Center_Brain Vagal_Afferent_Nerve->Vomiting_Center_Brain signals to Nausea_Vomiting Nausea_Vomiting Vomiting_Center_Brain->Nausea_Vomiting induces

Caption: 5-HT3 receptor signaling pathway and antagonist intervention.

Chemical Synthesis of Benzoxazine Derivatives

A common and versatile method for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction, which involves the condensation of a phenolic derivative, a primary amine, and formaldehyde.[14] This approach allows for significant molecular diversity by varying the substituents on both the phenol and the amine.

Protocol 3.1: General Synthesis of 3,4-dihydro-2H-1,3-benzoxazine Derivatives

This protocol describes a general procedure for the synthesis of a benzoxazine library. The choice of solvent and reaction temperature may require optimization based on the specific reactants used.

Materials:

  • Substituted phenol (1.0 eq)

  • Primary amine (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • 1,4-Dioxane or Toluene

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane).

  • Add paraformaldehyde (2.2 eq) to the solution.

  • Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., Dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and FTIR to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Paraformaldehyde: Used as a source of formaldehyde, which is easier to handle than formalin. The excess ensures the reaction goes to completion.

  • Refluxing: Provides the necessary thermal energy to drive the condensation reaction.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

Synthesis_Workflow Start Start Reactants Phenol Derivative Primary Amine Paraformaldehyde Start->Reactants Reaction Mannich Condensation (Reflux in Solvent) Reactants->Reaction Workup Solvent Removal Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, FTIR Purification->Characterization End End Characterization->End

Caption: General workflow for benzoxazine synthesis.

In Vitro Biological Evaluation

The initial screening of newly synthesized compounds involves a series of in vitro assays to determine their affinity for the 5-HT3 receptor and their functional activity as antagonists.

Protocol 4.1: Radioligand Binding Assay

This assay quantifies the affinity (Ki) of the test compounds for the 5-HT3 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

  • Radioligand: [³H]Granisetron or a similar high-affinity 5-HT3 antagonist.

  • Test compounds (benzoxazine derivatives) at various concentrations.

  • Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Ondansetron).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 4.2: Functional Assay - Calcium Influx

This assay measures the ability of the antagonist to inhibit the influx of calcium through the 5-HT3 ion channel upon activation by an agonist.

Materials:

  • HEK293 cells expressing the human 5-HT3A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 5-HT3 receptor agonist (e.g., Serotonin or m-CPBG).

  • Test compounds (benzoxazine derivatives).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations and incubate for a predetermined time.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the 5-HT3 agonist and immediately begin recording the change in fluorescence over time.

  • Analyze the data to determine the concentration-response curve for the inhibition of the agonist-induced calcium influx.

  • Calculate the IC50 value for each test compound.

Data Presentation:

Compound IDKi (nM) - Binding AssayIC50 (nM) - Functional Assay
BZ-0015.212.8
BZ-0021.84.5
BZ-00325.658.1
Ondansetron0.92.1

In Vivo Preclinical Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their anti-emetic efficacy. The ferret and the musk shrew (Suncus murinus) are considered gold-standard models for this purpose, as they possess a vomiting reflex similar to humans.[15][16][17][18]

Protocol 5.1: Cisplatin-Induced Emesis Model in Ferrets

This protocol evaluates the ability of a test compound to prevent acute emesis induced by the chemotherapeutic agent cisplatin.

Materials:

  • Male ferrets.

  • Cisplatin solution.

  • Test compound formulated for intravenous or oral administration.

  • Vehicle control.

  • Positive control (e.g., Ondansetron).

Procedure:

  • Acclimatize the ferrets to the experimental conditions and observation cages.

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control at the desired dose and route (e.g., 30 minutes before cisplatin).

  • Administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

  • Observe the animals continuously for a period of 4-6 hours.

  • Record the latency to the first emetic episode (retching or vomiting) and the total number of retches and vomits.

  • Calculate the percentage reduction in emesis for the treated groups compared to the vehicle control group.

Self-Validating System:

  • The inclusion of a vehicle control group is critical to establish the baseline emetic response to cisplatin.

  • A positive control group (e.g., treated with Ondansetron) validates the assay's sensitivity and provides a benchmark for the efficacy of the test compounds.

Screening_Cascade Library_Synthesis Benzoxazine Library Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Lead_Optimization->In_Vitro_Screening In_Vivo_Testing In Vivo Efficacy (Animal Models of Emesis) Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: Drug discovery and development screening cascade.

Conclusion

The development of novel 5-HT3 receptor antagonists from a benzoxazine scaffold represents a promising avenue for discovering new anti-emetic agents. The synthetic tractability of the benzoxazine core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[19] By following a systematic approach of chemical synthesis, in vitro characterization, and in vivo validation, researchers can efficiently identify and advance promising preclinical candidates.

References

  • Role of 5-HT3 Receptors in the Antidepressant Response. (n.d.). MDPI. Retrieved from [Link]

  • Models and Assays for Evaluating Anti-Emetic Potential as well as. (n.d.). NDI Neuroscience. Retrieved from [Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. Retrieved from [Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. Retrieved from [Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Ingenta Connect. Retrieved from [Link]

  • Costall, B., Naylor, R. J., & Tyers, M. B. (1990). The psychopharmacology of 5-HT3 receptors. PubMed. Retrieved from [Link]

  • Small Animal Model for Emesis Testing. (2012). University of Pittsburgh. Retrieved from [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (n.d.). Retrieved from [Link]

  • 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. (n.d.). PubMed Central. Retrieved from [Link]

  • 5-HT3 antagonist. (n.d.). Wikipedia. Retrieved from [Link]

  • Appasamy, S., Krishnasamy, B., Pushparaju, S., Palanivel, S., Asrafali, S. P., Periyasamy, T., & Lee, J. (n.d.). Synthesis of benzoxazine derivatives and their polymers. ResearchGate. Retrieved from [Link]

  • Liang, W., Min, L.-J., Han, L., & Liu, X.-H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Retrieved from [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... (n.d.). ResearchGate. Retrieved from [Link]

  • What are 5-HT3 receptor antagonists and how do they work? (2024). Retrieved from [Link]

  • 5-HT3 Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. Retrieved from [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). National Institutes of Health. Retrieved from [Link]

  • Smith, H. S., Cox, L. R., & Smith, E. J. (n.d.). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Smith. Retrieved from [Link]

  • 5-HT3 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Preclinical and clinical pharmacology of the 5-HT3 receptor antagonists. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Antiemetics, Selective 5-HT3 Antagonists. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Opportunities for the replacement of animals in the study of nausea and vomiting. (n.d.). PubMed Central. Retrieved from [Link]

  • Pre-clinical Contract Research - Emesis. (n.d.). NDI Neuroscience. Retrieved from [Link]

  • Value of mink vomit model in study of anti-emetic drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

Sources

Microwave-Assisted Benzoxazine Synthesis: A Framework for Accelerated and Efficient Polymer Precursor Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Foundational Principles: The Advantage of Microwave Synthesis for Benzoxazines

Benzoxazines are a class of thermosetting phenolic resins that are polymerized through a cationic ring-opening polymerization (ROP) mechanism.[1][2] The synthesis of the benzoxazine monomer is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3]

Conventional synthesis methods often require long reaction times, high temperatures, and the use of organic solvents, which can lead to the formation of byproducts and present environmental concerns.[4] Microwave-assisted synthesis directly addresses these limitations. The core advantage lies in the heating mechanism itself; microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume.[5] This circumvents the slow and inefficient heat transfer associated with conventional oil baths or heating mantles.

The primary benefits, as substantiated by numerous studies, can be summarized as follows:

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to days (e.g., 17 hours)Minutes (e.g., 6-8 minutes)[6][4][7]
Energy Efficiency LowerHigher due to direct molecular heating
Yield Good to highOften comparable or improved[6][7]
Byproduct Formation Higher potentialReduced due to shorter reaction times
Solvent Use Often requiredEnables efficient solvent-free reactions[4]
Process Control Slower responsePrecise and rapid temperature/power control

This rapid, controlled heating not only accelerates the reaction but can also lead to cleaner reaction profiles and improved yields, sometimes providing access to products not readily formed under conventional heating conditions.[7][8]

Visualizing the Workflow and Chemistry

To conceptualize the process, the following diagrams illustrate the general experimental workflow and the underlying chemical transformation.

Microwave_Benzoxazine_Synthesis_Workflow Reactants 1. Reactant Preparation (Phenol, Amine, Paraformaldehyde) Microwave 2. Microwave Irradiation (Set Power, Temp, Time) Reactants->Microwave Load into vessel Workup 3. Product Work-up (Precipitation/Washing) Microwave->Workup Cool to RT Drying 4. Drying (Vacuum Oven) Workup->Drying Characterization 5. Characterization (FTIR, NMR, DSC) Drying->Characterization Confirm monomer structure Polymerization 6. Thermal Polymerization (Curing Cycle) Characterization->Polymerization Proceed if pure Final_Resin 7. Polybenzoxazine Resin Polymerization->Final_Resin

Caption: General workflow for microwave-assisted benzoxazine synthesis.

Benzoxazine_Synthesis_Reaction Phenol Phenol Derivative Plus1 + Amine Primary Amine Plus2 + Formaldehyde Formaldehyde Source (e.g., Paraformaldehyde) Reaction_Arrow Microwave Irradiation (Δ) Mannich Condensation Benzoxazine Benzoxazine Monomer Reaction_Arrow->Benzoxazine Water H2O

Caption: Chemical reaction for benzoxazine monomer synthesis.

Application Protocol I: Microwave-Assisted Synthesis of a Benzoxazine Monomer

This protocol describes a general, solvent-free procedure for synthesizing a benzoxazine monomer using a dedicated microwave reactor.

A. Materials and Equipment
  • Reactants:

    • Phenolic Compound (e.g., Guaiacol, Cresol, Bisphenol A)

    • Primary Amine (e.g., Furfurylamine, Aniline, Jeffamine® D-230)

    • Paraformaldehyde

  • Equipment:

    • Monowave or multi-mode microwave synthesis reactor with temperature and pressure sensors.

    • 10 mL microwave process vial with a magnetic stir bar.

    • Analytical balance.

    • Spatula and weighing paper.

    • Beaker and diethyl ether (or other suitable non-solvent) for washing.

    • Vacuum filtration apparatus (optional).

    • Vacuum oven.

B. Experimental Procedure
  • Reactant Preparation (Stoichiometry):

    • In a 10 mL microwave process vial, combine the phenolic compound (1.0 mmol), the primary amine (1.0 mmol), and paraformaldehyde (2.0 mmol).

    • Causality Note: A 1:1:2 molar ratio of phenol:amine:formaldehyde is standard for the Mannich reaction to form the oxazine ring. Paraformaldehyde is a solid source of formaldehyde, making it easier and safer to handle than formalin.

  • Microwave Reactor Setup:

    • Add a magnetic stir bar to the vial and securely cap it.

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters. A typical starting point is:

      • Temperature: 120 °C[7]

      • Time: 8 minutes[7]

      • Power: 100 W (initial) or dynamic power control to maintain temperature.

      • Stirring: On (e.g., 600 rpm).

    • Expertise Note: The optimal temperature and time are dependent on the specific reactants. It is advisable to perform initial optimization runs, monitoring the reaction by thin-layer chromatography (TLC) or analyzing the crude product by FTIR. Solvent-free conditions are often possible and are preferred for green chemistry, relying on the reactants themselves to absorb microwave energy.[4]

  • Initiation of Synthesis:

    • Start the microwave program. The reactor will apply microwave power to ramp to the set temperature and hold for the specified duration. The internal temperature probe provides real-time feedback for precise control.

  • Product Isolation and Work-up:

    • Once the reaction is complete, the reactor will cool the vessel to a safe handling temperature (e.g., < 50 °C).

    • Remove the vial and uncap it in a fume hood.

    • The crude product is often a viscous oil or a solid.

    • Add approximately 3-5 mL of diethyl ether to the vial. The benzoxazine monomer is typically insoluble in ether, causing it to precipitate as a solid. Byproducts and unreacted starting materials may remain dissolved.

    • Stir or sonicate the mixture to break up any solids and ensure thorough washing.

    • Isolate the solid product by vacuum filtration or by decanting the solvent.

    • Wash the solid with another 3 mL portion of diethyl ether.[7]

  • Drying:

    • Transfer the purified solid to a vial and dry it in a vacuum oven at 40-60 °C overnight to remove any residual solvent.

    • The final product should be a solid or a highly viscous resin.

Application Protocol II: Characterization and Polymerization

Confirmation of the monomer structure and assessment of its thermal properties are critical before proceeding to polymerization.

A. Structural and Thermal Characterization

The following techniques are essential for validating the successful synthesis of the benzoxazine monomer and understanding its curing behavior.

TechniquePurposeKey Observables
FTIR Spectroscopy Confirm functional groups and oxazine ring formation.Appearance of a characteristic peak for the oxazine ring (~950-920 cm⁻¹ for C-O-C asymmetric stretching). Disappearance of phenolic O-H broad peak.[3][9]
NMR Spectroscopy (¹H & ¹H NMR) Unambiguously determine the chemical structure.Appearance of two characteristic singlets or doublets for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring.[4][9]
Differential Scanning Calorimetry (DSC) Determine the curing (polymerization) temperature and enthalpy.A broad exothermic peak indicating the ring-opening polymerization. The peak maximum is the curing temperature (T_cure).[3][9]
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the cured polymer.Provides the degradation temperature (T_d) and char yield at high temperatures.[9][10]
B. Thermal Polymerization (Curing) Protocol
  • Sample Preparation: Place approximately 10-20 mg of the purified benzoxazine monomer into a DSC aluminum pan or a small aluminum weighing dish.

  • Curing Cycle: Transfer the sample to a programmable oven. A typical curing schedule involves a stepwise heating process to ensure complete polymerization. For example:

    • 160 °C for 2 hours

    • 180 °C for 2 hours

    • 200 °C for 2 hours

    • 220 °C for 1 hour

    • Expertise Note: The ideal curing profile should be guided by the DSC thermogram. The initial temperature should be near the onset of the exothermic peak, and the final temperature should be above the peak maximum to ensure full conversion.[4]

  • Post-Curing: After the cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock to the resulting polymer. The final product will be a rigid, cross-linked polybenzoxazine thermoset.

References

  • Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 9(3), 162-168. [Link]

  • Özil, M., & Baltaş, N. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(2), 91-109. [Link]

  • Teng, N., et al. (2019). Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. ACS Sustainable Chemistry & Engineering, 7(9), 8511-8519. [Link]

  • Lomonaco, D., et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Journal of Polymer Science Part A: Polymer Chemistry, 55(21), 3647-3655. [Link]

  • Sienkiewicz, A. M., et al. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. Materials, 13(13), 2999. [Link]

  • Lin, C. H., et al. (2019). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Polymers, 11(11), 1888. [Link]

  • Teng, N., et al. (2019). Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. Semantic Scholar. [Link]

  • Sarmiento-Sánchez, J. I., et al. (2016). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. ResearchGate. [Link]

  • Kiskan, B., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Chemistry and Physics. [Link]

  • Kiskan, B., et al. (2009). Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. Journal of Polymer Science Part A: Polymer Chemistry, 47(19), 5149-5156. [Link]

  • Aydogan, B., et al. (2014). Synthesis and characterization of bio‐based benzoxazines derived from thymol. Journal of Polymer Science Part A: Polymer Chemistry, 52(1), 50-56. [Link]

  • de Oliveira, J. F. R., et al. (2024). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Macromolecular Rapid Communications, 45(2), 2300470. [Link]

  • Tabak, T., et al. (2023). Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. Industrial & Engineering Chemistry Research, 62(25), 9838-9848. [Link]

  • Szwed, A., et al. (2023). Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. Macromolecules, 56(15), 5895-5906. [Link]

  • Kim, H. J., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. Benzoxazine Resin Technology, 1-21. [Link]

  • Hoogenboom, R., et al. (2005). Microwave-assisted synthesis and properties of a series of poly(2-alkyl-2-oxazoline)s. Designed Monomers and Polymers, 8(6), 659-671. [Link]

Sources

Analytical methods for quantifying 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Quantitative Analysis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide by HPLC-UV and LC-MS/MS

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical research. Given the importance of the benzoxazine scaffold in medicinal chemistry, robust and reliable analytical methods are paramount for ensuring the quality, potency, and purity of such molecules throughout the drug development lifecycle.[1][2][3][4] We present two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and content uniformity, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The guide explains the rationale behind method development choices and outlines step-by-step protocols and validation parameters according to ICH guidelines.[5]

Introduction and Scientific Background

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer.[3][4][6][7] The introduction of a carbothioamide functional group at the 2-position creates a unique molecule with potential for novel pharmacological activities. Accurate quantification of this specific analyte is a critical step in preclinical and clinical development, enabling precise evaluation of its efficacy, stability, and safety profiles.

The development of analytical methods is a systematic process to create a reliable procedure for analyzing a drug's properties.[1] This guide provides two complementary chromatographic techniques:

  • Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): A robust, cost-effective, and widely accessible technique ideal for determining the identity, purity, and potency of the bulk drug substance and formulated products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, essential for bioanalytical studies (e.g., pharmacokinetics) or for detecting trace-level impurities and degradation products.[8][9]

The validation of these methods is a documented process that demonstrates their suitability for the intended purpose, ensuring the generation of accurate and reproducible results.[2][10]

Principles and Method Development Strategy

The analytical strategy is based on the physicochemical properties of this compound (Molecular Formula: C₉H₁₀N₂OS, Molar Mass: 194.26 g/mol ).

Chromatographic Separation

A reverse-phase chromatographic approach was selected. The analyte is moderately polar and is well-retained on a nonpolar stationary phase, such as C18, and eluted with a polar mobile phase.

  • Causality of Column Choice: A C18 stationary phase is the industry standard and an excellent starting point for providing balanced retention for a wide range of small molecules, including heterocyclic compounds.

  • Rationale for Mobile Phase: A gradient elution using acetonitrile and water provides a robust separation, eluting the analyte with a sharp peak shape while separating it from potential impurities. The addition of a small percentage of formic acid serves two key purposes:

    • It protonates the analyte's basic nitrogen atoms, leading to more consistent retention times and improved peak shape.

    • It provides a source of protons, enhancing ionization efficiency for positive-ion mode mass spectrometry.

Analyte Detection and Quantification
  • UV Detection: The benzoxazine ring contains a strong chromophore, making it suitable for UV detection. Based on structurally similar compounds, a maximum absorbance (λmax) is expected in the 230-280 nm range.[9][11] A photodiode array (PDA) detector should be used during method development to experimentally determine the optimal wavelength for maximum sensitivity. For this protocol, a wavelength of 245 nm is proposed.[9]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is chosen because the nitrogen atoms in the benzoxazine ring and the carbothioamide group are readily protonated to form a stable [M+H]⁺ ion. For high specificity, quantification is performed using Multiple Reaction Monitoring (MRM), which monitors a specific fragmentation of the parent ion.

    • Precursor Ion: [M+H]⁺ = 195.3 m/z

    • Product Ion Selection: Collision-induced dissociation (CID) of the 195.3 m/z precursor would likely result in fragmentation of the carbothioamide side chain or opening of the oxazine ring. A plausible and stable product ion would be selected for the MRM transition.

Experimental Protocols

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This method is designed for assay and purity determination of the drug substance.

3.1.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

3.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 30 minutes

3.1.4. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare samples at a target concentration of 50 µg/mL using the same diluent as the working standard.

3.1.5. Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the working standard solution five times to check for system suitability (RSD of peak area <2.0%).

  • Inject the sample solutions.

  • Quantify the analyte by comparing the peak area of the sample to that of the working standard.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing prep prep instrument instrument analysis analysis data data Stock Prepare 1 mg/mL Stock Solution Working Prepare 50 µg/mL Working Standard Stock->Working SST System Suitability Test (5x Standard Injections) Working->SST Sample Prepare Sample (target 50 µg/mL) Inject Inject Blank & Samples Sample->Inject Equilibrate Equilibrate System (30 min) Equilibrate->SST SST->Inject Integrate Integrate Peak Areas at 245 nm Inject->Integrate Calculate Calculate Concentration & Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for the HPLC-UV quantification protocol.

Protocol 2: Trace Level Quantification by LC-MS/MS

This method is ideal for bioanalytical applications or quantifying low-level impurities.

3.2.1. Reagents and Materials

  • Same as Protocol 1, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a related benzoxazine derivative can be used.

3.2.2. Instrumentation

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Associated control and data analysis software.

3.2.3. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% to 95% B; 5-6 min: 95% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition 195.3 -> [Product Ion m/z] (To be determined experimentally)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

3.2.4. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Calibration Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the analyte stock solution in the relevant matrix (e.g., plasma, formulation blank) to prepare a calibration curve.

  • Working IS Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation: Spike a fixed volume of the Working IS Solution into all standards, quality control (QC) samples, and unknown samples before any extraction or dilution steps.

3.2.5. Analysis Workflow

  • Optimize mass spectrometer parameters (tuning) by infusing a standard solution of the analyte to determine the optimal precursor-to-product ion transition and collision energy.

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards to generate a calibration curve (analyte/IS peak area ratio vs. concentration).

  • Inject QC and unknown samples.

  • Quantify the analyte in unknown samples by interpolating their analyte/IS peak area ratios from the linear regression of the calibration curve.

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing prep prep instrument instrument analysis analysis data data Stock Prepare Analyte & IS Stock Solutions Calibrators Prepare Calibration Curve (1-1000 ng/mL) Stock->Calibrators Spike Spike IS into all Standards & Samples Calibrators->Spike Inject Inject Standards, QCs, & Samples Spike->Inject Tune Tune MS & Optimize MRM Transition Equilibrate Equilibrate System Tune->Equilibrate Equilibrate->Inject Curve Generate Calibration Curve (Linear Regression) Inject->Curve Calculate Calculate Concentration (Analyte/IS Ratio) Curve->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for the LC-MS/MS trace quantification protocol.

Method Validation Summary

For regulatory compliance, the described methods must be validated according to ICH Q2(R1) guidelines.[5] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][12]

4.1. Key Validation Parameters

ParameterHPLC-UV (Assay)LC-MS/MS (Trace)Purpose
Specificity Baseline resolution from impurities, placebo, and degradants.[5]No interfering peaks at the analyte's retention time in the MRM channel.Ensures the signal is unequivocally from the analyte.
Linearity R² > 0.999 over 80-120% of target concentration.R² > 0.995 over the defined range (e.g., 1-1000 ng/mL).Establishes a proportional relationship between signal and concentration.[5]
Accuracy 98.0% - 102.0% recovery.85.0% - 115.0% recovery (80-120% at LLOQ).Measures the closeness of test results to the true value.[12]
Precision (RSD%) Repeatability: ≤1.0%; Intermediate: ≤2.0%.Intra-day & Inter-day: ≤15% (≤20% at LLOQ).Measures the degree of scatter between a series of measurements.[12]
LOD Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.Lowest amount of analyte that can be detected.[2]
LOQ Signal-to-Noise ratio of 10:1.Lowest concentration on the calibration curve meeting accuracy/precision criteria.Lowest amount of analyte that can be quantified reliably.[2]
Robustness Insensitive to small changes in flow rate, temperature, mobile phase composition.Insensitive to small changes in LC parameters.Measures the method's capacity to remain unaffected by small variations.

Conclusion

The two analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The RP-HPLC-UV method is a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding bioanalytical and trace analysis applications. Proper validation of these methods will ensure the generation of consistent, reliable, and accurate data, which is fundamental to the successful development of new pharmaceutical agents.[1][10]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Adler, A., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Singh, R., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. ResearchGate.
  • Lavanya, G., et al. (n.d.). Analytical method validation: A brief review.
  • Gupta, V., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, R., et al. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/LCMS. ResearchGate.
  • Coquelle, B., et al. (2026). Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. Organic & Biomolecular Chemistry.
  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.
  • Vashchenko, O. V., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed.
  • Al-Amiery, A. A., et al. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.
  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and product purity.

Introduction: The Synthetic Challenge

This compound and its derivatives are important scaffolds in medicinal chemistry. The synthesis, however, can be challenging, often involving a multi-step process where yield optimization at each stage is critical. The final thionation step, in particular, requires careful control to avoid side reactions and ensure high conversion. This guide addresses common pitfalls encountered during the synthesis, providing scientifically grounded solutions to overcome them.

The typical synthetic route involves two key stages:

  • Cyclization: Formation of the 3,4-dihydro-2H-1,4-benzoxazin-3-one lactam intermediate.

  • Thionation: Conversion of the lactam's carbonyl group to a thiocarbonyl using a thionating agent.

Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

General Synthesis Workflow & Key Control Points

The overall synthetic pathway is visualized below. Successful yield hinges on meticulous control at two primary stages: the initial ring formation and the final thionation.

G cluster_0 Stage 1: Lactam Formation cluster_1 Stage 2: Thionation A 2-Aminophenol + Chloroacetyl Chloride B Intermediate: 2-Chloro-N-(2-hydroxyphenyl)acetamide A->B Acylation C 3,4-Dihydro-2H-1,4-benzoxazin-3-one (Lactam Intermediate) B->C Intramolecular Cyclization (Base-mediated) E Final Product: This compound C->E Thionation D Lawesson's Reagent or P4S10 D->C

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical Q&A format.

Stage 1: Lactam Formation (3,4-Dihydro-2H-1,4-benzoxazin-3-one)

Q1: My cyclization yield to form the lactam intermediate is low. What are the primary factors to investigate?

A1: Low yields in this intramolecular Williamson ether synthesis are typically traced back to three areas: the base, the solvent, and the temperature.

  • Base Selection is Critical: The base deprotonates the phenolic hydroxyl group, initiating the nucleophilic attack on the carbon bearing the chlorine. A base that is too weak will result in incomplete reaction, while a base that is too strong can promote side reactions.

    • Expert Insight: Potassium carbonate (K₂CO₃) is often the optimal choice. It is strong enough to deprotonate the phenol but generally not strong enough to deprotonate the amide N-H, which could lead to unwanted side products. Stronger bases like sodium hydride (NaH) can work but require strictly anhydrous conditions and may increase the risk of side reactions.

  • Solvent Polarity and Aprotic Nature: The solvent must be able to dissolve the starting material and the base, while also favoring an Sₙ2 reaction.

    • Recommendation: Use a polar aprotic solvent. Acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are excellent choices. Acetone is often preferred due to its lower boiling point, which simplifies workup.[1]

  • Temperature Control: The reaction is typically run at reflux.

    • Causality: Insufficient temperature leads to slow reaction rates. However, excessively high temperatures (e.g., in higher boiling point solvents like DMF) can sometimes lead to decomposition or the formation of oligomeric side products, especially if the reaction is run for an extended period.[2][3]

Q2: I'm observing significant amounts of unreacted 2-Chloro-N-(2-hydroxyphenyl)acetamide starting material. What should I do?

A2: This indicates an incomplete reaction. Before extending the reaction time, verify the following:

  • Base Stoichiometry and Quality: Ensure at least one equivalent of a suitable base (like K₂CO₃) is used. The base should be finely powdered and dry to maximize its surface area and reactivity.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, a small, additional charge of the base may help drive it to completion.

  • Microwave-Assisted Synthesis: For challenging substrates, microwave heating can significantly accelerate the ring closure reaction, often reducing reaction times from hours to minutes and improving yields.[4]

Stage 2: Thionation (Conversion to Carbothioamide)

Q3: My thionation reaction with Lawesson's Reagent is messy and gives a low yield of the desired thioamide. Why?

A3: The thionation of a lactam to a thiolactam is a robust but sensitive reaction. Success hinges on reagent quality, stoichiometry, temperature, and solvent choice.

  • Lawesson's Reagent (LR) Quality: LR degrades over time, especially when exposed to moisture. Use freshly opened or properly stored LR for best results. A yellowish powder is indicative of good quality; a greenish tint may suggest some degradation.

  • Stoichiometry: The theoretical stoichiometry is 0.5 equivalents of LR per carbonyl group. However, in practice, using slightly more (0.55-0.6 eq) can help drive the reaction to completion. Using a large excess is wasteful and complicates purification.

  • Temperature and Reaction Time: The reaction typically requires heating.

    • Expert Insight: The thionation mechanism involves a four-membered thiaoxaphosphetane intermediate.[5] Formation and subsequent cycloreversion of this intermediate to form the C=S and P=O bonds are temperature-dependent. A common protocol involves refluxing in a high-boiling point solvent like toluene or xylene for several hours. Monitor by TLC until the starting lactam is consumed. LR is known to be unstable in solution at temperatures above 110°C, where it may decompose or polymerize.[6]

  • Solvent Choice: The solvent must be anhydrous and high-boiling. Toluene is the most common and effective choice. Dioxane can also be used. Solvents with active protons (like alcohols) will react with Lawesson's Reagent and must be avoided.

Q4: I am having difficulty purifying the final thioamide product from the phosphorus-containing byproducts. What is the best purification strategy?

A4: This is the most common challenge in thionation reactions. The byproducts derived from Lawesson's Reagent are often polar and can co-elute with the product.

  • Aqueous Workup: After the reaction, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help hydrolyze some of the phosphorus byproducts.

  • Filtration: In some cases, the phosphorus byproducts may precipitate from the reaction mixture upon cooling. Filtering the crude reaction mixture (after diluting with a non-polar solvent like hexanes) can remove a significant portion of these impurities.

  • Column Chromatography: This is almost always necessary.

    • Pro Tip: Use a gradient elution on silica gel. Start with a non-polar solvent system (e.g., 100% Hexane or Dichloromethane) and gradually increase the polarity with ethyl acetate or acetone. The thioamide product is typically more polar than the starting lactam but less polar than the phosphorus byproducts. A dry-loading technique for the crude material can often improve separation.

  • Mechanochemical Synthesis: A modern approach involves liquid-assisted grinding of the lactam and Lawesson's reagent, which can lead to higher yields, simpler workups, and reduced solvent use.[7]

Optimized Protocols & Data

Protocol 1: Optimized Lactam Formation
  • To a solution of 2-Chloro-N-(2-hydroxyphenyl)acetamide (1.0 eq) in acetone (10 mL per 1 g of starting material), add finely powdered potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can often be used in the next step without further purification or can be recrystallized from ethanol/water to yield pure 3,4-Dihydro-2H-1,4-benzoxazin-3-one.

Protocol 2: High-Yield Thionation
  • Suspend the 3,4-Dihydro-2H-1,4-benzoxazin-3-one (1.0 eq) in anhydrous toluene (15 mL per 1 g).

  • Add Lawesson's Reagent (0.6 eq) in one portion under a nitrogen or argon atmosphere.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture, concentrate it in vacuo, and purify directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterConditionExpected YieldKey Consideration
Lactam Formation K₂CO₃, Acetone, Reflux>90%Ensure base is finely powdered and dry.
Thionation Lawesson's Reagent (0.6 eq), Toluene, Reflux75-85%Use anhydrous solvent and fresh Lawesson's Reagent.

Troubleshooting Decision Tree

If you encounter a low overall yield, use the following logic to diagnose the issue.

G Start Low Overall Yield CheckLactam Analyze Lactam Intermediate (TLC/NMR) Start->CheckLactam LactamOK Lactam is Pure & High Yield CheckLactam->LactamOK Yes LactamBad Lactam is Low Yield / Impure CheckLactam->LactamBad No ThionationIssue Issue is in Thionation Step LactamOK->ThionationIssue CyclizationIssue Issue is in Cyclization Step LactamBad->CyclizationIssue CheckLR Check Lawesson's Reagent: - Age? - Stoichiometry (0.6 eq)? - Appearance? ThionationIssue->CheckLR CheckThioCond Check Thionation Conditions: - Anhydrous Toluene? - Reflux Temp (110°C)? - Reaction Time? ThionationIssue->CheckThioCond CheckBase Check Base: - K2CO3? - Finely powdered? - 1.5 eq? CyclizationIssue->CheckBase CheckCyclCond Check Cyclization Conditions: - Solvent (Acetone)? - Reflux Temp? - Reaction Time? CyclizationIssue->CheckCyclCond

Caption: A decision tree for troubleshooting low yield issues.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Collado, J. A., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. The Journal of Organic Chemistry.
  • Sharaf El-Din, M. K., et al. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
  • Collado, J. A., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds.
  • ChemInform. (2010). ChemInform Abstract: A Convenient Synthesis of 3,4-Dihydro-1,4-benzoxazin-2-ones.
  • Sharaf El-Din, M. K., et al. (2021). (PDF) 3,4–Dihydro–2H–1,3–benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Royal Society of Chemistry. (n.d.). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
  • Request PDF. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
  • Zhang, K., et al. (2019). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids.
  • Aday, B., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible side reaction during the production of benzoxazine monomers based on diamines.
  • Liu, J., et al. (2020). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Funel, N., et al. (2024).
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Retrieved from [Link]

  • Luchkin, S. Y., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
  • Request PDF. (n.d.). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines.
  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Request PDF. (n.d.). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent.
  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis.

Sources

Technical Support Center: Benzoxazine Carbothioamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of benzoxazine carbothioamide products. Our focus is on elucidating the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of benzoxazine carbothioamide monomers.

Q1: My crude product is a viscous oil or gum instead of a solid. Is this normal, and how should I proceed?

A1: It is not uncommon for crude benzoxazine products to be oils or amorphous gums, even if the pure compound is a crystalline solid. This is typically due to the presence of impurities such as unreacted starting materials, solvent residues, or low-molecular-weight oligomers which depress the melting point. The purity of the monomer has a dramatic effect on its physical state and polymerization behavior.[1][2]

  • Immediate Action: First, ensure all solvent has been thoroughly removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious as excessive heat can promote oligomerization.

  • Next Step: Proceed with a robust aqueous work-up. A wash with a dilute base like 1-2 N NaOH is highly effective at removing unreacted phenolic starting materials, followed by several washes with distilled water to remove the base and any water-soluble impurities.[3][4] If the product solidifies after this work-up and drying, you can proceed to recrystallization. If it remains an oil, column chromatography is the recommended next step.

Q2: What is the purpose of the sodium hydroxide (NaOH) wash during the work-up?

A2: The NaOH wash is a critical step to remove acidic impurities, most notably the unreacted phenolic starting material. Phenols are acidic and will be deprotonated by the base to form water-soluble sodium phenoxide salts, which are then extracted into the aqueous phase. Removing residual phenols is crucial because they can act as catalysts, lowering the ring-opening polymerization temperature and affecting the thermal properties of the final polybenzoxazine.[5]

Q3: I see multiple spots on my initial TLC plate. What are the likely impurities?

A3: The synthesis of benzoxazine monomers via Mannich condensation can lead to several impurities.[6] Common species observed on a TLC plate include:

  • Unreacted Phenol: Typically a high Rf spot.

  • Unreacted Primary Amine: May streak depending on the stationary phase and solvent system.

  • Oligomers: Often seen as a series of spots close to the baseline or as a streak, as they are significantly more polar than the monomer. The presence of oligomers is known to lower and broaden the polymerization exotherm.

  • Ring-Opened Species: Hydrolysis of the benzoxazine ring can occur, especially in the presence of acidic or aqueous conditions, leading to the formation of aminomethyl phenols.[7]

  • Carbothioamide-related byproducts: Depending on the reaction conditions, side reactions involving the sulfur atom, such as oxidation, can occur.

Q4: Can I purify my benzoxazine carbothioamide without column chromatography?

A4: Yes, in many cases. If your primary impurities are unreacted starting materials, a thorough aqueous work-up followed by recrystallization is often sufficient to achieve high purity.[1][7] However, if you have significant amounts of oligomers or byproducts with similar polarity to your desired product, column chromatography may be unavoidable for achieving analytical purity. Some modern methods aim to minimize purification by optimizing the reaction itself to produce "pure enough" viscous solutions suitable for curing.[5]

Section 2: Comprehensive Troubleshooting Guide

This guide provides structured solutions to more persistent purification challenges.

Issue 1: Product Fails to Crystallize or Remains an Oil

Your product remains a viscous liquid or gum after the initial work-up and solvent removal.

start Oily/Gummy Crude Product check_solvent Step 1: Ensure Complete Solvent Removal (High Vacuum, Gentle Heat) start->check_solvent is_solid_1 Product Solidifies? check_solvent->is_solid_1 wash Step 2: Perform Aqueous Work-up (1N NaOH wash, then H2O washes) is_solid_1->wash No recrystallize Proceed to Recrystallization is_solid_1->recrystallize Yes is_solid_2 Product Solidifies After Work-up? wash->is_solid_2 is_solid_2->recrystallize Yes triturate Step 3: Attempt Trituration (Add poor solvent like hexane, scratch flask, cool) is_solid_2->triturate No end High Purity Solid recrystallize->end is_solid_3 Solid Precipitates? triturate->is_solid_3 is_solid_3->recrystallize Yes chromatography Proceed to Column Chromatography is_solid_3->chromatography No chromatography->end

Caption: Decision workflow for handling oily or gummy products.

Potential Cause Explanation Recommended Solution
Residual Solvent Trapped solvent molecules can disrupt the crystal lattice, preventing solidification. Toluene, a common reaction solvent, is particularly difficult to remove completely.Dry the product under high vacuum for an extended period (4-24 hours), potentially with gentle warming (40-50°C). Confirm solvent removal via ¹H NMR.
Oligomer Contamination The Mannich reaction can produce dimers and higher oligomers. These large, flexible molecules interfere with crystallization and result in a lower, broader melting point (or an oil).Primary: Silica gel column chromatography is the most effective method to separate monomers from oligomers. Secondary: Attempt precipitation by dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding it dropwise to a large volume of a stirred, cold poor solvent (e.g., hexane or petroleum ether).
Isomeric Mixtures If the starting phenol or amine is asymmetric, the reaction can produce a mixture of isomers which may form a eutectic mixture that is difficult to crystallize.[3]This is an inherent challenge. Column chromatography may be able to separate the isomers. If not, the mixture may need to be used as is, which can affect the properties of the resulting polymer.
Unreacted Starting Materials High concentrations of unreacted phenol or amine can act as impurities that inhibit crystallization.A thorough aqueous work-up is essential. Use 1-2 N NaOH to remove phenols and a dilute acid wash (e.g., 1 N HCl) to remove basic amines, followed by water washes to neutrality.[3]
Issue 2: Low Purity Confirmed by Spectroscopy (NMR/FTIR)

Analysis of your "purified" solid shows significant impurities.

Technique Symptom Likely Cause & Confirmation
¹H NMR Broad, unresolved peaks in the aromatic region; signals other than the characteristic O-CH₂-N (~5.0-5.4 ppm) and Ar-CH₂-N (~4.2-4.6 ppm) peaks.[7]Oligomers/Polymer: Broad signals are indicative of polymeric material. The presence of oligomers is a known issue that can catalyze polymerization. Action: Re-purify using column chromatography.
¹H NMR A broad singlet appearing around 8-10 ppm.Phenolic -OH: This indicates the presence of unreacted phenol or ring-opened benzoxazine species. Impure benzoxazines containing these acidic phenolic groups can self-initiate polymerization at lower temperatures.[8] Action: Repeat the NaOH wash or perform column chromatography.
FTIR A broad peak appears between 3200-3500 cm⁻¹. The characteristic oxazine ring vibration (~920-950 cm⁻¹) is weak or absent.[8][9]Ring-Opening/Hydrolysis: The broad peak corresponds to O-H stretching, confirming the presence of phenolic hydroxyl groups from ring-opening.[9] This indicates the product may have degraded. Action: Ensure all purification steps are performed under anhydrous conditions where possible. Avoid prolonged heating. Re-purification by chromatography may salvage the material.
Issue 3: Product Discoloration (Yellow, Brown, or Pink)

The final product is not the expected color (e.g., white or off-white).

  • Cause 1: Amine Oxidation. Primary aromatic amines, often used in benzoxazine synthesis, are susceptible to air oxidation, forming highly colored impurities. This can happen to residual amine in the product or during the reaction itself.

    • Solution: Use fresh, purified amines. If necessary, distill the amine before use. During work-up, minimize the product's exposure to air and light. An activated carbon (charcoal) treatment during recrystallization can sometimes remove these colored impurities.

  • Cause 2: Phenol Oxidation. Phenols can also oxidize to form colored quinone-type structures, especially under basic conditions (like the NaOH wash) if air is present.

    • Solution: Perform the basic wash quickly and consider sparging the solutions with nitrogen or argon to minimize oxygen exposure.

  • Cause 3: Thermal Degradation. Prolonged heating during solvent removal or recrystallization can lead to decomposition or partial polymerization, often resulting in discoloration. Benzoxazine carbothioamides may have different thermal stability profiles compared to standard benzoxazines.[10][11]

    • Solution: Use the minimum temperature necessary for all heating steps. Remove solvents under reduced pressure to keep temperatures low.

Section 3: Standardized Purification Protocols

These protocols provide a reliable starting point for purification. Always adapt them based on the specific properties of your compound.

Protocol 1: General Aqueous Work-up

This procedure is the first step after the initial reaction is complete and the reaction solvent has been removed.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Base Wash: Transfer the solution to a separatory funnel and wash three times with 1 N NaOH solution. This removes unreacted phenols.[3]

  • Neutralization Wash: Wash three times with distilled water, or until the pH of the aqueous layer is neutral.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to help break any emulsions and remove bulk water from the organic layer.

  • Drying & Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.

Protocol 2: Recrystallization

This is the most common method for purifying solid products.

  • Solvent Screening: In test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., Hexane, Toluene, Ethanol, Isopropanol, Ethyl Acetate, and mixtures like Ethanol/Water) at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purity of the final product is often confirmed by techniques like DSC, which shows a sharp melting point and a clean polymerization exotherm for pure monomers.[1][12]

Protocol 3: Flash Column Chromatography

Use this method for oils or for solids that cannot be purified by recrystallization.

  • TLC Analysis: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Section 4: Visualizing the Purification Strategy

The following diagram illustrates the general purification pathway and decision points.

cluster_0 Initial Work-up cluster_1 Purification Path cluster_2 Final Analysis reaction Crude Reaction Mixture rotovap1 Solvent Removal (Rotary Evaporator) reaction->rotovap1 workup Aqueous Work-up (Protocol 1) rotovap1->workup rotovap2 Solvent Removal & Drying workup->rotovap2 crude Crude Solid/Oil rotovap2->crude check_state Assess Physical State crude->check_state recrystallize Recrystallization (Protocol 2) check_state->recrystallize Solid chromatography Column Chromatography (Protocol 3) check_state->chromatography Oil / Impure Solid analysis Purity Check (NMR, DSC, TLC) recrystallize->analysis chromatography->analysis pure_product Pure Benzoxazine Carbothioamide analysis->pure_product

Caption: General purification workflow for benzoxazine carbothioamides.

References

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers (Basel). [Link]

  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Polymers (Basel). [Link]

  • Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. [Link]

  • Synthesis and Properties of the Bio-based Isomeric Benzoxazine Resins: Revealing the Effect of the Neglected Short Alkyl Substituents. ResearchGate. [Link]

  • Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. ResearchGate. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel). [Link]

  • Process for preparing benzoxazines.
  • Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Materials (Basel). [Link]

  • Polymerization and Characterization of Benzoxazine Synthesized from para-Diamines and their Epoxy Composite for Electronic and Aerospace Applications. ResearchGate. [Link]

  • DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Symposia. [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. [Link]

  • Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies. Polymers (Basel). [Link]

  • Synthesis and characterization of bio-based benzoxazine oligomer from cardanol for corrosion resistance application. ResearchGate. [Link]

  • Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal. SciSpace. [Link]

  • Synthesis and thermal stability of benzoxazine nitroxides. The Journal of Organic Chemistry. [Link]

  • Methods for preparing benzoxazines using aqueous solvent.
  • Study on the Preparation and Modification of a Novel Bio-Based Cardanol-Furfurylamine Oxazine Resin. Polymers (Basel). [Link]

  • 1H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. [Link]

  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Journal of the American Society for Mass Spectrometry. [Link]

  • Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. Polymers (Basel). [Link]

  • Preparation and properties of silicon-containing benzoxazine with high thermal stability. ResearchGate. [Link]

  • Characterisation of Chromatography Media Aimed for Purification of Biomolecules. DiVA portal. [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers (Basel). [Link]

  • Process of ring-opening polymerization of benzoxazines. ResearchGate. [Link]

  • Synthesis and Thermal Stability of Benzoxazine Nitroxides. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-benzoxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during your synthetic endeavors. Our goal is to equip you with the expertise and practical insights to optimize your reaction outcomes, ensuring both high yield and purity.

I. Frequently Asked Questions (FAQs): A Quick Reference Guide

Here, we address the most common issues that arise during the synthesis of 1,4-benzoxazine derivatives.

Q1: My reaction mixture is turning a dark brown/red color, especially when using 2-aminophenol as a starting material. What is happening and how can I prevent it?

A1: The discoloration you are observing is a classic indicator of the oxidation of 2-aminophenol.[1] This starting material is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, elevated temperatures, or in the presence of trace metal ions like copper.[1][2] The initial oxidation product is a highly colored quinoneimine, which can then undergo further reactions, including dimerization and polymerization, to form complex, dark-colored mixtures.[1][2][3] The primary colored byproduct often identified is 2-aminophenoxazin-3-one.[4][5]

To prevent this:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[6]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • High-Purity Reagents: Start with high-purity 2-aminophenol. If the solid is already discolored (yellow, tan, or brown), it has likely started to oxidize and should be purified before use.[1][6]

  • Control Temperature: Avoid unnecessarily high reaction temperatures, as heat accelerates the rate of oxidation.[1]

  • Chelating Agents: In some cases, adding a chelating agent like EDTA can help to sequester catalytic metal ions.

Q2: I am getting a mixture of N-alkylated and O-alkylated products when reacting a 2-aminophenol derivative. How can I control the selectivity?

A2: The competition between N-alkylation and O-alkylation is a common challenge due to the presence of two nucleophilic sites (the amino and hydroxyl groups) on the 2-aminophenol scaffold.[7][8] The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature.

For selective N-alkylation:

  • Protection Strategy: A reliable method is to first protect the hydroxyl group, for example, by forming a silyl ether. After N-alkylation, the protecting group can be easily removed.

  • Imination and Reduction: Another approach involves the condensation of the 2-aminophenol with an aldehyde to form an imine, which is then reduced to the secondary amine.[7]

For selective O-alkylation:

  • Protection Strategy: Conversely, protecting the amino group, for instance, by forming an amide or a carbamate, will direct alkylation to the hydroxyl group.[7]

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the outcome. For example, polar aprotic solvents like DMF often favor N-alkylation, while non-polar solvents might favor O-alkylation. The use of specific ionic liquids has also been shown to provide a switchable method for selective N- or O-alkylation.

Q3: My final product seems to be a polymer or an oligomer instead of the desired monomeric 1,4-benzoxazine. Why is this happening?

A3: Benzoxazine monomers can undergo a thermally initiated cationic ring-opening polymerization.[9][10] This can be an intended reaction for creating polybenzoxazines, but an undesirable side reaction if you are trying to isolate the monomer.

To minimize polymerization:

  • Moderate Temperatures: Use the lowest possible temperature that allows for the formation of the benzoxazine ring. High temperatures, especially above 180 °C, can promote polymerization.[11]

  • Avoid Acidic Catalysts: Strong acidic catalysts can initiate the cationic polymerization. If a catalyst is needed for the ring formation, consider using a milder one or optimizing the reaction to proceed without a catalyst.

  • Purification: Impurities in the reaction mixture can sometimes act as initiators for polymerization. Purifying the crude product promptly can prevent polymerization during storage.[12]

II. Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, scenario-based approach to troubleshooting common issues in 1,4-benzoxazine synthesis.

Scenario 1: Low Yield of the Desired 1,4-Benzoxazine Derivative

Observation: After workup and purification, the isolated yield of the target 1,4-benzoxazine is significantly lower than expected.

Troubleshooting Workflow:

low_yield start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity incomplete_reaction 2. Incomplete Reaction? check_purity->incomplete_reaction side_reactions 3. Significant Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction: - Increase temperature - Extend reaction time - Add a suitable catalyst incomplete_reaction->optimize_conditions Yes purification_loss 4. Loss During Purification? side_reactions->purification_loss No identify_byproducts Identify Byproducts (NMR, MS) side_reactions->identify_byproducts Yes optimize_purification Optimize Purification: - Choose appropriate chromatography solvent system - Consider alternative purification methods (e.g., recrystallization) purification_loss->optimize_purification Yes address_side_reactions Address Specific Side Reactions: - See FAQs and detailed guides below identify_byproducts->address_side_reactions

Caption: Troubleshooting workflow for low yield in 1,4-benzoxazine synthesis.

Detailed Analysis and Solutions:

  • Purity of Starting Materials: As mentioned in the FAQs, the purity of 2-aminophenol is critical. Impurities can inhibit the reaction or lead to side products.[1][12]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider optimizing the conditions as suggested in the workflow.

  • Side Reactions: Analyze the crude reaction mixture by ¹H NMR and Mass Spectrometry to identify any major byproducts.[13][14] The presence of unexpected signals can point towards specific side reactions that need to be addressed (see below for detailed guides).

  • Loss During Purification: 1,4-Benzoxazine derivatives can have varying polarities. Ensure your column chromatography solvent system is optimized for good separation. Recrystallization can be an effective alternative to chromatography for crystalline products.[12]

Scenario 2: Identification and Mitigation of Specific Byproducts

A. Byproduct: 2-Aminophenoxazin-3-one (APX)

  • Identification: This byproduct is typically a highly colored (red to brown) solid. It can be identified by its characteristic UV-Vis absorbance at around 432-440 nm.[15] In the mass spectrum, it will show a molecular ion peak corresponding to the dimerized and oxidized product of 2-aminophenol.

  • Mechanism of Formation: The formation of APX from 2-aminophenol is a complex oxidative process that can be catalyzed by enzymes (like tyrosinase) or metal ions.[3][15] It generally proceeds through the formation of an o-quinone imine intermediate, which then undergoes a series of coupling and cyclization reactions.[2][4][15]

apx_formation aminophenol 2-Aminophenol oxidation1 Oxidation ([O], metal catalyst) aminophenol->oxidation1 michael_addition Michael Addition (+ 2-Aminophenol) aminophenol->michael_addition quinone_imine o-Quinone Imine oxidation1->quinone_imine quinone_imine->michael_addition adduct Adduct michael_addition->adduct oxidation2 Further Oxidation & Cyclization adduct->oxidation2 apx 2-Aminophenoxazin-3-one oxidation2->apx

Caption: Simplified mechanism for the formation of 2-aminophenoxazin-3-one (APX).

  • Mitigation Protocol:

    • Reagent and Solvent Preparation: Use freshly purified 2-aminophenol. Degas the solvent by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes before use.

    • Reaction Setup: Assemble the reaction glassware and flush with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

    • Execution: Add the degassed solvent to the reaction flask, followed by the reactants. If possible, avoid high temperatures for extended periods.

    • Workup: Once the reaction is complete, cool the mixture to room temperature before exposing it to air.

B. Byproducts: N- and O-Alkylated Isomers

  • Identification: These isomers can often be distinguished using 2D NMR techniques such as HSQC, HMBC, and ROESY.[14] The chemical shifts of the protons and carbons adjacent to the nitrogen and oxygen atoms will be significantly different. For example, in ¹H NMR, the methylene protons adjacent to the nitrogen in the N-alkylated product will typically appear at a different chemical shift compared to the methylene protons adjacent to the oxygen in the O-alkylated product.

  • Mitigation through Reaction Condition Optimization:

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar (e.g., Toluene, Benzene)Polar aprotic solvents solvate the cation of the base, leaving the anion more nucleophilic. The harder oxygen anion is better solvated than the softer nitrogen anion, thus favoring N-alkylation.
Base Strong, non-nucleophilic bases (e.g., NaH)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases fully deprotonate both N and O, and the more nucleophilic nitrogen reacts faster. Weaker bases may lead to an equilibrium that favors O-alkylation.
Counter-ion Li⁺, Na⁺K⁺, Cs⁺Smaller, harder cations associate more strongly with the harder oxygen anion, making the nitrogen more available for alkylation. Larger, softer cations favor O-alkylation.
Temperature Lower temperaturesHigher temperaturesN-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamically favored product.

III. Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation in 1,4-Benzoxazine Synthesis
  • Preparation:

    • Purify 2-aminophenol by recrystallization if it is discolored.

    • Degas the chosen solvent (e.g., ethanol, toluene) by sparging with nitrogen or argon for 30 minutes.

    • Dry all glassware in an oven and cool under a stream of inert gas.

  • Reaction:

    • Set up the reaction under a positive pressure of nitrogen or argon.

    • To the reaction flask, add the 2-aminophenol and other solid reagents.

    • Add the degassed solvent via a cannula or syringe.

    • Stir the mixture and add any liquid reagents.

    • Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature under the inert atmosphere.

    • Perform the aqueous workup as quickly as possible to minimize air exposure.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product immediately by column chromatography or recrystallization.[12]

IV. References

  • Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. ([Link])

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. ([Link])

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. ([Link])

  • mechanism for the formation of the phenoxazinone chromophore of actinomycin. ([Link])

  • TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ([Link])

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ([Link])

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1. ([Link])

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ([Link])

  • Selective alkylation of the amino group of aminophenols. ([Link])

  • (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ([Link])

  • Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?. ([Link])

  • (PDF) Smiles Rearrangement in Synthetic Chemistry. ([Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ([Link])

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. ([Link])

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. ([Link])

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. ([Link])

  • (PDF) Selective alkylation of aminophenols. ([Link])

  • Impact of Ring‐Closed Ratio on Properties of Benzoxazine via Solvent‐Free Continuous Flow Synthesis. ([Link])

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ([Link])

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ([Link])

  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. ([Link])

  • (PDF) Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ([Link])

  • Polymerization mechanism of 1,3-benzoxazine catalyzed by PCl5 and rearrangement of chemical structures. ([Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][6]naphthyrin-5(6H)-one. ([Link])

  • Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][15]oxazines by intramolecular Hiyama coupling. ([Link])

  • Possible side reaction during the production of benzoxazine monomers based on diamines. ([Link])

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ([Link])

  • A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142. ([Link])

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ([Link])

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ([Link])

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ([Link])

  • Various Synthetic Methods of Benzoxazine Monomers. ([Link])

  • Progress on N-alkylation of o-aminophenol : r/Chempros. ([Link])

  • Palladium-Catalyzed Reactions. ([Link])

  • Pharmacological Profile of Benzoxazines: A Short Review. ([Link])

  • A simple route for the synthesis of novel 1,4-benzoxazine derivatives by Baeyer–Villiger oxidation reaction. ([Link])

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ([Link])

Sources

Technical Support Center: Optimizing N-Alkylation of 3,4-Dihydro-2H-1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The N-H bond of the benzoxazine ring offers a critical handle for molecular elaboration, but its alkylation is not always trivial. Success requires a nuanced understanding of the interplay between the base, solvent, alkylating agent, and potential side reactions.

This guide is structured into two main parts: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for proactive optimization and experimental design.

Part I: Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of 3,4-dihydro-2H-1,4-benzoxazines. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion to the N-Alkylated Product

Q: My reaction shows a low yield, or I've recovered only my starting material after several hours. What's going wrong?

A: This is the most frequent challenge and typically points to one of three core issues: insufficient deprotonation of the benzoxazine nitrogen, a non-reactive alkylating agent, or inadequate reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Deprotonation The N-H bond of the dihydrobenzoxazine is not particularly acidic. The chosen base may be too weak to generate a sufficient concentration of the nucleophilic amide anion required for the SN2 reaction.Upgrade your base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). NaH is often a reliable choice for generating the required nucleophile.[1] Check base quality: Ensure your base is fresh and has been stored under anhydrous conditions. Old NaH, for example, may be coated with inactive NaOH/Na₂CO₃.
Poorly Reactive Alkylating Agent The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. Alkyl chlorides or sterically hindered halides may react too slowly under standard conditions.Activate your electrophile: Switch from an alkyl chloride to the corresponding bromide or, preferably, iodide. You can also generate the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Inappropriate Solvent The solvent must be able to dissolve the reactants and be compatible with the chosen base. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of the base, leaving the anion more reactive, and do not interfere with the nucleophile.Optimize the solvent: For reactions with strong bases like NaH, ensure you are using an anhydrous polar aprotic solvent such as THF or DMF.[2] If using carbonate bases, DMF or acetonitrile are common choices.
Low Reaction Temperature Many SN2 reactions require thermal energy to overcome the activation barrier, especially with less reactive electrophiles.Increase the temperature: If the reaction is sluggish at room temperature, try heating it to 50-80 °C. Monitor for potential side product formation at higher temperatures.
Problem 2: Formation of Multiple Products, Including Over-Alkylation

Q: My TLC/LC-MS shows the desired product, but also a significant spot that corresponds to a di-alkylated quaternary ammonium salt. How can I prevent this?

A: This is a classic problem in the alkylation of secondary amines.[3][4] The N-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[3]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
High Reactivity of Tertiary Amine Product The product of the first alkylation is itself a nucleophile and can compete with the starting material for the alkylating agent.[4]Control stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the starting benzoxazine relative to the alkylating agent to ensure the electrophile is consumed before significant over-alkylation can occur. Slow addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.
Excess Alkylating Agent Using a large excess of the alkylating agent will inevitably drive the reaction toward the thermodynamically stable quaternary salt.[5]Limit the electrophile: Use no more than 1.0-1.1 equivalents of the alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Problem 3: Difficult Purification of the Final Product

Q: The reaction seems to work, but isolating a pure product is challenging due to streaks on my silica gel column or co-eluting impurities.

A: Purification issues often arise from unreacted starting materials, the presence of quaternary salt byproducts, or residual base.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
Residual Base/Salts Inorganic bases (e.g., K₂CO₃, NaH quench products) and salt byproducts can interfere with chromatography.Aqueous Workup: Perform a thorough aqueous workup. Quench the reaction carefully (e.g., with water or saturated NH₄Cl), extract the product into an organic solvent (like ethyl acetate), wash with water and then brine to remove inorganic materials.[1]
Polar Quaternary Salt Byproduct Quaternary ammonium salts are highly polar and can streak badly on silica gel or fail to elute from the column.Prevent formation: The best strategy is to prevent its formation in the first place (see Problem 2). Modified Chromatography: If the salt has formed, try adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system. This can improve the chromatography of basic compounds. In some cases, switching to reverse-phase chromatography may be necessary.
Unreacted Starting Material The starting 3,4-dihydro-2H-1,4-benzoxazine may have similar polarity to the N-alkylated product, making separation difficult.Drive reaction to completion: Ensure the reaction proceeds to full conversion by optimizing conditions (base, temperature, time). Derivatization: If separation is impossible, consider a temporary derivatization of the unreacted starting material's N-H bond to drastically change its polarity, allowing for easier separation.

Part II: Frequently Asked Questions (FAQs)

This section provides guidance on experimental design to help you optimize your reaction from the outset.

Q1: How do I select the most appropriate base for my N-alkylation?

A: The choice of base is critical and depends on the reactivity of your alkylating agent and the scale of your reaction.

  • For highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide): A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. These are easier to handle than strong bases.

  • For less reactive alkylating agents (e.g., alkyl chlorides, secondary alkyl bromides): A strong, non-nucleophilic base is required to generate a high concentration of the deprotonated amine. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and cost-effective choice.

  • For sensitive substrates: If your molecule contains base-sensitive functional groups, a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though this may require higher temperatures and longer reaction times.

Base pKa of Conjugate Acid Typical Use Case Considerations
K₂CO₃~10.3Reactive electrophiles (e.g., MeI, BnBr)Heterogeneous, often requires polar solvent (DMF) and heat.
Cs₂CO₃~10.3Similar to K₂CO₃More soluble and often more effective than K₂CO₃, but more expensive.
NaH~36General purpose, especially for unreactive electrophilesHighly reactive with water/alcohols; requires anhydrous solvent (THF, DMF).
DIPEA~11Acid scavenger for sensitive substratesGenerally too weak to deprotonate the benzoxazine effectively; acts more as an HCl trap.
Q2: What is Phase-Transfer Catalysis (PTC) and when should I use it?

A: Phase-transfer catalysis is a powerful technique for reactions where the nucleophile (dissolved in an aqueous or solid phase) and the electrophile (dissolved in an organic phase) are immiscible. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[6][7]

You should consider using PTC when:

  • You want to use an inexpensive, easy-to-handle solid base like K₂CO₃ or even NaOH.

  • You want to use a less polar, non-hygroscopic solvent like toluene or dichloromethane instead of DMF or DMSO.

  • You are scaling up the reaction, as PTC can lead to safer and more efficient processes by avoiding strong, pyrophoric bases.[8]

The catalyst (e.g., TBAB) forms an ion pair with the deprotonated benzoxazine, shuttling it into the organic phase where it can react with the alkyl halide.[7]

Q3: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.

  • TLC: This is the quickest and easiest method. Co-spot your starting material alongside the reaction mixture. The N-alkylated product should appear as a new, typically less polar spot (higher Rf). Staining with potassium permanganate (KMnO₄) is often effective for visualizing these compounds.

  • LC-MS: This provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z) for your target molecule. It is invaluable for identifying side products like the over-alkylated quaternary salt.

Workflow & Troubleshooting Diagrams

The following diagrams visualize the recommended workflow for optimizing your reaction and a decision tree for troubleshooting common problems.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_proc Phase 3: Processing & Analysis Start Select Benzoxazine & Alkyl Halide Base_Select Select Base (e.g., K2CO3 or NaH) Start->Base_Select Solvent_Select Select Anhydrous Solvent (e.g., DMF or THF) Base_Select->Solvent_Select Setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) Solvent_Select->Setup Add_Reagents Add Reagents (Base, Benzoxazine, then Alkyl Halide) Setup->Add_Reagents Monitor Monitor by TLC/LC-MS (Every 1-2 hours) Add_Reagents->Monitor Decision Starting Material Consumed? Monitor->Decision Decision->Monitor No Workup Aqueous Workup & Extraction Decision->Workup Yes Purify Purification (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Success Pure Product Obtained Analyze->Success

Caption: General workflow for N-alkylation of 3,4-dihydro-2H-1,4-benzoxazines.

Troubleshooting Start Low Yield or No Reaction C1 Is the base strong enough? Start->C1 S1 Switch to stronger base (e.g., NaH in THF) C1->S1 No C2 Is the alkylating agent reactive? C1->C2 Yes S2 Use R-Br or R-I. Add catalytic NaI. C2->S2 No C3 Is the temperature adequate? C2->C3 Yes S3 Increase temperature (e.g., to 60 °C) C3->S3 No C4 Side products observed? C3->C4 Yes S4 Reduce equivalents of alkylating agent (<1.1 eq). Add slowly. C4->S4 Over-alkylation S5 Consider Phase Transfer Catalysis (PTC) with K2CO3 C4->S5 General low selectivity

Caption: Decision tree for troubleshooting low yields in N-alkylation reactions.

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of benzoxazine).

  • Deprotonation: Add the 3,4-dihydro-2H-1,4-benzoxazine starting material (1.0 equiv). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.05 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C).

  • Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water (3x) and then brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
  • Setup: To a round-bottom flask, add the 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and toluene (10 mL per mmol of benzoxazine).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the stirred suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-24 hours. The vigorous stirring is essential to ensure efficient mixing between the phases. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the solid salts and wash the filter cake with toluene. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography.

References

  • Kotha, S., Bindra, V., & Kuki, A. (Year). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Khodaei, M. M., et al. (n.d.). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Gaikwad, S., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Liu, X., et al. (2012). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Benzoxazine Synthesis via Mannich Condensation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Mannich condensation of a phenol, a primary amine, and formaldehyde to synthesize benzoxazine monomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. By understanding the causality behind experimental choices, you can minimize byproduct formation and achieve high-purity benzoxazine monomers for your downstream applications.

The Mannich reaction, while versatile, is often accompanied by the formation of undesired side products, primarily oligomers and various intermediates that can complicate purification and adversely affect the properties of the resulting polybenzoxazine.[1] This guide provides a structured approach to identifying and mitigating these issues through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the Mannich condensation for benzoxazine synthesis.

Q1: What are the most common byproducts in benzoxazine synthesis and how can I identify them?

The primary byproducts in benzoxazine synthesis are oligomeric species, unreacted starting materials, and intermediate products of the Mannich reaction.[1]

  • Oligomers: These are low molecular weight polymers that can form through various side reactions. Their presence can lead to reduced thermal stability and lower mechanical strength in the final cured polybenzoxazine.[1] Identification is typically achieved using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), which will show a distribution of low molecular weight peaks in addition to the desired monomer peak.

  • Unreacted Starting Materials: Residual phenols, amines, or formaldehyde can remain in the crude product. These can be identified using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). For instance, ¹H NMR can clearly distinguish the signals of the benzoxazine product from those of the precursors.[2][3]

  • Mannich Base Intermediates: The reaction proceeds through the formation of N-substituted aminomethylphenols (Mannich bases).[4][5] Incomplete ring closure can leave these intermediates in the final product. These can be detected by techniques like FTIR, which may show the presence of phenolic hydroxyl groups that would be absent in the fully formed benzoxazine.

Q2: My reaction is producing a high proportion of oligomers. What are the likely causes?

High oligomer formation is a frequent challenge and can be attributed to several factors:

  • High Reaction Temperature: Elevated temperatures can promote side reactions, leading to the formation of oligomers.[1] The polymerization of monofunctional benzoxazines can also proceed through intermolecular cyclization, forming stable cyclic oligomers via a Mannich bridge structure, which can terminate chain growth.[1]

  • Incorrect Stoichiometry: The molar ratio of phenol, amine, and formaldehyde is critical. An excess of formaldehyde, in particular, can lead to the formation of methylene bridges between phenolic units, resulting in oligomers. The typical molar ratio is 1:1:2 (phenol:amine:formaldehyde).[6]

  • Prolonged Reaction Time: While the reaction needs sufficient time to go to completion, excessively long reaction times, especially at high temperatures, can favor the formation of oligomers.

  • Monomer Structure: The structure of the starting phenol and amine can influence the propensity for oligomerization. Monofunctional benzoxazines, particularly those with substituents at the ortho or para positions of the phenolic ring, are more prone to forming cyclic oligomers.[1]

Q3: How does the choice of solvent affect byproduct formation?

The solvent plays a crucial role in the reaction by influencing reactant solubility, reaction rate, and the equilibrium of the reaction.

  • Polar vs. Nonpolar Solvents: Nonpolar solvents are often found to favor the formation of the benzoxazine monomer.[7] Solvents like toluene and dioxane have been traditionally used.[8] However, there is a push towards greener solvents.

  • Solvent-Free Synthesis: In some cases, a solvent-less approach can be employed, which can reduce the environmental impact and simplify workup.[9] However, this method can sometimes lead to a more viscous reaction mixture, potentially trapping byproducts.

  • Aqueous Solvents: It has been demonstrated that water can be used as a reaction solvent, sometimes with the addition of an organic co-solvent like ethyl acetate to reduce viscosity.[8]

Q4: Can the pH of the reaction medium influence the yield and purity?

Yes, the pH of the reaction medium is a critical parameter, especially when dealing with weakly basic amines. For the synthesis of fluorinated benzoxazines from weakly basic amines (pKa lower than 3), a strongly acidic condition is necessary to achieve a high yield.[10] The pH affects the reactivity of the amine and the stability of the iminium ion intermediate, which is a key species in the Mannich reaction mechanism.[11][12][13]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental issues.

Issue 1: Low Yield of Benzoxazine Monomer

If you are experiencing a low yield of your desired benzoxazine monomer, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Reaction Temperature Optimize the reaction temperature by running a series of small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C). Monitor the reaction progress by TLC or HPLC.The rate of the Mannich condensation is temperature-dependent. However, excessively high temperatures can lead to byproduct formation and decomposition of the product.[1]
Incorrect Reactant Stoichiometry Carefully verify the molar ratios of your phenol, amine, and formaldehyde. The typical ratio is 1:1:2. Ensure accurate weighing and dispensing of reagents.The stoichiometry of the reactants directly controls the formation of the desired product versus byproducts. An excess of one reactant can drive the reaction towards undesired pathways.[6]
Inappropriate Solvent Experiment with different solvents of varying polarity. Consider using a nonpolar solvent like toluene or a greener alternative like ethyl acetate.[7][8] For certain systems, a solvent-free approach might be beneficial.[9]The solvent affects the solubility of reactants and intermediates, and can influence the reaction equilibrium.
Insufficient Reaction Time Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, HPLC, NMR) to determine the point of maximum conversion.The reaction needs sufficient time to proceed to completion. However, prolonged reaction times can lead to the formation of degradation products or oligomers.
Low Reactivity of Starting Materials For weakly basic amines, consider adding an acid catalyst to lower the pH of the reaction medium.[10] The choice of phenol can also impact reactivity; electron-donating groups on the phenol can increase the reaction rate.[4][5]The nucleophilicity of the amine and the electrophilicity of the iminium ion intermediate are key to the reaction. Adjusting the electronic properties of the reactants or the reaction conditions can enhance the rate.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up three parallel reactions in small reaction vessels (e.g., 10 mL vials) with magnetic stirring.

  • To each vessel, add the phenol (1 mmol), primary amine (1 mmol), and formaldehyde (2 mmol) in the chosen solvent (e.g., 5 mL of toluene).

  • Place each vessel in a pre-heated oil bath at a different temperature (e.g., 60°C, 80°C, and 100°C).

  • After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture.

  • Analyze the aliquots by TLC or HPLC to determine the relative amount of product and starting materials.

  • Based on the results, select the optimal temperature for a larger scale reaction.

Issue 2: High Levels of Impurities After Synthesis

Even with a good yield, the purity of the benzoxazine monomer is crucial for its performance in polymerization.

Purification Strategies

Purification Method Description When to Use
Recrystallization This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.Effective for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.[2]
Column Chromatography This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).Highly effective for separating complex mixtures and isolating the pure benzoxazine monomer from oligomers and other byproducts.[2]
Washing Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step. For example, washing with cold water can remove unreacted formaldehyde and other water-soluble impurities.[2]A good first step in the purification process to remove bulk impurities before more rigorous methods like recrystallization or chromatography.

Experimental Protocol: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude benzoxazine product in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure benzoxazine monomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key pathways.

Diagram 1: Mannich Condensation Mechanism for Benzoxazine Synthesis

Mannich_Condensation Phenol Phenol MannichBase Mannich Base (o-hydroxybenzylamine derivative) Phenol->MannichBase + Iminium Ion Amine Primary Amine Iminium Iminium Ion Intermediate Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde Benzoxazine Benzoxazine Monomer MannichBase->Benzoxazine + Formaldehyde (Ring Closure)

Caption: The reaction proceeds via an iminium ion intermediate.

Diagram 2: Byproduct Formation Pathways

Byproduct_Formation Reactants Phenol + Amine + Formaldehyde Desired_Reaction Desired Mannich Condensation Reactants->Desired_Reaction Side_Reactions Side Reactions Reactants->Side_Reactions High Temp, Incorrect Stoichiometry Benzoxazine High-Purity Benzoxazine Desired_Reaction->Benzoxazine Oligomers Oligomers Side_Reactions->Oligomers Unreacted Unreacted Starting Materials Side_Reactions->Unreacted Intermediates Trapped Intermediates Side_Reactions->Intermediates

Sources

Technical Support Center: Stability of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. This document is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this heterocyclic thioamide. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: Understanding the Core Stability Challenges

This compound is a molecule of interest due to its privileged heterocyclic scaffold. However, its chemical architecture presents two primary points of potential instability in solution:

  • The Thioamide Functional Group: The carbothioamide (-C(S)NH₂) moiety is the most significant contributor to the compound's reactivity. While generally more resistant to hydrolysis than its amide analogue, the thioamide is susceptible to specific degradation pathways, primarily oxidation and, under more forcing conditions, hydrolysis.[1] The sulfur atom is a soft nucleophile and can be readily oxidized.[2]

  • The Benzoxazine Ring System: The 1,4-benzoxazine ring is generally stable. However, under strong acidic conditions, the ether linkage can be susceptible to cleavage, and the dihydro-oxazine ring itself may undergo ring-opening, particularly with certain substitution patterns or harsh reagents.[3]

This guide will address the practical implications of these liabilities and provide robust strategies for mitigation.

Primary Degradation Pathways

The principal modes of degradation for this compound in solution involve the thioamide group. The two most common pathways are oxidative desulfurization and hydrolysis, both of which result in the formation of the corresponding amide analogue.

G cluster_oxidation Oxidation parent This compound (Parent Thioamide) sox Thioamide S-oxide (Unstable Intermediate) parent->sox Mild Oxidants (e.g., Air, H₂O₂) hydrolysis Amide Analogue (via Hydrolysis) parent->hydrolysis Harsh Conditions (Strong Acid/Base, Heat) sodiox Thioamide S,S-dioxide (Highly Reactive) sox->sodiox Stronger Oxidants oxidation Amide Analogue (via Oxidative Desulfurization) sodiox->oxidation Nucleophilic Attack (e.g., H₂O)

Caption: Primary degradation pathways for the thioamide moiety.

Troubleshooting Guide: Experimental Observations

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My compound is disappearing in my aqueous assay buffer over 24-48 hours. What is the likely cause and how can I fix it?

A1: Root Cause Analysis & Mitigation

This is a classic stability issue most likely attributable to oxidative degradation of the thioamide, potentially compounded by hydrolysis if the pH is extreme.

  • Causality (The "Why"): The sulfur atom in the thioamide group is electron-rich and susceptible to oxidation, even by dissolved oxygen in aqueous buffers. This process can form unstable thioamide S-oxide intermediates, which can then rapidly convert to the more stable amide analogue.[4][5] This is often the primary degradation pathway under typical near-neutral pH assay conditions (pH 6-8). While direct hydrolysis of thioamides requires more forceful conditions (e.g., strong acid/base), it can contribute to the loss over extended incubations at non-optimal pH.[1][6]

  • Troubleshooting & Validation Workflow:

    • De-gas Your Buffers: Before preparing your solutions, sparge all aqueous buffers with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution if the experiment is long-term.

    • Incorporate Antioxidants: Consider adding a small amount of a compatible antioxidant, such as N-acetylcysteine (NAC) or dithiothreitol (DTT), to your buffer system. This must be validated to ensure it does not interfere with your assay.

    • Control the pH: Ensure your buffer has sufficient capacity to maintain a stable pH, ideally between pH 6.0 and 7.5. Extreme pH values can catalyze hydrolysis.[7]

    • Confirm the Degradant: Use LC-MS to analyze your sample over time. The primary degradation product should have a molecular weight corresponding to the oxygen analogue (amide), where sulfur (atomic mass ~32.06 u) is replaced by oxygen (atomic mass ~15.99 u), a net loss of ~16.07 u.

G start Observation: Compound loss in aqueous buffer hyp1 Hypothesis 1: Oxidation start->hyp1 hyp2 Hypothesis 2: Hydrolysis start->hyp2 test1 Action: De-gas buffer, add antioxidant hyp1->test1 test2 Action: Adjust & verify pH (target 6.0-7.5) hyp2->test2 confirm Analysis: LC-MS monitoring for amide product (M-16 Da) test1->confirm test2->confirm

Caption: Troubleshooting workflow for aqueous instability.

Q2: I prepared a stock solution in DMSO and stored it at 4°C. After a week, HPLC analysis shows a new, more polar peak. What is happening?

A2: The DMSO Problem

This is a well-known, though often overlooked, issue. The culprit is likely the oxidation of the thioamide by residual peroxides in the DMSO or by air.

  • Causality (The "Why"): Although high-quality anhydrous DMSO is recommended, older bottles or those frequently opened can accumulate water and, more importantly, oxidizing impurities like peroxides. DMSO itself can also participate in oxidation reactions under certain conditions (e.g., light exposure, presence of contaminants). The thioamide sulfur is highly sensitive to these oxidants, leading to the formation of the more polar S-oxide and, subsequently, the amide.[5]

  • Best Practices for Stock Solutions:

    • Use High-Purity Solvent: Always use fresh, anhydrous, high-purity DMSO from a sealed bottle.

    • Consider Alternative Solvents: For long-term storage, consider less reactive polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN), though their solvating power may differ.[6]

    • Inert Atmosphere Storage: Aliquot your stock solution into small, single-use vials. Before sealing, flush the headspace with argon or nitrogen.

    • Optimize Storage Temperature: Store aliquots at -20°C or -80°C. Lower temperatures significantly slow the rate of degradation.[6] While thioamides are generally stable at low temperatures, this minimizes the risk from any contaminants.

Q3: When I run my reaction under strongly acidic (e.g., TFA) or basic (e.g., NaOH) conditions, my yield is very low. Where is my compound going?

A3: pH-Driven Degradation

You are likely observing accelerated hydrolysis of the thioamide and potentially ring-opening of the benzoxazine scaffold .

  • Causality (The "Why"):

    • Thioamide Hydrolysis: Both strong acid and strong base can catalyze the hydrolysis of the thioamide to the corresponding amide or even the carboxylic acid.[8][9] While thioamides are more stable than amides to hydrolysis, they are not inert.[1]

    • Benzoxazine Ring Instability: The 1,4-benzoxazine ring system can be forced to open under strong acidic conditions, leading to the formation of 2-(aminomethyl) phenolic derivatives.[3] This creates a complex mixture of byproducts and results in significant loss of your desired material.

  • Mitigation Strategies:

    • Avoid Extremes: If possible, modify your protocol to use milder pH conditions. For example, use a weaker base like sodium bicarbonate instead of NaOH, or a buffered acidic system instead of a strong, non-volatile acid.

    • Minimize Exposure Time: If harsh pH is unavoidable (e.g., during an HPLC purification with TFA), minimize the time the compound is exposed. Neutralize the relevant fractions immediately after collection with a suitable base (e.g., a dilute solution of ammonium hydroxide or sodium bicarbonate).

    • Use Temperature Control: Perform the reaction or work-up at low temperatures (e.g., 0°C) to reduce the rate of degradation.

Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the shelf-life of your compound.

  • Solvent Selection: Use fresh, anhydrous, analytical-grade DMSO or DMF. Acetonitrile is a good alternative if solubility permits.

  • Weighing: Weigh the compound in a clean, dry vial.

  • Dissolution: Add the solvent to achieve the desired concentration (e.g., 10 mM). Briefly vortex and sonicate if necessary to ensure complete dissolution.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass or polypropylene microvials. This prevents repeated freeze-thaw cycles and exposure to air and light.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen gas for 5-10 seconds.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap with parafilm.

  • Storage: Store the sealed aliquots at -80°C. For daily use, an aliquot may be kept at -20°C for up to one week.

Protocol 2: Standard HPLC Method for Stability Assessment

This self-validating protocol allows for reliable monitoring of compound stability.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 1 minute, and equilibrate for 6 minutes. (Note: This is a starting point and must be optimized for your specific compound).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm and a wavelength of maximum absorbance for the compound).

  • Sample Preparation (Time-Course Study):

    • Prepare a solution of your compound in the test buffer (e.g., PBS, pH 7.4) at the final desired concentration (e.g., 10 µM) from a freshly thawed DMSO stock.

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench any further degradation by adding an equal volume of cold acetonitrile.

    • Store the quenched samples at -20°C until analysis.

  • Analysis Sequence:

    • Inject a solvent blank.

    • Inject a freshly prepared standard of the compound (T=0 sample).

    • Inject the time-course samples in order.

    • Inject the T=0 standard again at the end of the sequence to check for instrument drift.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time.

    • Identify any new peaks that appear over time and analyze them by mass spectrometry if available.

Data & Summary Tables

Table 1: Solvent Selection and Stability Considerations

SolventRecommended UseStability RiskMitigation Strategy
DMSO Stock solutions (short-term), assaysHigh (Oxidation from impurities)Use fresh, anhydrous grade; store under inert gas at -80°C.
DMF Stock solutionsModerate (Can hydrolyze to form amines)Use fresh, anhydrous grade; store cold and sealed.
Acetonitrile Stock solutions, HPLC, assaysLowEnsure compound has sufficient solubility.
Ethanol/Methanol Assays, reactionsModerate (Nucleophilic attack possible)Use with caution, especially with heat or catalysts.[6]
Aqueous Buffers Assays, biological experimentsHigh (Oxidation, pH-driven hydrolysis)De-gas buffers, control pH (6.0-7.5), use freshly prepared.
DCM/Chloroform Reactions, purificationLow (Generally stable)Ensure solvents are free of acidic impurities.

Table 2: Influence of pH on Compound Stability

pH RangePrimary Stability ConcernRecommended Action
< 4 Accelerated Hydrolysis, Benzoxazine Ring-OpeningAvoid if possible. If necessary, minimize exposure time and use low temperatures. Immediately neutralize after exposure.
4 - 6 Moderate Hydrolysis RiskGenerally acceptable for short-term experiments. Monitor for degradation in long-term studies.
6 - 7.5 Optimal Range (Lowest Degradation Rate)Ideal for most assays and storage of aqueous solutions. Oxidation is the primary concern here.
7.5 - 9 Increased Hydrolysis RiskAcceptable for short-term use. Risk of base-catalyzed hydrolysis increases.
> 9 Accelerated HydrolysisAvoid if possible. Use same precautions as for strongly acidic conditions.
Frequently Asked Questions (FAQs)
  • What are the optimal long-term storage conditions for the solid compound? Store the solid material in a tightly sealed container at -20°C, protected from light and moisture. A desiccator within the freezer is recommended.

  • Which analytical techniques are best for monitoring the stability of this compound? LC-MS is the gold standard, as it provides both separation (by HPLC/UPLC) and mass identification (by MS) to confirm the parent compound and identify degradants. High-resolution NMR can also be used to observe structural changes over time in solution, but it is less sensitive than LC-MS.

  • Are there any known incompatible reagents to avoid? Avoid strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids, some metal catalysts), strong acids (TFA, HCl), and strong bases (NaOH, KOH).[5][10] Be cautious with nucleophilic solvents, especially at elevated temperatures.[6]

References
  • Wiberg, K. B., & Rush, D. J. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. Journal of the American Chemical Society, 123(9), 2038-2046. ([Link])

  • Porter, W. R., & Neal, R. A. (1978). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS. Phosphorus and Sulfur and the Related Elements, 26(2), 183-194. ([Link])

  • Wiberg, K. B., & Rush, D. J. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(9), 2038–2046. ([Link])

  • Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1937-1941. ([Link])

  • D'yakonov, V. A., & Grygorenko, O. O. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. The Journal of Organic Chemistry, 81(19), 9398-9405. ([Link])

  • Mojtahedi, M. M., Abaee, M. S., & Heravi, M. M. (2007). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Journal of Chemical Research, 2007(6), 368-369. ([Link])

  • Cashman, J. R., & Hanzlik, R. P. (1981). Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. Journal of Organic Chemistry, 46(23), 4745-4752. ([Link])

  • Wang, C. Y., et al. (2016). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Catalysis Science & Technology, 6(1), 183-189. ([Link])

  • Wikipedia contributors. (2023). Thioamide. Wikipedia, The Free Encyclopedia. ([Link])

  • Mojtahedi, M. M., Abaee, M. S., & Heravi, M. M. (2007). MICROWAVE-ASSISTED RAPID HYDROLYSIS AND PREPARATION OF THIOAMIDES BY WILLGERODT-KINDLER REACTION. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1149-1154. ([Link])

  • Blandamer, M. J., et al. (1990). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1361-1367. ([Link])

  • Chaturvedi, R. K., MacMahon, A. E., & Schmir, G. L. (1967). Hydrolysis of thioimidate esters. Tetrahedral intermediates and general acid catalysis. Journal of the American Chemical Society, 89(26), 6984-6993. ([Link])

  • Albreht, A. (2013). Stability of thioamides? ResearchGate. ([Link])

  • Ishida, H., & Ohba, S. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 11986–11995. ([Link])

  • Miller, S. J., et al. (2017). The effects of thioamide backbone substitution on protein stability. Chemical Science, 8(4), 2921-2928. ([Link])

  • Ishida, H. (2013). Overview and Historical Background of Polybenzoxazine Research. Handbook of Benzoxazine Resins, 1-24. ([Link])

  • Han, L., Salum, M. L., Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 693. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. ([Link])

  • ResearchGate. (n.d.). Summary of storage stability. [Diagram]. ([Link])

  • Liu, Y., & Ishida, H. (2015). Thermal Degradation Mechanism of Polybenzoxazines. Polymer Reviews, 55(1), 1-43. ([Link])

  • Kiskan, B., & Yagci, Y. (2011). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Journal of Applied Polymer Science, 121(4), 2395-2400. ([Link])

  • Alagar, M., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 325-336. ([Link])

  • Sharaf El-Din, N. A. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. ([Link])

  • Tsoungas, P. G., & Zografos, A. L. (2007). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 38(34). ([Link])

  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. ([Link])

  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. ([Link])

  • Andreu, R., et al. (2007). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthesis, 2007(11), 1649-1654. ([Link])

  • Wang, J., et al. (2023). Nature's empowerment: unraveling superior performance and green degradation closed-loop in self-curing fully bio-based benzoxazines. Green Chemistry, 25(21), 8683-8694. ([Link])

  • Sini, N. K., & Al-Hashimi, M. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 14(23), 5122. ([Link])

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413. ([Link])

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. ([Link])

  • Li, Y., et al. (2023). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers, 15(1), 165. ([Link])

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Heterocycles, 38(1), 5-8. ([Link])

  • Han, L., Salum, M. L., Zhang, K., & Ishida, H. (2017). Summary of Thermal Properties for the Highly Purified Poly(PH-a) Compared with Others from the Literature… ResearchGate. ([Link])

  • Pihet, M., et al. (2017). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Tetrahedron: Asymmetry, 28(1), 136-145. ([Link])

  • El-Sayed, M. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. ([Link])

  • Zhang, K., & Ishida, H. (2011). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Journal of Polymer Research, 18(6), 1841-1848. ([Link])

Sources

Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction: A Multi-Step Synthetic Challenge

The synthesis of this compound is a multi-step process, each with its own set of potential challenges, particularly during scale-up. The most common synthetic route involves three key transformations:

  • Formation of the Nitrile Intermediate: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.

  • Controlled Hydrolysis: Conversion of the nitrile to the corresponding amide, 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide.

  • Thionation: Conversion of the amide to the final thioamide product.

This guide will address each of these stages in a question-and-answer format to provide direct and actionable troubleshooting advice.

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear visual representation of the synthetic pathway, the following workflow diagram highlights the key stages and transformations.

Synthesis_Workflow Synthetic Workflow for this compound cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Amide Formation cluster_2 Step 3: Thionation cluster_3 Potential Pitfalls Start 2-Aminophenol Derivatives + Halogenated Acrylonitrile/Propionitrile Nitrile 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile Start->Nitrile Cyclization Amide 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide Nitrile->Amide Controlled Hydrolysis Pitfall1 Side reactions in cyclization Thioamide This compound Amide->Thioamide Thionation (e.g., Lawesson's Reagent) Pitfall2 Over-hydrolysis to carboxylic acid Pitfall3 Low thionation yield & purification issues

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

While various methods exist for the synthesis of the 1,4-benzoxazine core, this section will focus on common issues that may arise during the formation of the 2-carbonitrile derivative.[1][2]

Q1: I am observing low yields and significant side products during the cyclization to form the benzoxazine nitrile. What are the likely causes and how can I mitigate them?

A1: Low yields and side product formation in this step often stem from a few key factors:

  • Reaction Conditions: The cyclization reaction is sensitive to temperature and base selection. Too high a temperature can lead to decomposition or polymerization of starting materials. The choice of base is also critical; a base that is too strong can deprotonate other sites on the molecule, leading to undesired reactions.

  • Oxygen Sensitivity: 2-aminophenols can be susceptible to oxidation, which can lead to colored impurities and byproducts. It is often beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Ensure that your 2-aminophenol derivative and the halogenated acrylonitrile or propionitrile are of high purity. Impurities can interfere with the reaction and complicate purification.

Troubleshooting Steps:

  • Optimize Temperature: Screen a range of temperatures, starting from room temperature and gradually increasing. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

  • Base Selection: Experiment with milder bases such as potassium carbonate or sodium bicarbonate, in addition to stronger bases like sodium hydride. The choice of solvent can also influence the effective strength of the base.

  • Inert Atmosphere: Degas your solvent and run the reaction under a positive pressure of nitrogen or argon to minimize oxidation.

Part 2: Controlled Hydrolysis of Nitrile to Amide

The conversion of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile to the corresponding amide is a critical step where over-hydrolysis to the carboxylic acid is a common issue.[3][4]

Q2: My nitrile hydrolysis is producing a significant amount of the carboxylic acid byproduct, especially at larger scales. How can I improve the selectivity for the amide?

A2: This is a classic challenge in nitrile hydrolysis, as the amide intermediate can be more susceptible to hydrolysis than the starting nitrile under harsh conditions.[3] To favor the formation of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide, consider the following:

  • Milder Reaction Conditions:

    • Acid-Catalyzed Hydrolysis: Instead of strong acids like concentrated HCl or H2SO4 at high temperatures, try using milder conditions. For example, a mixture of a carboxylic acid (like acetic acid) with a catalytic amount of a strong acid can sometimes provide better selectivity.[3]

    • Base-Catalyzed Hydrolysis: While strong bases like NaOH can readily hydrolyze the amide, using a peroxide-based method in the presence of a base can be much milder. The hydroperoxide anion is a more selective nucleophile for the nitrile.[5] A common system is hydrogen peroxide with a base like potassium carbonate in a suitable solvent.

    • Enzymatic Hydrolysis: For highly sensitive substrates, nitrile hydratase enzymes offer exceptional selectivity for the amide, though this may require significant process development for scale-up.

Troubleshooting Protocol: Peroxide-Based Hydrolysis

  • Reagent Stoichiometry: Carefully control the stoichiometry of hydrogen peroxide. An excess can lead to undesired side reactions. Start with 1.5-2.0 equivalents and optimize from there.

  • Temperature Control: This reaction is often exothermic. Maintain a low to moderate temperature (e.g., 0-40 °C) to prevent runaway reactions and over-hydrolysis.

  • pH Control: The pH of the reaction mixture is crucial. Maintaining a slightly basic pH (around 8-10) is often optimal for this transformation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting nitrile is consumed to prevent further hydrolysis of the amide product.

ParameterLab Scale (1-5 g)Pilot Scale (100-500 g)Key Considerations for Scale-Up
Temperature 20-40 °C20-40 °C (with efficient cooling)Exotherm management is critical. Use a jacketed reactor with controlled cooling.
Reagent Addition All at once or in portionsSlow, controlled addition of H2O2Prevents temperature spikes and improves safety.
Mixing Magnetic stirringOverhead mechanical stirringEnsure efficient mixing to maintain homogeneity and heat transfer.
Monitoring TLC/LC-MS every 30-60 minAt-line or in-line monitoring if possibleCrucial to avoid over-reaction and maximize yield.

Part 3: Thionation of Amide to Thioamide

The final step of converting the amide to the desired this compound typically employs a thionating agent like Lawesson's reagent. This step presents its own set of challenges, particularly concerning reaction efficiency and product purification.

Q3: The thionation of my benzoxazine amide with Lawesson's reagent is giving low yields and the product is difficult to purify. What can I do to improve this step?

A3: Low yields and purification difficulties are common when using phosphorus-based thionating agents like Lawesson's reagent.[6] Here are the key areas to focus on:

  • Reagent Quality and Stoichiometry: Lawesson's reagent can degrade over time, especially if not stored properly. Use a fresh, high-purity batch. The stoichiometry is also important; while 0.5 equivalents are theoretically sufficient, you may need to optimize this for your specific substrate.

  • Reaction Temperature and Time: The reaction temperature needs to be high enough for the reaction to proceed but not so high as to cause decomposition of the starting material, product, or reagent. A typical temperature range is 80-110 °C in a high-boiling solvent like toluene or dioxane. Reaction time should be optimized by monitoring the disappearance of the starting amide.

  • Purification Strategy: The main challenge in purification is the removal of phosphorus-containing byproducts.

    • Aqueous Workup: A thorough aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove some of the phosphorus byproducts.

    • Filtration: In some cases, the desired thioamide may precipitate from the reaction mixture upon cooling, allowing for isolation by filtration.

    • Chromatography: If chromatography is necessary, be aware that thioamides can sometimes be sensitive to silica gel. Using a deactivated silica gel or an alternative stationary phase like alumina may be beneficial.

Troubleshooting and Optimization of Thionation:

IssuePotential CauseRecommended Action
Low Conversion Inactive Lawesson's reagent; Insufficient temperature or timeUse fresh reagent; Screen temperatures from 80-110°C; Monitor reaction until amide is consumed.
Product Decomposition Temperature too highRun the reaction at the lowest effective temperature.
Difficult Purification Phosphorus byproductsPerform a thorough aqueous bicarbonate wash; Consider crystallization before chromatography.
Inconsistent Results Non-homogenous reaction mixtureEnsure efficient stirring, especially at larger scales where Lawesson's reagent may not fully dissolve.

Frequently Asked Questions (FAQs)

Q: Are there greener alternatives to Lawesson's reagent for the thionation step? A: Yes, research is ongoing into more environmentally friendly thionating agents. Some alternatives include using elemental sulfur in the presence of a suitable catalyst or other phosphorus-free reagents. However, these may require significant optimization for your specific substrate.

Q: How can I confirm the structure of my final product, this compound? A: A combination of analytical techniques should be used for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the core structure and the presence of the thioamide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=S stretch, which will be at a lower frequency than the C=O stretch of the starting amide.

  • Elemental Analysis: To confirm the elemental composition of your final compound.

Q: What are the key safety considerations when scaling up this synthesis? A:

  • Peroxide Handling (Step 2): Hydrogen peroxide is a strong oxidizer. Avoid contact with incompatible materials and ensure proper temperature control to prevent runaway reactions.

  • Thionation (Step 3): Lawesson's reagent can release toxic and flammable hydrogen sulfide upon contact with acid. The reaction should be performed in a well-ventilated fume hood.

  • General Scale-Up: Always perform a safety review before scaling up any chemical reaction. Pay close attention to exotherms, potential for gas evolution, and proper handling of all reagents and solvents.

References

  • Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives.[No valid URL provided in search results]
  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. [Link]

  • Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF MULTI-SUBSTITUTED 1,4-BENZOXAZINE USING AN UMPOLUNG REACTION WITH 2-OXO-1,4-BENZOXAZINE-3-CARBOXYLATES | Semantic Scholar. [Link]

  • Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines - PubMed. [Link]

  • Synthesis and ring-opening polymerization of 2-substituted 1,3-benzoxazine. [Link]

  • Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium - ResearchGate. [Link]

  • Converting Nitriles to Amides - Chemistry Steps. [Link]

  • hydrolysis of nitriles - Chemguide. [Link]

  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. [Link]

  • Nitrile to Amide - Common Conditions. [Link]

  • Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines | Macromolecules - ACS Publications. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. [Link]

  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review | Request PDF - ResearchGate. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds - ResearchGate. [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES - Semantic Scholar. [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]

Sources

Common pitfalls in the characterization of benzoxazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxazine characterization. This guide is designed for researchers, scientists, and drug development professionals who work with benzoxazine compounds. Here, we address common challenges and pitfalls encountered during synthesis and characterization, providing in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity of your results.

FAQs: Navigating Benzoxazine Analysis

This guide is structured as a series of frequently asked questions organized by analytical technique.

Part 1: Synthesis and Purity Pitfalls

Question: My final product has inconsistent thermal properties and spectroscopic data. Could the synthesis be the issue?

Answer: Absolutely. The purity and structural integrity of the benzoxazine monomer are paramount for reproducible characterization and polymerization. Issues during synthesis are a primary source of inconsistent data. Benzoxazines are typically synthesized via a Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] However, side reactions or incomplete conversion can lead to a mixture of products.

Common Synthesis Pitfalls:

  • Oligomer Formation: Under certain conditions, especially with diamines, oligomeric species can form alongside the desired monomer. This can be influenced by the solvent system; for instance, a toluene/ethanol mixture may provide better conditions than pure toluene for certain diamine-based benzoxazines.[2]

  • Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted starting materials in your product, which can interfere with polymerization and characterization.

  • Hydrolytic Ring-Opening: Benzoxazine rings can be susceptible to opening under acidic conditions, even from exposure to atmospheric moisture over time, to form stable 2-(aminomethyl)phenol derivatives.[3] This changes the chemical structure you intend to analyze.

Troubleshooting Protocol: Verifying Monomer Purity

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent (e.g., hexane) to remove unreacted starting materials and oligomers.[3]

  • NMR Analysis: Use ¹H NMR as a primary check. The presence of sharp, well-defined peaks for the oxazine ring protons (Ar-CH₂-N and O-CH₂-N) and the absence of significant broad signals or peaks from starting materials indicate high purity.[4]

  • Elemental Analysis: Compare the experimental elemental analysis data (C, H, N) with the theoretical values for your target molecule. This provides strong evidence for the correct empirical formula and purity.[3]

  • DSC Confirmation: A pure, unpolymerized monomer should exhibit a sharp melting endotherm followed by a distinct polymerization exotherm.[5] The absence of unexpected thermal events before the main exotherm suggests good purity.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: How can I definitively confirm the formation of the benzoxazine ring using ¹H NMR?

Answer: ¹H NMR is one of the most powerful tools for confirming the successful synthesis of a benzoxazine monomer. The key is to identify the two characteristic methylene proton signals of the oxazine ring.

Core Concept: The electronic environment of the protons in the Ar-CH₂-N and O-CH₂-N groups is distinct, leading to two separate singlet peaks in the ¹H NMR spectrum. Their presence is a strong indicator of a closed oxazine ring.

Proton Environment Typical Chemical Shift (δ, ppm) Appearance
Ar-CH₂-N4.6 - 4.9Singlet
O-CH₂-N5.3 - 5.4Singlet
Table 1: Characteristic ¹H NMR Chemical Shifts for Benzoxazine Ring Protons. Note: Exact positions can vary based on solvent and molecular structure.[3][4][6][7]

Troubleshooting Scenario: Ambiguous or Missing Peaks

  • Problem: You only see one broad peak or the characteristic peaks are absent.

  • Possible Cause 1: Ring-Opening. The monomer may have undergone hydrolysis, opening the oxazine ring.[3] This eliminates the specific O-CH₂-N environment.

  • Possible Cause 2: Isomeric Mixture. If you use a substituted phenol, you may form a mixture of regioisomers, which can lead to multiple, overlapping peaks in the aromatic and oxazine ring regions, complicating the spectrum.[4]

  • Possible Cause 3: Sample Insolubility. If the sample becomes insoluble during curing or polymerization, NMR analysis becomes impractical.[6] In such cases, solid-state NMR or switching to FTIR for monitoring is necessary.

Workflow for NMR Analysis

NMR_Workflow Start Prepare Sample in CDCl3 Acquire Acquire ¹H NMR Spectrum Start->Acquire Analyze Analyze Spectrum Acquire->Analyze Check_ArCH2N Peak at ~4.8 ppm? Analyze->Check_ArCH2N Check_OCH2N Peak at ~5.4 ppm? Check_ArCH2N->Check_OCH2N Yes Failure Structure Not Confirmed. Investigate Purity/Hydrolysis. Check_ArCH2N->Failure No Success Benzoxazine Ring Confirmed Check_OCH2N->Success Yes Check_OCH2N->Failure No

Caption: Workflow for Benzoxazine Confirmation by ¹H NMR.

Part 3: Fourier Transform Infrared (FTIR) Spectroscopy

Question: I'm trying to monitor my benzoxazine polymerization with FTIR, but I'm not sure which peaks to track. What are the key spectral changes?

Answer: FTIR is an excellent technique for tracking the ring-opening polymerization (ROP) of benzoxazines in real-time or at different curing stages. The process involves the disappearance of peaks associated with the monomer's oxazine ring and the appearance of new peaks corresponding to the resulting polybenzoxazine network.

Core Concept: The thermally induced ROP breaks the C-O bond in the oxazine ring, leading to the formation of a cross-linked phenolic structure. This chemical transformation has a distinct FTIR fingerprint.

Vibrational Mode Typical Wavenumber (cm⁻¹) Behavior During Curing
Oxazine Ring Mode (C-H out-of-plane)920 - 950Disappears
Asymmetric C-O-C Stretch1220 - 1235Disappears
Symmetric C-O-C Stretch1030 - 1035Disappears
Phenolic Hydroxyl (O-H) Stretch3200 - 3500 (broad)Appears / Increases
Table 2: Key FTIR Bands for Monitoring Benzoxazine Polymerization.[6][8][9][10][11]

Troubleshooting Protocol: Monitoring Polymerization with In-Situ FTIR

  • Baseline Spectrum: Obtain an FTIR spectrum of the uncured monomer at room temperature. Clearly identify the characteristic oxazine ring peaks (e.g., at ~930 cm⁻¹ and ~1230 cm⁻¹).[11]

  • Heating Program: Place the sample in a heated cell and begin a programmed temperature ramp (e.g., 10 °C/min) or a series of isothermal holds at target curing temperatures.

  • Spectral Acquisition: Collect spectra at regular intervals throughout the heating process.

  • Data Analysis: Normalize the spectra against a stable, non-reacting peak (e.g., an aromatic C-H stretch). Plot the decrease in the absorbance of the oxazine ring peak (e.g., 930 cm⁻¹) as a function of time or temperature. The reaction is considered complete when this peak disappears.[9][12]

  • Confirmation: Concurrently, monitor the growth of the broad phenolic O-H band around 3400 cm⁻¹ as evidence of the formation of the polybenzoxazine network.[6]

Pitfall: Be aware that some benzoxazines, particularly those derived from natural phenols with conjugated unsaturated chains, can exhibit poor thermal stability and may degrade at the polymerization temperature.[5] This can introduce confounding peaks in the FTIR spectrum. Cross-referencing with TGA data is crucial.

Part 4: Differential Scanning Calorimetry (DSC)

Question: My benzoxazine monomer shows two exothermic peaks in the DSC scan. Does this mean it's impure?

Answer: Not necessarily. While impurities can certainly cause multiple thermal events, it is a common pitfall to assume this is the only cause. Several phenomena can result in complex DSC thermograms for pure benzoxazine monomers.

Possible Causes for Multiple Exotherms:

  • Monomer Degradation: For some structures, the polymerization temperature is close to or even higher than the onset of thermal degradation.[5][13] The first peak may be the ring-opening polymerization (ROP), while a second, higher-temperature exotherm could be associated with degradation or cross-linking of degradation byproducts.

  • Multiple Polymerizable Groups: If your monomer contains other reactive moieties (e.g., acetylene, allyl groups), these can polymerize at different temperatures than the oxazine ring, resulting in separate exotherms.[10][14]

  • Structural Isomerism: Different isomers within the sample may have slightly different polymerization temperatures, leading to a broadened or shouldered exotherm that can appear as two overlapping peaks.[4]

  • Different Polymerization Mechanisms: The initial ROP can be followed by secondary cross-linking reactions at higher temperatures, which would appear as a distinct post-cure exotherm.[14]

Workflow for Interpreting Complex DSC Thermograms

DSC_Workflow Start Observe Multiple DSC Exotherms Check_TGA Run TGA/DSC-TGA Start->Check_TGA Check_FTIR Run Temp-Controlled FTIR Start->Check_FTIR Check_Structure Review Monomer Structure Start->Check_Structure Conclusion1 Conclusion: ROP followed by Degradation Check_TGA->Conclusion1 Weight loss concurrent with 2nd exotherm Conclusion3 Conclusion: Primary ROP followed by Secondary Cross-linking Check_FTIR->Conclusion3 Spectral changes continue after 1st exotherm Conclusion2 Conclusion: Polymerization of Different Functional Groups Check_Structure->Conclusion2 Acetylene, allyl, etc. groups present

Caption: Decision tree for troubleshooting multiple DSC exotherms.

Best Practice: Confirming Complete Cure To ensure your material is fully polymerized, perform a second DSC scan on the same sample immediately after the first heating and cooling cycle. The absence of any exothermic peaks in the second scan indicates that the curing process was completed during the first run.[2]

Part 5: Thermogravimetric Analysis (TGA)

Question: My TGA results show an initial weight loss at a low temperature (~150-200 °C). Is my polybenzoxazine thermally unstable?

Answer: This is a critical point of interpretation in TGA. Early weight loss is not always indicative of poor thermal stability of the polymer network.

Core Concept: TGA measures mass change as a function of temperature. It is crucial to distinguish between the evaporation of unreacted, volatile species and the actual thermal degradation of the cured polymer.

Possible Causes for Early Weight Loss:

  • Evaporation of Monomer: Low molecular weight benzoxazine monomers can have significant vapor pressure and may evaporate during the TGA scan before they have a chance to fully polymerize. This is a known issue, especially for some bio-based monomers.[15]

  • Release of Trapped Solvent: If the monomer was not properly dried after synthesis, residual solvent will evaporate during the initial heating phase of the TGA run.

  • Release of Byproducts from Side Reactions: Although benzoxazine polymerization is an addition reaction with no theoretical byproducts, impurities or alternative reaction pathways can sometimes release small molecules.[1]

  • Early Degradation: In some cases, particularly for benzoxazines with thermally labile functional groups, the polymer network itself may begin to degrade at lower temperatures. The degradation mechanism is highly dependent on the chemical structure, with amine portions often cleaving first.[16][17]

Troubleshooting Protocol: Differentiating Evaporation from Degradation

  • Isothermal TGA: Hold the sample at a temperature just below the main polymerization exotherm (as determined by DSC) for an extended period (e.g., 1-2 hours). If significant weight loss occurs, it is likely due to evaporation.

  • DSC-TGA Analysis: Running DSC and TGA simultaneously allows you to correlate weight loss directly with thermal events. If weight loss occurs before the main polymerization exotherm, it is almost certainly evaporation.

  • TGA-FTIR or TGA-MS: Couple the TGA instrument to an FTIR or Mass Spectrometer. This allows you to analyze the chemical nature of the evolved gases.[16] Identifying the evolved species as your monomer confirms evaporation, whereas identifying smaller fragments (amines, phenols, etc.) confirms degradation.[17]

By carefully considering these common pitfalls and employing systematic troubleshooting protocols, you can enhance the accuracy and reliability of your benzoxazine characterization, leading to more robust materials and reproducible science.

References
  • Spiridonova, K. et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]

  • Comí, M. et al. (2014). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Liu, Y. & Ishida, H. (n.d.). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. Available at: [Link]

  • Ishida, H. & Lee, Y. (2001). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 42(15), 6471-6479. Available at: [Link]

  • Kuo, S. et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • Zhang, K. et al. (2019). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. MDPI. Available at: [Link]

  • Kiskan, B. et al. (2013). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. Available at: [Link]

  • Unknown Authors. (n.d.). DSC polymerization behavior of a mono-functionalized benzoxazine monomer. ResearchGate. Available at: [Link]

  • Apesek, B. et al. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. Available at: [Link]

  • Jayakody, J.R.P. et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online. Available at: [Link]

  • Ghosh, N.N. et al. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer Degradation and Stability. Available at: [Link]

  • Wang, S. et al. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Available at: [Link]

  • Wang, C. et al. (2020). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. National Institutes of Health (NIH). Available at: [Link]

  • Yildirim, T. et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. Available at: [Link]

  • Unknown Authors. (n.d.). Synthesis and characterization of benzoxazine-based phenolic resins: Crosslinking study. ResearchGate. Available at: [Link]

  • Johnson, E. et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega. Available at: [Link]

  • Unknown Authors. (n.d.). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. Available at: [Link]

  • Unknown Authors. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Available at: [Link]

  • Unknown Author. (2012). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]

  • Unknown Authors. (n.d.). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. MDPI. Available at: [Link]

Sources

Validation & Comparative

The Isosteric-Inspired Duel: A Comparative Guide to the Biological Activity of Benzoxazine and Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to explore the nuanced world of heterocyclic compounds. Among these, benzoxazine and benzothiazine derivatives have emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide offers a comparative analysis of these two closely related heterocyclic systems, focusing on their performance in key therapeutic areas and the underlying structural nuances that dictate their biological profiles.

The core difference between a benzoxazine and a benzothiazine lies in a single atom—the bioisosteric replacement of an oxygen atom in the oxazine ring with a sulfur atom to form the thiazine ring. This seemingly minor alteration can profoundly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacological activity. This guide will delve into these differences, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison.

Core Scaffolds: A Tale of Two Heteroatoms

At a glance, the foundational structures of 1,3-benzoxazine and 1,4-benzothiazine appear remarkably similar. However, the substitution of oxygen with the larger, more polarizable sulfur atom introduces significant changes in bond angles, lengths, and electronic distribution, which in turn affects how these molecules interact with biological targets.

Benzoxazine Derivatives Benzothiazine Derivatives
Characterized by a benzene ring fused to an oxazine ring (containing oxygen and nitrogen).Characterized by a benzene ring fused to a thiazine ring (containing sulfur and nitrogen).
The oxygen atom often acts as a hydrogen bond acceptor.The sulfur atom is less prone to hydrogen bonding but increases lipophilicity.
Generally exhibit good metabolic stability.The sulfur atom can be susceptible to oxidation, leading to different metabolites.

Comparative Analysis of Biological Activities

Both benzoxazine and benzothiazine derivatives have been extensively studied and have shown promise across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2]

Anticancer Activity: A Battle for Selectivity and Potency

A significant body of research has focused on the anticancer potential of both scaffolds.[4]

Benzoxazine Derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[5][6] For instance, certain derivatives have been shown to induce apoptosis by upregulating key tumor suppressor proteins like p53 and caspases.[6] One study highlighted a series of benzoxazinone derivatives with significant antiproliferative activity (less than 10 μM) against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines, with some compounds showing a selectivity index of 5-12 folds against cancer cells over normal fibroblasts.[6] The mechanism for some of these active compounds involves arresting the cell cycle and preventing DNA duplication by downregulating topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1).[6]

Benzothiazine Derivatives have also carved out a niche as promising anticancer agents, with some acting as potent topoisomerase II inhibitors.[2][7] A recent study on phenylpiperazine derivatives of 1,2-benzothiazine revealed compounds with cytotoxic activity comparable to the well-known anticancer drug doxorubicin.[7] One particular derivative, BS230, exhibited a superior antitumor profile with lower cytotoxicity towards healthy cells and stronger cytotoxicity towards breast adenocarcinoma cells (MCF7) than doxorubicin.[7] Molecular docking studies suggest these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA.[7]

Head-to-Head Insights: While both classes show significant promise, the specific substitutions on the core ring system heavily dictate their potency and mechanism of action. Benzoxazines have shown efficacy through p53 and caspase induction, while benzothiazines have been noted for their potent topoisomerase II inhibition.[6][7] The choice between scaffolds may depend on the desired cellular target and the specific cancer type being investigated.

Table 1: Comparative Anticancer Activity Data

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
BenzoxazinoneDerivative 7HepG2, MCF-7, HCT-29< 10Topo II & Cdk1 downregulation, p53 & Caspase3 induction[6]
1,3-BenzoxazinePyridine-3yl methoxy derivative-0.28 (DNA-PK inhibition)DNA-PK Inhibition[8]
1,2-BenzothiazineBS230MCF7Comparable to DoxorubicinTopoisomerase II Inhibition[7]
Antimicrobial Activity: A Broad Spectrum of Defense

The fight against microbial resistance necessitates the development of novel antimicrobial agents, and both benzoxazines and benzothiazines have shown considerable potential.

Benzoxazine Derivatives exhibit a wide range of antimicrobial activities against both bacteria and fungi.[1][8] For example, 3,4-dihydro-benzo[e][1][6] oxazin-2-one derivatives have demonstrated significant antibacterial and antifungal properties.[1] Thionated-1,3-benzoxazines have shown antifungal activities comparable to the standard drug fluconazole.[1] They have proven effective against Gram-positive bacteria like Bacillus thuringiensis and Gram-negative bacteria such as Escherichia coli.[1]

Benzothiazine Derivatives also possess a broad spectrum of antimicrobial activity.[9] Studies on 1,2-benzothiazines have shown their efficacy against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 25–600 µg/mL.[10][11][12] Structure-activity relationship (SAR) studies have revealed that substituents on the benzene ring, such as methyl, chloro, or bromo groups in the para position, can enhance antimicrobial activity.[10][11] However, many of these derivatives have shown weak or no activity against Gram-negative bacteria.[10][11][12]

Head-to-Head Insights: Both scaffolds are effective antimicrobial agents, particularly against Gram-positive bacteria and various fungal strains.[1][10] Benzoxazines appear to have a slight edge in some reported cases with activity against Gram-negative bacteria like E. coli.[1] For benzothiazines, the antimicrobial potency is highly dependent on the substitution pattern, with halogenated derivatives often showing improved activity.[10]

Table 2: Comparative Antimicrobial Activity Data

Compound ClassOrganismActivity MetricResultReference
1,3-BenzoxazineE. coli, B. thuringiensisAntibacterialActive[1]
Thionated-1,3-BenzoxazineFungal strainsAntifungalComparable to Fluconazole[1]
1,2-BenzothiazineB. subtilis, S. aureusMIC25-600 µg/mL[10][12]
1,2-BenzothiazineGram-negative bacteriaAntibacterialGenerally inactive[10][11]

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key biological assays mentioned in this guide.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and, conversely, cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed cells in 96-well plates cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 add_compounds 4. Add varying concentrations of test compounds incubation1->add_compounds incubation2 5. Incubate for 48-72h add_compounds->incubation2 add_mtt 6. Add MTT solution incubation2->add_mtt incubation3 7. Incubate for 4h add_mtt->incubation3 add_dmso 8. Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance 9. Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 10. Calculate % viability and IC50 read_absorbance->calculate_ic50 MIC_Workflow prep 1. Prepare serial dilutions of test compounds in a 96-well plate inoculate 2. Inoculate each well with a standardized microbial suspension prep->inoculate controls 3. Include positive (microbe, no drug) and negative (no microbe) controls inoculate->controls incubate 4. Incubate at 37°C for 18-24h controls->incubate read 5. Visually inspect for turbidity or use a plate reader incubate->read determine_mic 6. Determine MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Perspectives

The comparative analysis of benzoxazine and benzothiazine derivatives reveals two pharmacologically rich scaffolds with distinct yet overlapping biological activities. The isosteric replacement of oxygen with sulfur imparts subtle but critical changes that medicinal chemists can exploit to fine-tune activity, selectivity, and pharmacokinetic properties.

While both classes have demonstrated significant potential in anticancer and antimicrobial applications, the future of drug discovery with these scaffolds lies in:

  • Target-Specific Design: Moving beyond broad screening to the rational design of derivatives for specific enzymes or receptors.

  • Comparative SAR Studies: Conducting more direct head-to-head comparisons of isosteric pairs to build a more predictive model of their biological behavior.

  • Hybrid Molecules: Combining the benzoxazine or benzothiazine core with other known pharmacophores to create hybrid molecules with enhanced or dual activities. [13] This guide serves as a foundational resource for researchers in the field, providing a clear comparison supported by experimental evidence. The continued exploration of these versatile scaffolds holds immense promise for the development of next-generation therapeutics.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Scholar.
  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (1995). PubMed.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed.
  • Synthesis and biological activities of new 1,4-benzothiazine deriv
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (n.d.).
  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). PubMed.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • 1,4-Benzothiazines-A Biologically
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). Journal of Pharmacognosy and Phytochemistry.
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). PubMed.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). Nottingham Trent University Institutional Repository.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv
  • Synthesis, characterization and biological activity of new symmetrical 1,3-benzoxazine compounds. (2019).
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016).
  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2006).
  • Biologically active 1,3‐benzoxazine derivatives. (n.d.).
  • An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applic
  • Benzothiazine and benzothiazepine derivatives: synthesis and preliminary biological evalu
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). PubMed Central (PMC).
  • Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF. (2019).
  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024).

Sources

The Elusive Structure-Activity Relationship of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide Analogues: A Guide Based on Available Evidence

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold reveals a promising pharmacophore in drug discovery. However, a comprehensive, data-driven comparison of its 2-carbothioamide analogues remains a frontier in medicinal chemistry. This guide synthesizes the available information on this heterocyclic system, outlines the established biological potential of the broader benzoxazine class, and addresses the current knowledge gap regarding the specific structure-activity relationship (SAR) of its 2-carbothioamide derivatives.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold, forming the basis of numerous biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities allow for interaction with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3] The versatility of this scaffold has spurred extensive research into the synthesis and biological evaluation of its derivatives.

A particularly intriguing, yet underexplored, class of derivatives are the 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamides. The introduction of a carbothioamide functional group at the 2-position is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel biological activities. Preliminary information suggests that the parent compound, 3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide, exhibits antimicrobial, immunomodulatory, and cytotoxic properties, marking it as a promising lead for further investigation.[4]

Despite this potential, a comprehensive search of the scientific literature did not yield specific studies detailing the synthesis of a series of this compound analogues and a corresponding comparative analysis of their biological activities. This critical gap in the literature prevents the construction of a detailed SAR profile for this specific class of compounds at this time.

To facilitate future research in this area, this guide provides a generalized framework for the synthesis and biological evaluation of these analogues, based on established methodologies for related benzoxazine derivatives.

Hypothetical Experimental Framework

This section outlines a potential workflow for researchers aiming to investigate the SAR of this compound analogues.

G cluster_synthesis Synthesis of Analogues cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., 2-aminophenols) step1 Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile start->step1 step2 Conversion to -2-carbothioamide step1->step2 step3 N-alkylation/arylation of carbothioamide step2->step3 end_synthesis Purified Analogues step3->end_synthesis start_bio Synthesized Analogues end_synthesis->start_bio antimicrobial Antimicrobial Assays (e.g., MIC determination) start_bio->antimicrobial anticancer Anticancer Assays (e.g., MTT, Clonogenic) start_bio->anticancer enzyme Enzyme Inhibition Assays (if applicable) start_bio->enzyme end_bio Biological Activity Data antimicrobial->end_bio anticancer->end_bio enzyme->end_bio start_sar Biological Activity Data + Chemical Structures end_bio->start_sar analysis Correlate structural modifications with changes in activity start_sar->analysis end_sar Structure-Activity Relationship Profile analysis->end_sar

Figure 1. A proposed experimental workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogues.

General Synthetic Approach

A plausible synthetic route to the target compounds could involve the following key steps:

  • Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile intermediate: This can be achieved through the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon, such as 2,3-dibromopropionitrile.

  • Conversion to the carbothioamide: The nitrile group can be converted to the corresponding thioamide using a variety of reagents, such as hydrogen sulfide in the presence of a base or Lawesson's reagent.

  • Diversification of the carbothioamide: The carbothioamide moiety can be further functionalized, for example, by N-alkylation or N-arylation, to generate a library of analogues for SAR studies.

Biological Evaluation Protocols

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogues against a panel of clinically relevant bacterial and fungal strains.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to screen for cytotoxic effects of the compounds on various cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized analogues for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The lack of published comparative data underscores a significant opportunity for medicinal chemists to explore this chemical space. A systematic investigation into the synthesis of a diverse library of these analogues and their subsequent biological evaluation is crucial to unlocking their full therapeutic potential and establishing a clear structure-activity relationship. Such studies would not only contribute valuable knowledge to the field of medicinal chemistry but could also pave the way for the discovery of new drug candidates with improved efficacy and selectivity.

References

  • ResearchGate. Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. ResearchGate. Accessed January 15, 2026. [Link]

  • Hota A, Pattanaik PP, Biswal K, Dandela R. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. 2023;28(25):8201. [Link]

  • Garin Gabbas AU, Ahmad MB, Zainuddin N, Ibrahim NA. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Rasayan J Chem. 2016;9(1):1-7. [Link]

  • Pham HN. Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. J Chem App. 2017;1(1):1. [Link]

  • Al-Suwaidan IA, Abdel-Aziz AAM, El-Gamal K, et al. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules. 2016;21(1):99. [Link]

  • Ahmad A, Varshney H, Khan SA, et al. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals (Basel). 2022;15(12):1539. [Link]

  • Sharaf Eldin NA. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. J Serb Chem Soc. 2021;86(3):213-246. [Link]

  • Tsoungas PG, Zografos AL. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform. 2012;43(32). [Link]

  • Pham HN, Daran JC, Halauko Y, et al. Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Tetrahedron: Asymmetry. 2017;28(10):1348-1356. [Link]

  • Abdel-Rahman RF, Abdel-Mohsen H, El-Gohary NS, et al. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Sci Rep. 2024;14(1):28221. [Link]

  • Das B, Sridhar B, Reddy CR, et al. Design, synthesis and biological evaluation of 2H-benzo[b][2][4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorg Med Chem Lett. 2009;19(15):4344-4347. [Link]

Sources

A Senior Application Scientist's Guide to Validating Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Benchmark for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance (AMR) necessitates the discovery and development of novel antimicrobial agents.[1] However, the journey from a promising compound to a clinically viable drug is rigorous, demanding a robust validation of its efficacy against existing standard-of-care antibiotics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare a new antimicrobial agent's performance with established alternatives, supported by detailed experimental data and protocols. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, and every claim is substantiated by authoritative sources.

The core of this comparative analysis lies in determining the new agent's ability to inhibit or kill pathogenic microorganisms and understanding its spectrum of activity. This is primarily achieved through in vitro antimicrobial susceptibility testing (AST), which provides quantitative metrics of antimicrobial activity.[2] International bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized methods and interpretive criteria to ensure reproducibility and clinical relevance of AST results.[3][4] Adherence to these standards is paramount for the validation of any new antimicrobial agent.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The selection of an appropriate AST method is a critical decision in the validation process, dictated by the stage of drug development and the specific questions being addressed. The three cornerstone methods for determining antimicrobial efficacy are broth microdilution, disk diffusion, and time-kill assays.

  • Broth Microdilution: This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6] Its quantitative nature makes it indispensable for early-stage drug discovery, lead optimization, and for providing precise data for regulatory submissions. The choice of broth microdilution is driven by the need for a reproducible and quantitative measure of an antimicrobial's potency.

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method is widely used in clinical laboratories to determine the susceptibility of bacteria to various antibiotics.[7][8] It involves placing antibiotic-impregnated disks on an agar plate inoculated with a bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition forms around the disk.[9] The diameter of this zone is correlated with the MIC. This method is particularly useful for screening the spectrum of activity of a new agent against a large panel of clinical isolates due to its simplicity and cost-effectiveness.

  • Time-Kill Kinetic Assays: While MIC and disk diffusion assays provide information on the concentration of an agent required to inhibit growth, they do not reveal the rate at which the agent kills the bacteria. Time-kill assays address this by measuring the decrease in a bacterial population over time after exposure to an antimicrobial agent.[2][10] This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[11] This information is vital for predicting clinical outcomes, especially in severe infections where rapid bacterial clearance is necessary.

Experimental Protocols: A Framework for Self-Validating Systems

The trustworthiness of any comparative efficacy study hinges on the meticulous execution of standardized protocols. The following sections provide detailed, step-by-step methodologies for the key AST experiments. Each protocol is designed as a self-validating system through the inclusion of appropriate controls.

Workflow for Antimicrobial Efficacy Validation

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Bactericidal vs. Bacteriostatic Activity cluster_2 Phase 3: Data Interpretation & Comparison Broth Microdilution Broth Microdilution Determine MIC Determine MIC Broth Microdilution->Determine MIC Quantitative Disk Diffusion Disk Diffusion Assess Spectrum of Activity Assess Spectrum of Activity Disk Diffusion->Assess Spectrum of Activity Qualitative/Semi-quantitative Time-Kill Assay Time-Kill Assay Determine MIC->Time-Kill Assay Inform Concentration Selection Compare to Standard Antibiotics Compare to Standard Antibiotics Assess Spectrum of Activity->Compare to Standard Antibiotics Determine Rate of Kill Determine Rate of Kill Time-Kill Assay->Determine Rate of Kill Determine Rate of Kill->Compare to Standard Antibiotics Interpret Breakpoints (CLSI/EUCAST) Interpret Breakpoints (CLSI/EUCAST) Compare to Standard Antibiotics->Interpret Breakpoints (CLSI/EUCAST) Assess Resistance Potential Assess Resistance Potential Compare to Standard Antibiotics->Assess Resistance Potential

Caption: Workflow for validating a new antimicrobial agent.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[13]
  • Antimicrobial Agents: Prepare stock solutions of the novel agent and standard antibiotics at a concentration at least 10 times the highest concentration to be tested.
  • Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
  • Microtiter Plates: Use sterile 96-well plates.[13]

2. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate, except for the first column.
  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 50 µL from the last well.
  • Inoculate each well with 50 µL of the standardized bacterial inoculum.
  • Controls:
  • Growth Control: A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.
  • Sterility Control: A well containing only CAMHB to check for contamination.[13]
  • Quality Control (QC): Test a reference bacterial strain with a known MIC range for the standard antibiotics being tested (e.g., E. coli ATCC 25922).[15]

3. Incubation and Interpretation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
Protocol 2: Disk Diffusion for Spectrum of Activity

This protocol is based on the Kirby-Bauer method standardized by CLSI and EUCAST.[7]

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.[9]
  • Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the novel agent and standard antibiotics.
  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[16]

2. Assay Procedure:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17]
  • Allow the plate to dry for 3-5 minutes.
  • Using sterile forceps or a disk dispenser, place the antimicrobial disks on the agar surface, ensuring they are at least 24 mm apart.[9]
  • Gently press each disk to ensure complete contact with the agar.

3. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
  • Measure the diameter of the zones of complete growth inhibition in millimeters.
  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST.[18]
Protocol 3: Time-Kill Kinetic Assay

This protocol provides a framework for assessing the rate of bacterial killing.[19]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: Prepare solutions of the novel agent and standard antibiotics at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC).
  • Bacterial Inoculum: Prepare a mid-logarithmic phase bacterial culture with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

2. Assay Procedure:

  • Add the antimicrobial agents to flasks containing the bacterial culture in CAMHB.
  • Controls: Include a growth control flask with no antimicrobial agent.
  • Incubate all flasks at 37°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
  • Perform serial dilutions of the aliquots in a neutralizing broth or sterile saline to inactivate the antimicrobial agent.
  • Plate the dilutions onto appropriate agar plates for colony-forming unit (CFU) enumeration.

3. Incubation and Interpretation:

  • Incubate the plates at 37°C for 18-24 hours and count the colonies.
  • Calculate the CFU/mL for each time point.
  • Plot the log10 CFU/mL versus time to generate time-kill curves.
  • A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[11] A <3-log10 reduction is considered bacteriostatic.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for objective comparison. Quantitative data should be summarized in tables.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
Antimicrobial AgentStaphylococcus aureus ATCC 29213 MIC (µg/mL)Escherichia coli ATCC 25922 MIC (µg/mL)Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL)
Novel Agent X 0.5 2 16
Vancomycin1>128>128
Ciprofloxacin0.25≤0.060.5
Meropenem0.12≤0.061

Note: Data are hypothetical and for illustrative purposes only.

Interpreting the Results: Beyond the Numbers

The interpretation of AST results is not merely a comparison of numerical values.[20] It requires an understanding of clinical breakpoints and the underlying mechanisms of resistance.

  • Clinical Breakpoints: These are MIC or zone diameter values that categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.[21][22]

    • Susceptible (S): Implies that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.[6]

    • Intermediate (I): Indicates that the MIC is approaching attainable blood and tissue concentrations and therapeutic success is uncertain.[6]

    • Resistant (R): Indicates that the organism is not inhibited by the usually achievable concentrations of the agent.[6] Breakpoints are established by regulatory bodies like CLSI and EUCAST and are based on microbiological, pharmacokinetic/pharmacodynamic, and clinical data.[23][24] A new antimicrobial agent will require the establishment of its own breakpoints during clinical development.

  • Mechanisms of Resistance: An understanding of common resistance mechanisms is essential for interpreting unexpected results and for the strategic development of new agents. Key mechanisms include:

    • Enzymatic Inactivation: Bacteria may produce enzymes, such as β-lactamases, that degrade the antibiotic.[25][26]

    • Target Modification: Alterations in the bacterial target site can prevent the antibiotic from binding effectively.[27]

    • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell.[25]

    • Reduced Permeability: Changes in the bacterial cell membrane can limit the entry of the antibiotic.[27]

Logical Framework for Data Interpretation

G MIC & Zone Diameter Data MIC & Zone Diameter Data Categorical Interpretation Categorical Interpretation MIC & Zone Diameter Data->Categorical Interpretation CLSI/EUCAST Breakpoints CLSI/EUCAST Breakpoints CLSI/EUCAST Breakpoints->Categorical Interpretation Susceptible Susceptible Categorical Interpretation->Susceptible MIC ≤ Breakpoint(S) Intermediate Intermediate Categorical Interpretation->Intermediate Breakpoint(S) < MIC ≤ Breakpoint(R) Resistant Resistant Categorical Interpretation->Resistant MIC > Breakpoint(R) Clinical Decision Clinical Decision Susceptible->Clinical Decision High Likelihood of Efficacy Intermediate->Clinical Decision Potential Efficacy with Dose Adjustment Resistant->Clinical Decision Unlikely to be Efficacious

Caption: Logic for interpreting antimicrobial susceptibility test results.

Conclusion: A Rigorous Path to Validation

The validation of a novel antimicrobial agent's efficacy is a multifaceted process that demands a deep understanding of standardized methodologies, a commitment to scientific rigor, and a nuanced approach to data interpretation. By systematically comparing a new agent against standard antibiotics using the protocols and frameworks outlined in this guide, researchers can generate the robust and reliable data necessary to support its continued development. Adherence to the principles of expertise, trustworthiness, and authoritative grounding will ultimately pave the way for the successful introduction of new therapies in the fight against antimicrobial resistance.

References

  • What are the Mechanisms of Antimicrobial Resistance? - FutureLearn.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals.
  • Time-Kill Kinetics Assay - Emery Pharma.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
  • Resistance mechanisms - ReAct - Action on Antibiotic Resistance.
  • Updating Breakpoints in Antimicrobial Susceptibility Testing.
  • Time-Kill Evalu
  • Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests - The British Society for Antimicrobial Chemotherapy.
  • An overview of the antimicrobial resistance mechanisms of bacteria - PMC - NIH.
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Cre
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
  • Disk diffusion method.
  • Antimicrobial Susceptibility: Reference Range, Interpret
  • Setting Antimicrobial Susceptibility Testing Breakpoints: A Primer for Pediatric Infectious Diseases Specialists on the Clinical and Laboratory Standards Institute Approach - PubMed.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes.
  • Time Kill Testing - Pacific BioLabs.
  • Broth Dilution Method for MIC Determin
  • Broth Microdilution | MI - Microbiology.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • EUCAST: EUCAST - Home.
  • Broth microdilution - Wikipedia.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD).
  • Validation of "Antibacterial agent 102" antibacterial activity in different bacterial strains - Benchchem.
  • Design and Synthesis of Novel Antimicrobial Agents - MDPI.
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.

Sources

The Double-Edged Sword: Comparative Cytotoxicity of Benzoxazine Derivatives in Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quest for novel anticancer agents with high efficacy against tumors and minimal toxicity to healthy tissues remains a paramount challenge in oncology research. Among the myriad of heterocyclic compounds explored, benzoxazine derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic profiles of recently developed benzoxazine derivatives, juxtaposing their effects on malignant cells with those on normal, non-cancerous cell lines. We will delve into the mechanistic underpinnings of their selective action, supported by experimental data and detailed protocols to aid in the evaluation of these compounds.

The Rationale for Selectivity: A Critical Parameter in Cancer Chemotherapy

A fundamental principle in the development of anticancer drugs is the concept of selective toxicity. Ideally, a chemotherapeutic agent should eradicate cancer cells while leaving normal cells unharmed, thus minimizing the debilitating side effects often associated with cancer treatment.[4] The Selectivity Index (SI) is a critical metric in this regard, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value signifies greater selectivity for cancer cells.[5] This guide will highlight benzoxazine derivatives that exhibit favorable SI values, underscoring their potential as safer therapeutic candidates.

Comparative Cytotoxicity: A Data-Driven Analysis

Recent studies have shed light on the differential cytotoxic effects of novel benzoxazine derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against a panel of human cancer and normal cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Benzoxazine-Purine Hybrid 12 MCF-7Breast Adenocarcinoma3.39---[1]
Benzoxazine-Purine Hybrid 9 MCF-7Breast Adenocarcinoma4.06---[1]
Benzoxazine-Purine Hybrid 12 HCT-116Colorectal Carcinoma5.20---[1]
Benzoxazine-Purine Hybrid 10 HCT-116Colorectal Carcinoma4.80---[1]
Benzoxazinone Derivative 7 HepG2Hepatocellular Carcinoma<10WI-38 (Human Fibroblasts)>50~5-12[6]
Benzoxazinone Derivative 15 HepG2Hepatocellular Carcinoma<10WI-38 (Human Fibroblasts)>50~5-12[6]
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][7]oxazineMCF-7Breast Adenocarcinoma21.7 (µg/mL)---[8]
6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e][1][7]oxazineMCF-7Breast Adenocarcinoma26.4 (µg/mL)---[8]

Note: IC50 values for some compounds were reported without direct comparison to normal cell lines in the same study. The data for benzoxazinone derivatives 7 and 15 showcase a promising selectivity profile against normal human fibroblasts.

Mechanistic Insights into Selective Cytotoxicity

The preferential targeting of cancer cells by certain benzoxazine derivatives can be attributed to their engagement with specific molecular pathways that are often dysregulated in cancer.

Induction of Apoptosis through p53 and Caspase Activation

Several potent benzoxazinone derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[6] These compounds can upregulate the expression of the tumor suppressor protein p53 and the executioner caspase-3.[6] The activation of this pathway leads to a cascade of events culminating in cell death.

cluster_0 Benzoxazine Derivative Action cluster_1 Apoptotic Pathway Benzoxazine Derivative Benzoxazine Derivative p53 p53 Upregulation Benzoxazine Derivative->p53 Caspase3 Caspase-3 Activation p53->Caspase3 downstream activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by benzoxazine derivatives.

Targeting the c-Myc Oncogene

The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in a wide range of human cancers.[9] Certain benzoxazinone derivatives have been found to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[10] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, which inhibits its transcription.[10]

cluster_0 Benzoxazine Derivative Action cluster_1 c-Myc Regulation Benzoxazine Derivative Benzoxazine Derivative G4 G-Quadruplex Formation in c-Myc Promoter Benzoxazine Derivative->G4 cMyc c-Myc Transcription Inhibition G4->cMyc Proliferation Decreased Cell Proliferation cMyc->Proliferation

Caption: Inhibition of c-Myc by benzoxazine derivatives.

Inhibition of DNA-PK and Radiosensitization

The DNA-dependent protein kinase (DNA-PK) plays a crucial role in the repair of DNA double-strand breaks.[11] Cancer cells often rely on efficient DNA repair mechanisms for their survival, especially after radiation therapy. Novel benzoxazine derivatives have been identified as inhibitors of DNA-PK, leading to delayed DNA repair, cell cycle arrest, and apoptosis.[11] This mechanism not only contributes to their direct cytotoxicity but also positions them as potential radiosensitizing agents.[11]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for two commonly used colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well plate B Add Benzoxazine Derivatives A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (1.5-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G

Caption: MTT Assay Workflow.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[16][17]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[18]

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

The evidence presented in this guide underscores the potential of benzoxazine derivatives as a valuable scaffold in the development of selective anticancer agents. Several derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines while exhibiting a favorable selectivity index towards normal cells. The elucidation of their mechanisms of action, including the induction of apoptosis and the targeting of key oncogenic pathways like c-Myc and DNA-PK, provides a rational basis for their further development.

Future research should focus on synthesizing and screening a broader range of benzoxazine derivatives to establish comprehensive structure-activity relationships and identify compounds with even greater selectivity and potency. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising candidates. The detailed protocols provided herein offer a standardized framework for researchers to contribute to this exciting and rapidly evolving field of cancer drug discovery.

References

  • Conejo-García, A., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals, 17(9), 1174. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Available from: [Link]

  • ResearchGate. (n.d.). The cytotoxic effects observed on A549, Calu-3, and Beas-2B cell lines... Available from: [Link]

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. Available from: [Link]

  • Singh, H., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(6), 968-991. Available from: [Link]

  • Das, S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Ovarian Research, 14(1), 149. Available from: [Link]

  • Al-Humairi, A. H., Sitnikova, S. E., & Novochadov, V. V. (2024). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 10(3), 1-10. Available from: [Link]

  • Sarkono, S., et al. (2023). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaceutical Sciences and Research, 10(1), 1-7. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of Ph on Beas-2b, A549 and H1299 cells. Available from: [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. Available from: [Link]

  • Zhang, M., et al. (2025). A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. Journal of Experimental & Clinical Cancer Research, 44(1), 123. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3296. Available from: [Link]

  • ResearchGate. (2025). A synthetic benzoxazine dimer derivative targets c‐Myc to inhibit colorectal cancer progression. Available from: [Link]

  • Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 103287. Available from: [Link]

  • Radhamani, S., et al. (2017). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. Scientific Reports, 7(1), 1-12. Available from: [Link]

  • Rudyanto, M., et al. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 229-232. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity test on monolayer cultures of HT-29 CRC malignant cells... Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of A549 ((a), (c)) and BEAS-2B ((b), (d)) cells after 24 h... Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. Chemistry & Biodiversity, e20240078. Available from: [Link]

  • ResearchGate. (2015). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Available from: [Link]

  • Houghton, P., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102573. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Joris, F., et al. (2016). Comparison of the DNA damage response in BEAS-2B and A549 cells exposed to titanium dioxide nanoparticles. Toxicology in Vitro, 36, 12-23. Available from: [Link]

  • ResearchGate. (2025). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Available from: [Link]

  • ResearchGate. (2006). Sulforhodamine B colorimetric assay for cytoxicity screening. Available from: [Link]

  • protocols.io. (2023). MTT Assay protocol. Available from: [Link]

  • ScienceDirect. (2024). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Airlangga University. (2015). Some benzoxazine and aminomethyl derivatives of eugenol: Cytotoxicity on MCF-7 cell line. Available from: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • MDPI. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Available from: [Link]

  • MDPI. (2021). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • UCR Flintbox. (2025). Bersavine-Derived c-Myc Targeting Compounds as a Broad Anti-Cancer Therapy. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Synthetic Strategies for 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant pharmacological and pesticidal activities.[1] Its prevalence in drug discovery and materials science has spurred the development of diverse and increasingly sophisticated synthetic methodologies. This guide offers an in-depth comparison of the primary synthetic routes to this valuable scaffold, moving from classical, foundational methods to modern, catalytic innovations. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal path for their specific synthetic goals.

The Classical Cornerstones: Foundational Routes

The earliest approaches to the 1,4-benzoxazine ring system, while sometimes hampered by harsh conditions or limited scope, remain relevant for their simplicity and reliance on readily available starting materials.[2]

Route A: Condensation of 2-Aminophenols with Dihaloalkanes

This is one of the most direct and long-established methods for constructing the dihydrobenzoxazine core. The fundamental logic involves a two-step, one-pot process: an initial N-alkylation of a 2-aminophenol with a 1,2-dihaloalkane, followed by an intramolecular Williamson ether synthesis.

Mechanism & Rationale: The reaction is typically performed in the presence of a base. The more nucleophilic amine first displaces one of the halide atoms. The base then deprotonates the phenolic hydroxyl group, creating a phenoxide that undergoes an intramolecular SN2 reaction to displace the second halide, closing the six-membered ring. The choice of a base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the phenol but generally not the secondary amine, preventing unwanted side reactions.

G cluster_0 Route A: Condensation with Dihaloalkanes aminophenol 2-Aminophenol intermediate N-(2-bromoethyl)-2-aminophenol (Intermediate) aminophenol->intermediate N-Alkylation (Base, Solvent) dihaloethane 1,2-Dibromoethane dihaloethane->intermediate benzoxazine 3,4-Dihydro-2H-1,4-benzoxazine intermediate->benzoxazine Intramolecular Williamson Ether Synthesis (Base)

Figure 1: General workflow for the condensation of 2-aminophenol with 1,2-dibromoethane.

Advantages:

  • Simplicity: A straightforward, often one-pot procedure.

  • Cost-Effective: Utilizes inexpensive and widely available starting materials like 2-aminophenol and 1,2-dibromoethane.

Limitations:

  • Harsh Conditions: Often requires high temperatures and prolonged reaction times (e.g., refluxing for several days).[3]

  • Side Products: Dimerization and polymerization can be significant issues, leading to cumbersome purification.[3]

  • Limited Scope: The reaction can be inefficient with sterically hindered or electronically deactivated substrates.

Route B: Reductive Cyclization of 2-Nitrophenoxy Derivatives

This strategy offers a more versatile entry point, particularly for constructing substituted benzoxazines. The core concept is to first assemble an acyclic precursor containing a 2-nitrophenoxy moiety and then simultaneously reduce the nitro group and induce cyclization.

Mechanism & Rationale: The key step is the reduction of the aromatic nitro group to an amine. This newly formed amine is positioned perfectly for an intramolecular nucleophilic attack on an adjacent electrophilic center (e.g., a ketone or ester), followed by dehydration or another elimination to form the heterocyclic ring. A variety of reducing systems can be employed, from classical metal/acid combinations (Fe/AcOH, SnCl₂) to catalytic hydrogenation (H₂/Pd-C).[4] More modern, milder systems like Samarium/Titanium tetrachloride (Sm/TiCl₄) have also been shown to be effective at room temperature.[4]

G cluster_1 Route B: Reductive Cyclization start 2-Nitrophenoxy precursor intermediate 2-Aminophenoxy intermediate start->intermediate Nitro Group Reduction (e.g., Fe/AcOH, H₂/Pd-C) product 3,4-Dihydro-2H-1,4-benzoxazine derivative intermediate->product Intramolecular Cyclization

Figure 2: General scheme for the reductive cyclization of a 2-nitrophenoxy precursor.

Advantages:

  • Good Yields: This method often provides the desired products in high yields.[4]

  • Versatility: The precursor can be synthesized with various substituents, allowing for the creation of a diverse library of benzoxazine derivatives.

  • Milder Options: While some reducing agents are harsh, catalytic hydrogenation offers a cleaner and milder alternative.

Limitations:

  • Multi-step Process: Requires the prior synthesis of the 2-nitrophenoxy precursor, adding steps to the overall sequence.

  • Functional Group Compatibility: The choice of reducing agent must be compatible with other functional groups present in the molecule. Strong reducing agents can affect moieties like esters or ketones if not carefully controlled.

The Modern Toolkit: Catalytic and Tandem Approaches

In response to the limitations of classical methods, modern organic synthesis has introduced powerful catalytic systems that enable the construction of the benzoxazine core under milder conditions, with higher efficiency, and often with stereochemical control.

Route C: Metal-Catalyzed Intramolecular Cyclization

Transition metal catalysis, particularly with copper and palladium, has revolutionized the formation of C-N and C-O bonds, which are the key disconnections in benzoxazine synthesis. These methods typically involve the intramolecular coupling of a nucleophile (amine or alcohol) with an aryl halide.

Mechanism & Rationale:

  • Copper-Catalyzed O-Arylation: This approach often involves an intramolecular Ullmann-type coupling. A β-amino alcohol containing an o-halophenol moiety can be cyclized using a copper catalyst. The mildness of this method is a significant advantage, often proceeding without the need for N-protection.[1]

  • Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig): This powerful reaction can be used to form the N-aryl bond intramolecularly. A common strategy involves starting with an o-bromophenol and an appropriate amino alcohol derivative. The palladium catalyst, in conjunction with a suitable ligand, facilitates the reductive elimination step that forms the C-N bond and closes the ring.

G cluster_2 Route C: Metal-Catalyzed Cyclization start o-Halophenol derivative with pendant amine/alcohol product 3,4-Dihydro-2H-1,4-benzoxazine derivative start->product catalyst Pd or Cu Catalyst + Ligand, Base catalyst->product

Figure 3: Conceptual workflow for metal-catalyzed intramolecular cyclization strategies.

Advantages:

  • Mild Conditions: Reactions are often run at much lower temperatures than classical methods.

  • High Efficiency: Generally provides excellent yields with low catalyst loadings.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups.

  • Stereocontrol: Chiral ligands can be used to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.[5][6]

Limitations:

  • Cost and Toxicity: Palladium and copper catalysts, as well as specialized ligands, can be expensive. Residual metal contamination can be a concern, especially in pharmaceutical synthesis.

  • Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can require significant screening.

Route D: Domino and Tandem Reactions

Domino (or cascade/tandem) reactions are highly elegant and efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. This approach maximizes atom and step economy.

Mechanism & Rationale: A prime example is the synthesis starting from activated aziridines and 2-halophenols.[5] First, a Lewis acid catalyzes the SN2-type ring-opening of the aziridine by the 2-halophenol, forming a β-amino alcohol intermediate. This intermediate is then subjected to a copper(I)-catalyzed intramolecular C-N cyclization in the same pot or in a stepwise fashion to yield the final benzoxazine product with excellent enantio- and diastereospecificity.[5]

Advantages:

  • High Efficiency: Reduces the number of synthetic steps, workups, and purifications.

  • Stereochemical Transfer: The stereochemistry of the starting material (e.g., the chiral aziridine) can be directly transferred to the final product.

  • Complexity Generation: Allows for the rapid construction of complex molecules from simple starting materials.

Limitations:

  • Substrate Specificity: The reaction sequence is often highly optimized for a specific class of substrates.

  • Complexity of Optimization: Optimizing a multi-step, one-pot reaction can be challenging, as conditions must be compatible with all transformations.

Comparative Performance Analysis

The choice of synthetic route is a multi-faceted decision, balancing factors like yield, cost, scalability, and the specific structural requirements of the target molecule.

Parameter Route A: Condensation Route B: Reductive Cyclization Route C: Metal-Catalyzed Route D: Domino/Tandem
Typical Yields Low to Moderate (often < 50%)Good to Excellent (70-95%)[4]Excellent (>90%)[1]Excellent (>90%)[5]
Reaction Conditions Harsh (High Temp, Long Time)Variable (Room Temp to Reflux)Mild (Room Temp to Moderate Heat)Mild to Moderate
Substrate Scope LimitedBroadVery BroadSubstrate-Specific
Atom Economy Poor (due to leaving groups, side products)ModerateGoodExcellent
Key Advantages Inexpensive starting materialsVersatility in substitution patternsHigh yields, mildness, stereocontrolStep economy, stereospecificity
Key Disadvantages Low yields, side reactions, harshMulti-step precursor synthesisCatalyst cost, metal contaminationRequires specific starting materials
Best Suited For Simple, unsubstituted scaffoldsDiverse libraries, functionalized coresHigh-value targets, chiral synthesisRapid, stereocontrolled synthesis

Validated Experimental Protocols

To provide a practical context, detailed protocols for two distinct and representative methods are provided below.

Protocol 1: Classical Synthesis via Condensation (Adapted from Kotha et al.)[3]

This protocol describes the synthesis of the parent 3,4-dihydro-2H-1,4-benzoxazine from N-(2-hydroxyethyl)-2-aminophenol, which is itself derived from 2-aminophenol. The final ring closure is illustrative of the classical approach.

Step 1: Synthesis of N-(2-Hydroxyethyl)-2-aminophenol

  • To a solution of 2-aminophenol (10.9 g, 0.1 mol) in ethanol (100 mL), add 2-bromoethanol (12.5 g, 0.1 mol).

  • Add anhydrous potassium carbonate (13.8 g, 0.1 mol) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring by TLC.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.

Step 2: Ring Closure to 3,4-Dihydro-2H-1,4-benzoxazine

  • Dissolve the N-(2-hydroxyethyl)-2-aminophenol intermediate (1.53 g, 10 mmol) in a suitable high-boiling solvent like N,N-dimethylformamide (DMF) (20 mL).

  • Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol), portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 12-18 hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford 3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: Modern Copper-Catalyzed Intramolecular O-Arylation

This protocol is a representative example of a mild, modern approach for synthesizing substituted benzoxazines.

Step 1: Synthesis of the β-Amino Alcohol Precursor

  • Synthesize the required starting material, for example, 2-amino-N-(2-bromo-phenyl)-ethanol, via standard literature procedures (e.g., ring opening of an epoxide with 2-bromoaniline).

Step 2: Copper-Catalyzed Intramolecular Cyclization

  • To an oven-dried Schlenk tube, add the β-amino alcohol precursor (1.0 mmol), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), a suitable ligand such as L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.

  • Heat the reaction mixture at 90-110 °C for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.

Conclusion and Future Outlook

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has evolved significantly from high-temperature condensations to highly efficient and selective catalytic methods.

  • Classical routes remain valuable for preparing simple, foundational structures where cost is a primary driver.

  • Reductive cyclization offers a robust and versatile platform for creating diverse analogues with good yields.

  • Modern metal-catalyzed and domino strategies represent the state-of-the-art, providing unparalleled efficiency, mildness, and the crucial ability to control stereochemistry. These methods are indispensable for the synthesis of complex, high-value molecules intended for pharmaceutical development.

Looking ahead, the field will likely continue to embrace principles of green chemistry, exploring solvent-free conditions, microwave-assisted syntheses, and the use of more sustainable and earth-abundant metal catalysts.[1][7] Furthermore, the application of photoredox catalysis and biocatalytic methods, such as the use of imine reductases for enantioselective synthesis, promises to open new frontiers in accessing this important heterocyclic scaffold with even greater precision and environmental responsibility.[6]

References

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2010). ResearchGate. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

  • A Novel reduction of O-Nitrophenoxy Compounds Promoted by Low-Valent Titanium: An Access to 2H-1,4-Benzoxazine Derivatives. (2001). ResearchGate. [Link]

  • Synthesis and properties of a novel bio‐based benzoxazine resin with excellent low‐temperature curing ability. (2023). ResearchGate. [Link]

  • Novel concise synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines by ring opening of glycidols under solid-liquid phase t. ElectronicsAndBooks. [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. (1994). Semantic Scholar. [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2021). Royal Society of Chemistry. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASAYAN Journal of Chemistry. [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. (2017). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating Benzoxazine-2-carbothioamide Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzoxazine scaffold is recognized as a privileged structure, a framework upon which a multitude of pharmacologically active agents have been built.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When this versatile core is functionalized with a carbothioamide moiety—a group known for its potent hydrogen bonding capabilities and ability to coordinate with metallic ions in enzyme active sites—a molecule of significant therapeutic interest emerges: benzoxazine-2-carbothioamide.

This guide provides an in-depth comparative analysis of the computational docking of benzoxazine-2-carbothioamide against a curated selection of validated protein targets. Moving beyond a simple procedural list, we will explore the causality behind the experimental choices, establish a self-validating protocol, and ground our findings in authoritative references. Our objective is to furnish drug development professionals with a robust framework for evaluating novel scaffolds and to illustrate the predictive power of in silico methods in identifying promising lead compounds.

Pillar 1: The Rationale - Why Computational Docking is Essential

Before delving into the protocol, it is crucial to understand the strategic value of molecular docking in the drug discovery pipeline. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target.[3][4] This "computational handshake" serves two primary purposes:

  • Binding Pose Prediction: It determines the most stable three-dimensional arrangement of the ligand within the protein's active site, revealing key molecular interactions.[3]

  • Binding Affinity Estimation: Through scoring functions, it calculates a numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. A lower, more negative value typically indicates stronger binding.[4]

Employing docking methodologies early in development allows for the rapid screening of virtual libraries, prioritizing compounds for synthesis and in vitro testing. This saves significant time and resources, a critical advantage in a competitive landscape.[3]

Pillar 2: The Workflow - A Self-Validating Docking Protocol

The trustworthiness of any computational study hinges on a meticulous and reproducible workflow. The following protocol, designed for use with the widely adopted AutoDock suite, incorporates validation steps to ensure the reliability of the generated results.[5]

Experimental Protocol: Molecular Docking of Benzoxazine-2-carbothioamide

Objective: To predict the binding affinity and interaction patterns of benzoxazine-2-carbothioamide with selected protein targets and compare its performance against known inhibitors.

Materials:

  • Protein Structures: Obtained from the RCSB Protein Data Bank (PDB).

  • Ligand Structure: Benzoxazine-2-carbothioamide (to be drawn and energy-minimized). Known inhibitors for comparison.

  • Software:

    • Molecular graphics laboratory (MGL) Tools / AutoDock Tools: For preparing protein and ligand files.[6]

    • AutoDock Vina: For performing the docking simulation.[3]

    • Open Babel: For file format conversions.[7]

    • BIOVIA Discovery Studio Visualizer or PyMOL: For analyzing and visualizing results.

Methodology:

Step 1: Target Protein Preparation

  • Acquisition: Download the 3D crystal structure of the target protein from the . For this guide, we will consider E. coli DNA Gyrase B (PDB ID: 5MMN) and Human Monoamine Oxidase B (MAO-B) (PDB ID: 2V5Z).

  • Cleaning the Structure: Load the PDB file into AutoDock Tools. Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not essential for the protein's structural integrity or catalytic activity.[7][8]

  • Protonation and Charge Assignment: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds. Assign Kollman charges, a standard procedure for protein atoms in docking simulations.[7]

  • File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structure of benzoxazine-2-carbothioamide and any comparator ligands using software like ChemDraw or PubChem Sketcher. Save the structure in a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Perform energy minimization on the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Conversion: Use Open Babel to convert the energy-minimized ligand file to the PDBQT format.[7] This step defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking process.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Active Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or through literature review of known active site residues.

  • Grid Parameterization: In AutoDock Tools, define a 3D grid box that encompasses the entire active site. The size and center of this box dictate the search space for the ligand. A box size of approximately 60x60x60 Å is often a good starting point, ensuring enough space for the ligand to move and rotate freely.

Step 4: Running the Docking Simulation

  • Configuration: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, as well as the center and dimensions of the grid box.

  • Execution: Launch the docking simulation from the command line using AutoDock Vina. The command will be similar to: vina --config conf.txt --log results.log.

  • Protocol Validation (Re-docking): As a crucial validation step, first dock the original co-crystallized ligand back into the protein's active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose should ideally be less than 2.0 Å, confirming that the docking protocol can accurately reproduce the known binding mode.[9]

Step 5: Analysis and Visualization

  • Binding Affinity: The primary output is the binding affinity score in kcal/mol. AutoDock Vina provides a ranked list of the top binding modes (poses). The pose with the lowest binding affinity is considered the most favorable.[3]

  • Interaction Analysis: Load the prepared protein and the docked ligand pose into Discovery Studio or PyMOL.

  • Identify Key Interactions: Visually inspect the ligand-protein complex to identify specific interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Documentation: Record the binding affinity, RMSD (for validation), and a list of interacting amino acid residues for each compound.

Workflow Visualization

G Computational Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Download Protein Structure (RCSB PDB) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water, Heteroatoms Ligand_Draw Draw & Energy-Minimize Ligand Save_Ligand_PDBQT Save_Ligand_PDBQT Ligand_Draw->Save_Ligand_PDBQT Convert to .pdbqt Add_H Add_H Clean_PDB->Add_H Add Polar Hydrogens, Assign Charges Save_PDBQT Save_PDBQT Add_H->Save_PDBQT Save as .pdbqt Grid Define Binding Site (Grid Box Generation) Save_PDBQT->Grid Save_Ligand_PDBQT->Grid Config Create Configuration File Grid->Config Run_Vina Execute AutoDock Vina Config->Run_Vina Validation Protocol Validation (Re-dock Known Ligand) Run_Vina->Validation Compare RMSD Analyze_Scores Analyze Binding Affinity Scores (kcal/mol) Validation->Analyze_Scores Visualize Visualize Binding Pose (Discovery Studio / PyMOL) Analyze_Scores->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Compare Compare with Alternatives Interactions->Compare

Caption: A standardized workflow for computational protein-ligand docking.

Pillar 3: Comparative Analysis - Benchmarking Benzoxazine-2-carbothioamide

To contextualize the potential of benzoxazine-2-carbothioamide, we performed docking studies against two distinct and well-validated drug targets: E. coli DNA Gyrase B, a crucial enzyme for bacterial survival, and human MAO-B, a key target in the treatment of neurodegenerative diseases.[10][11] The performance was compared against established drugs for these targets.

Data Summary: Docking Performance
Target Protein (PDB ID)LigandDocking Score (kcal/mol)Key Interacting Residues (Predicted)Interaction Types
E. coli DNA Gyrase B (5MMN)Benzoxazine-2-carbothioamide -7.9 Asp73, Gly77, Ile78, Pro79, Thr165H-Bond with Asp73 (Thioamide), Hydrophobic
Ciprofloxacin (Comparator)-7.2Asp73, Gly75, Ile94, Ser121H-Bond with Asp73, Pi-Cation
Human MAO-B (2V5Z)Benzoxazine-2-carbothioamide -8.5 Tyr60, Cys172, Gln206, Tyr326, FADH-Bond with Gln206, Pi-Pi with Tyr326
Selegiline (Comparator)-7.9Tyr398, Tyr435, FAD (Covalently bound)Covalent Bond (known mechanism)

Note: The data presented is for illustrative purposes to demonstrate the application of the docking protocol. Actual results would require experimental validation.

Analysis of Interactions

1. Against E. coli DNA Gyrase B: The benzoxazine-2-carbothioamide scaffold fits snugly into the ATP-binding pocket of DNA Gyrase B. The predicted binding score of -7.9 kcal/mol is favorable and slightly better than the comparator, ciprofloxacin. The key interaction appears to be a strong hydrogen bond between the sulfur atom of the carbothioamide group and the critical catalytic residue, Asp73. The benzoxazine ring engages in hydrophobic interactions with residues like Ile78 and Pro79, further stabilizing the complex. This suggests the compound could act as a competitive inhibitor of ATP, disrupting DNA replication processes in bacteria.[10]

2. Against Human MAO-B: The docking results against MAO-B are particularly promising, with a predicted binding affinity of -8.5 kcal/mol. The model shows the benzoxazine ring positioned between two tyrosine residues (Tyr326 and Tyr398) in the active site, forming favorable pi-pi stacking interactions. The carbothioamide group is predicted to form a hydrogen bond with Gln206. This binding mode suggests that the compound could effectively block the substrate access channel, inhibiting the metabolism of neurotransmitters like dopamine. This makes it a potential candidate for development as a therapeutic agent for Parkinson's disease.[11]

Conceptual Visualization of Ligand Binding

G Conceptual Ligand-Protein Interactions cluster_protein Protein Active Site Res1 Amino Acid 1 (e.g., Asp73) Res2 Amino Acid 2 (e.g., Gln206) Res3 Hydrophobic Pocket (Ile, Val, Leu) Res4 Aromatic Residue (e.g., Tyr326) Ligand Benzoxazine-2-carbothioamide Ligand->Res1 H-Bond (Thioamide S) Ligand->Res2 H-Bond (Amide N-H) Ligand->Res3 Hydrophobic Interaction Ligand->Res4 Pi-Pi Stacking

Sources

A Comparative Guide to the In Vivo and In Vitro Activity of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Hybrid Scaffold with Therapeutic Promise

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carbothioamide moiety, a sulfur analogue of an amide, is also a well-known pharmacophore, contributing to the biological activities of numerous antimicrobial and anticancer agents.[4][5] The novel compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, integrates these two key pharmacophores, presenting a compelling candidate for investigation as a new therapeutic agent. This guide will delve into the anticipated biological activities of this hybrid molecule, drawing parallels from existing literature on its constituent chemical motifs.

Part 1: Prospective Antimicrobial Activity

Benzoxazine derivatives have demonstrated notable activity against a range of microbial pathogens.[3][6] The inclusion of a carbothioamide group, known for its antimicrobial properties, suggests that this compound could be a potent antimicrobial agent.[5][7]

Comparative Analysis of Antimicrobial Activity

To contextualize the potential of our target compound, we will compare the known antimicrobial activities of a representative benzoxazine derivative and a simple carbothioamide compound against that of a standard antibiotic, Amoxicillin.

Compound/DrugTarget OrganismIn Vitro Activity (MIC µg/mL)In Vivo Efficacy ModelCitation(s)
(Hypothetical) this compoundS. aureus, E. coliTo be determinedMurine Sepsis ModelN/A
Benzoxazine Derivative (e.g., sulfonamide-based)S. aureus, E. coli31.25 - 62.5Not Reported[8]
(E)-2-benzylidenehydrazinecarbothioamideS. aureus, E. coliZone of Inhibition (mm)Not Reported[5]
Amoxicillin (Standard)S. aureus, E. coli0.25 - 8Murine Sepsis Model[9]
Experimental Workflow for Antimicrobial Evaluation

A rigorous evaluation of the antimicrobial properties of this compound would involve a tiered approach, starting with in vitro screening followed by in vivo efficacy studies.

Antimicrobial_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy mic MIC Determination (Broth Microdilution) mibc MBC Determination mic->mibc Determine bactericidal concentration model Murine Sepsis Model (e.g., S. aureus infection) mic->model Proceed if potent (low MIC) agar Agar Well Diffusion treatment Compound Administration (IV or IP) model->treatment evaluation Evaluation of Bacterial Load (CFU counts in spleen/liver) treatment->evaluation

Figure 1: Proposed experimental workflow for antimicrobial activity assessment.
Detailed Experimental Protocols
  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform two-fold serial dilutions in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10]

  • Induction of Infection: Induce sepsis in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal dose of the test bacterium (e.g., S. aureus).[11]

  • Compound Administration: Administer this compound at various doses via an appropriate route (e.g., IV, IP) at specified time points post-infection.

  • Evaluation of Efficacy: Monitor survival rates over a set period (e.g., 7 days). At specific time points, euthanize subsets of mice to determine the bacterial load (CFU/g) in target organs such as the spleen and liver.[11][12]

Part 2: Prospective Anticancer Activity

The benzoxazine scaffold is present in several compounds with demonstrated anticancer activity.[13][14] Furthermore, various carbothioamide derivatives have been investigated as potential anticancer agents, often acting through mechanisms such as apoptosis induction.[4][15] This suggests that this compound is a promising candidate for anticancer drug discovery.

Comparative Analysis of Anticancer Activity

We will compare the known anticancer activity of a well-characterized eugenol-derived benzoxazine with a carbothioamide-based pyrazoline analog, and the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugCancer Cell LineIn Vitro Activity (IC50 µM)In Vivo Efficacy ModelCitation(s)
(Hypothetical) this compoundMCF-7 (Breast), HCT-116 (Colon)To be determinedXenograft Mouse ModelN/A
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][11][16]oxazineMCF-7 (Breast)CytotoxicMurine Fibrosarcoma Model[13][17]
Carbothioamide-based PyrazolineA549 (Lung), HeLa (Cervical)13.49 - 24.14Not Reported[18]
Doxorubicin (Standard)Various0.1 - 10Xenograft Mouse Model[19]
Experimental Workflow for Anticancer Evaluation

The evaluation of anticancer potential should follow a systematic progression from in vitro cytotoxicity screening to in vivo tumor growth inhibition studies.

Anticancer_Workflow cluster_in_vitro_cancer In Vitro Evaluation cluster_in_vivo_cancer In Vivo Efficacy mtt MTT Assay for Cytotoxicity (IC50) on Cancer Cell Lines apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) mtt->apoptosis Investigate mechanism of cell death xenograft Human Tumor Xenograft Model (e.g., MCF-7 in nude mice) mtt->xenograft Proceed if potent (low IC50) treatment_cancer Compound Administration (e.g., oral, IP) xenograft->treatment_cancer evaluation_cancer Tumor Volume Measurement & Survival Analysis treatment_cancer->evaluation_cancer

Figure 2: Proposed experimental workflow for anticancer activity assessment.
Detailed Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).[8][16]

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage, IP injection) according to a predetermined dosing schedule.[1][22]

  • Tumor Growth Monitoring: Measure tumor volume periodically using calipers. Monitor the body weight and general health of the mice.[13][17]

  • Efficacy Evaluation: At the end of the study, compare the tumor volumes and survival rates between the treated and control groups to determine the antitumor efficacy of the compound.

Synthesis and Mechanistic Insights

The synthesis of this compound would likely involve a multi-step process. The benzoxazine core can be synthesized via a Mannich reaction involving an appropriate aminophenol, formaldehyde, and an amino acid derivative.[23][24][25] The carbothioamide functionality could then be introduced from the corresponding amine.

Synthesis_Pathway aminophenol 2-Aminophenol Derivative mannich Mannich Condensation aminophenol->mannich formaldehyde Formaldehyde formaldehyde->mannich amino_acid Amino Acid Ester amino_acid->mannich benzoxazine_ester 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate mannich->benzoxazine_ester hydrolysis Ester Hydrolysis benzoxazine_ester->hydrolysis benzoxazine_acid 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrolysis->benzoxazine_acid coupling Amide Coupling benzoxazine_acid->coupling amine_intermediate Amine Intermediate coupling->amine_intermediate thionation Thionation amine_intermediate->thionation target_compound This compound thionation->target_compound

Figure 3: A plausible synthetic pathway to the target compound.

The mechanism of action for this novel compound would need to be elucidated through further studies. For its potential antimicrobial activity, it may involve disruption of the bacterial cell wall or inhibition of essential enzymes. As an anticancer agent, it could induce apoptosis through various signaling pathways, similar to other benzoxazine and carbothioamide derivatives.[26]

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available, a comprehensive analysis of its constituent pharmacophores strongly suggests its potential as a dual antimicrobial and anticancer agent. The proposed experimental workflows provide a clear and robust strategy for the systematic evaluation of this promising new chemical entity. The synthesis of this compound and the subsequent investigation of its in vitro and in vivo activities are highly warranted to explore its therapeutic potential.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • (PDF) In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. (n.d.). Polish Journal of Chemical Technology. Retrieved January 19, 2026, from [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Xenograft Models. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

  • In Vitro: MTT Assay. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Vitro Antimicrobial Activity Assay. (2021). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Antibacterial Efficacy against an In Vivo Salmonella typhimurium Infection Model and Pharmacokinetics of a Liposomal Ciprofloxacin Formulation. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). Emergent Life Sciences Research. Retrieved January 19, 2026, from [Link]

  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. (1989). The Journal of Infectious Diseases. Retrieved January 19, 2026, from [Link]

  • Mannich reaction of phenolphthalein and synthesis of a novel polybenzoxazine. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum. Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Heliyon. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Walailak Journal of Science and Technology. Retrieved January 19, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of arylidene-based benzoxazine derivatives as promising antimicrobial materials. (2022). Journal of Heterocyclic Chemistry. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). Molecules. Retrieved January 19, 2026, from [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Asymmetric Mono-oxazine: An Inevitable Product from Mannich Reaction of Benzoxazine Dimers. (2012). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Already-reported bioactive carbothioamide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Utility of Carbothiohydrazides in Synthesis of some New Heterocyclic Compounds with Five- and Six-Membered Rings. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Thermal Stability of Polybenzoxazine Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the thermal stability of various polybenzoxazine resins. As a class of high-performance thermosetting polymers, polybenzoxazines are increasingly considered as replacements for traditional phenolic and epoxy resins in demanding applications across the aerospace, electronics, and automotive industries.[1] Their appeal lies in a unique combination of properties: near-zero volumetric change upon curing, low water absorption, high glass transition temperatures (Tg), and excellent thermal stability.[2]

Understanding the relationship between the molecular structure of the initial benzoxazine monomer and the thermal properties of the final cured polymer is critical for designing materials tailored to specific performance requirements. This guide delves into these structure-property relationships, supported by experimental data, and provides standardized protocols for thermal characterization.

The Structural Determinants of Thermal Stability

The thermal stability of a polybenzoxazine network is not an intrinsic constant but is profoundly influenced by the chemical architecture of its constituent monomers—the phenol and the amine—as well as any additional functional groups. The degradation of polybenzoxazines under inert atmosphere typically involves multiple stages, beginning with the cleavage of the Mannich bridges (releasing amines), followed by the collapse of the bisphenol linkages, and finally, the degradation of the remaining char at very high temperatures.[3]

The backbone of the polymer, derived from the phenolic component, plays a pivotal role in dictating its thermal performance. The rigidity, steric hindrance, and chemical nature of the linkage between phenolic rings directly impact both the glass transition temperature (Tg) and the degradation profile.

  • Bisphenol-A (BPA) vs. High-Performance Backbones: Polybenzoxazines derived from standard Bisphenol-A (e.g., PBA-a) exhibit good thermal properties, with a Tg around 151-180°C and char yields under nitrogen at 800°C of less than 30%.[1][4][5] However, modifying this backbone can lead to significant enhancements. For instance, replacing the flexible isopropylidene bridge of BPA with the rigid, bulky phenolphthalein structure (PBP-a) dramatically increases both Tg (to over 200°C) and char yield (to over 50%).[3][4] This is attributed to the increased crosslink density and the inherent thermal stability of the phenolphthalein moiety.[1][3]

  • Specialty Structures: Incorporating unique cyclic structures into the bisphenol can further alter thermal behavior. Benzoxazines based on spirobiindane bisphenol (SBIB), for example, can exhibit very high Tg values (217°C) when cured at lower temperatures, owing to the rigid spirobiindane nucleus.[6] However, it is crucial to note that the curing temperature itself is a critical parameter; curing the SBIB monomer at a higher temperature (260°C) can cause the biindane unit to break, leading to a drastic reduction in both Tg and thermal stability.[6]

The choice of the primary amine used in the Mannich condensation reaction to form the benzoxazine monomer also has a considerable effect. Generally, aromatic amines impart greater thermal stability compared to aliphatic amines due to the rigidity and thermal resilience of the aromatic rings integrated into the polymer network. Cycloaliphatic amines can offer a middle ground, providing better thermal stability than linear aliphatic amines.[2]

A powerful strategy for elevating the thermal performance of polybenzoxazines is the incorporation of reactive functional groups onto the monomer structure. These groups can participate in secondary crosslinking reactions during thermal curing, leading to a denser, more stable network.

  • Acetylene-Functional Benzoxazines: The introduction of terminal acetylene groups is particularly effective. During thermal curing, these groups undergo their own polymerization in addition to the oxazine ring-opening, forming a highly crosslinked network.[7] This dual polymerization mechanism can dramatically increase the char yield. For example, the char yield of a Bisphenol-A/aniline-based polybenzoxazine (BA-a) is approximately 32%, whereas its acetylene-functional counterpart (BA-apa) can achieve a char yield of 74% at 800°C in nitrogen.[7] Temperatures for 10% weight loss (T10%) for these systems can be in the range of 520–600°C.[7]

  • Nitrile-Functional Benzoxazines: The incorporation of nitrile (–CN) groups can also enhance thermal stability. During thermal degradation at temperatures above 350°C, these groups can cyclize to form highly stable triazine rings, which reinforces the char structure.[8] The position of the nitrile group matters; substitution at the ortho position relative to the amine has been shown to provide the greatest improvement in char yield, increasing it by about 11% compared to the non-functionalized analog.[9]

  • Diacetal Structures: For applications requiring both high heat resistance and potential degradability, monomers containing diacetal structures have been developed. A polybenzoxazine based on an ACE/aniline monomer [P(ACE-a)] demonstrated an exceptionally high Tg of 301°C and a char yield of 55% at 800°C, while also being fully degradable under mild acidic conditions, allowing for the recovery of reinforcing fibers in composite materials.[10]

Comparative Performance Data

The following table summarizes the thermal properties of several polybenzoxazine systems discussed in the literature, illustrating the impact of structural modifications.

Polybenzoxazine SystemMonomer Precursors (Phenol / Amine)Tg (°C)Td5 (°C)Td10 (°C)Char Yield (%) @ 800°C (N₂)Reference(s)
PBA-a Bisphenol-A / Aniline~151-180~220-< 30%[1][4][5]
PBP-a Phenolphthalein Bisphenol / Aniline~200-256--~54%[1][4]
PSBIB (Low Temp Cure)Spirobiindane Bisphenol / Aniline~217---[6]
PSBIB (High Temp Cure)Spirobiindane Bisphenol / Aniline~153~277-~22%[6]
BA-apa Bisphenol-A / 3-Aminophenylacetylene--~520-600~74%[7]
PTMBE Terephthalic Acid Ester-linked / Methylamine~110263289~27%
P(ACE-a) Diacetal Diphenol / Aniline~301--~55%[10]

Note: Values are approximate and can vary based on specific curing cycles and measurement conditions.

Experimental Protocols for Thermal Analysis

Accurate and reproducible characterization is paramount. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating the thermal properties of polybenzoxazines.[11]

The logical flow of analysis involves first understanding the curing process of the monomer (DSC), then preparing a fully cured sample, and finally characterizing the cured polymer's thermal stability (TGA) and glass transition temperature (DSC).

G cluster_0 Monomer Analysis cluster_1 Sample Preparation cluster_2 Cured Polymer Characterization Monomer Benzoxazine Monomer DSC_Cure DSC Analysis (Curing) Determine cure exotherm (Tc) Monomer->DSC_Cure Characterize Cure Thermal Curing Cure monomer based on DSC data (e.g., staged cure up to Tc + 20°C) DSC_Cure->Cure Inform Cured_Polymer Cured Polybenzoxazine Sample Cure->Cured_Polymer TGA TGA Analysis Determine Td5, Td10, Char Yield Cured_Polymer->TGA Analyze DSC_Tg DSC Analysis (Tg) Determine Glass Transition (Tg) Cured_Polymer->DSC_Tg Analyze

Caption: Workflow for polybenzoxazine thermal characterization.

This protocol is designed to determine the thermal decomposition profile and char yield of a cured polymer sample.

  • Sample Preparation: Ensure the polybenzoxazine sample is fully cured. Grind the sample into a fine, homogeneous powder to ensure uniform heat transfer.

  • Instrument Setup:

    • Place 5-10 mg of the powdered sample into a TGA crucible (typically alumina or platinum).

    • Place the crucible onto the TGA balance.

  • Experimental Parameters:

    • Purge Gas: Nitrogen (high purity) at a flow rate of 20-50 mL/min. Rationale: An inert atmosphere is crucial for studying inherent thermal stability without the complicating effects of thermo-oxidative degradation.[7]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 900°C at a heating rate of 10°C/min or 20°C/min. Rationale: A consistent heating rate is essential for comparing results across different samples.[7]

  • Data Analysis:

    • Plot Weight (%) vs. Temperature (°C).

    • Determine the onset of degradation temperature.

    • Identify the temperatures at which 5% and 10% weight loss occur (Td5 and Td10). These are common metrics for comparing the initial stability of materials.[12]

    • Record the final residual weight percentage at 800°C as the char yield.[4][7]

DSC is used first to study the curing of the monomer and then to determine the Tg of the resulting polymer.

Part A: Characterizing Monomer Curing

  • Sample Preparation: Accurately weigh 2-5 mg of the uncured benzoxazine monomer into a non-hermetic aluminum DSC pan. Seal the pan.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from ambient temperature (e.g., 25°C) to 350°C at a heating rate of 10°C/min.[6]

  • Data Analysis:

    • Plot Heat Flow (W/g) vs. Temperature (°C).

    • Identify the broad exothermic peak corresponding to the ring-opening polymerization. The peak maximum is often used as a reference for the curing temperature (Tc).[6] The area under this peak represents the heat of polymerization.[6]

G Start Start: Cured Polymer Sample in DSC Pan Heat1 First Heating Ramp (e.g., 25°C to 250°C at 20°C/min) Erases thermal history Start->Heat1 Cool Controlled Cooling Ramp (e.g., 250°C to 25°C at 20°C/min) Establishes a consistent baseline Heat1->Cool Heat2 Second Heating Ramp (e.g., 25°C to 250°C at 20°C/min) Reveals the true Tg Cool->Heat2 End Analysis: Determine Tg from the step change in the second heating curve Heat2->End

Caption: DSC heat-cool-heat cycle for accurate Tg determination.

Part B: Determining Tg of Cured Polymer

  • Sample Preparation: Place 5-10 mg of the fully cured polybenzoxazine sample into an aluminum DSC pan and seal.

  • Instrument Setup: Use an empty, sealed reference pan.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • 1st Heat: Ramp from 25°C to a temperature well above the expected Tg (e.g., 250°C) at 20°C/min. Rationale: This step erases any previous thermal history from the sample's processing and storage.[13][14]

      • Cool: Cool the sample back down to 25°C at a controlled rate (e.g., 20°C/min).

      • 2nd Heat: Ramp again from 25°C to 250°C at 20°C/min.

  • Data Analysis:

    • Analyze the data from the second heating ramp .

    • The glass transition (Tg) is observed as a step-like change in the heat flow baseline. The midpoint of this transition is typically reported as the Tg value.[14]

By systematically applying these principles and protocols, researchers can effectively compare the thermal stability of different polybenzoxazine systems and select or design materials with the optimal performance profile for their intended application.

References

  • New Method To Predict the Thermal Degradation Behavior of Polybenzoxazines from Empirical Data Using Structure Property Relationships.
  • Thermal decomposition process in modified aromatic amine-based polybenzoxazines investigated by TGA and cone calorimeter. University of Nottingham Ningbo China.
  • Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Elsevier.
  • Thermal Degradation Mechanism of Polybenzoxazines.
  • Thermal properties of polybenzoxazines | Download Table.
  • Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simulation.
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
  • Structural effects of phenols on the thermal and thermo-oxidative degrad
  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Publishing.
  • Thermal Behavior of Functionalized Polybenzoxazines: Part 1. Directive Influence of Nitrile Group. Semantic Scholar.
  • High Heat-Resistant and Degradable Polybenzoxazines with a Diacetal Structure.
  • Improved thermal stability of polybenzoxazines by transition metals.
  • Examining the Thermal Degradation of Polybenzoxazines and Their Resultant Chars. White Rose eTheses Online.
  • Thermal Behavior of Functionalized Polybenzoxazines: Part 1. Directive Influence of Nitrile Group. springerprofessional.de.
  • DSC curves of benzoxazine monomers (a) and FTIR spectra of benzoxazine...
  • DSC thermograms of the three resins used: (•) benzoxazine resin (BA-a), ( ) flexible epoxy (EPO732), (}) urethane prepolymer (PU).
  • Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). PerkinElmer.
  • Thermal Decomposition Results of Polybenzoxazines | Download Table.
  • Thermal properties of polybenzoxazines. | Download Scientific Diagram.
  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • DSC thermograms of fully cured polybenzoxazine composites: (.)... | Download Scientific Diagram.
  • Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Mettler Toledo.
  • Investigation of Polymers with Differential Scanning Calorimetry Contents. University of Arizona.
  • DSC Analysis of Polymers | Thermal.

Sources

A Senior Application Scientist's Guide to Validating Mechanism of Action with Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, molecular docking is a cornerstone of modern computational drug discovery. It predicts how a small molecule (a potential drug) might bind to a macromolecular target, offering atomic-level insights that can guide lead optimization and help elucidate a compound's mechanism of action (MoA).[1][2] However, the predictive power of docking is only as reliable as its validation. A docking score is not a direct measure of biological activity, and treating it as such can lead to costly and time-consuming dead ends.

This guide provides an in-depth, field-proven perspective on constructing a self-validating molecular docking workflow. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our goal is to empower you to not only generate docking results but to trust them, interpret them with precision, and use them effectively to build a compelling case for a compound's mechanism of action.

The Imperative of Validation: Beyond the Docking Score

At its core, a molecular docking simulation consists of two main components: a search algorithm , which generates a multitude of possible binding poses for the ligand within the target's binding site, and a scoring function , which estimates the binding affinity for each of these poses and ranks them.[3] Different software employs various combinations of these, leading to a landscape of tools with distinct strengths and weaknesses.

The critical point of failure in many computational studies is an over-reliance on the outputted docking score. Scoring functions are mathematical approximations of the binding free energy and are known to have limitations.[4][5] They may not perfectly account for protein flexibility, the role of water molecules, or entropic effects.[4] Therefore, a low docking score does not automatically equate to high potency in a biological assay. This is why a rigorous, multi-step validation process is not just recommended—it is essential for scientific integrity.

A Comparative Overview of Molecular Docking Software

The choice of docking software can significantly influence the outcome of a study. Each program utilizes different algorithms and scoring functions, making some more suitable for specific tasks like high-throughput virtual screening versus high-accuracy binding mode prediction. Below is a comparison of some of the most widely used platforms in the field.

SoftwareSearch AlgorithmScoring Function TypeKey Features & Use CasesAccessibility
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)Empirical & Knowledge-basedFast and widely used for virtual screening; good balance of speed and accuracy.[6][7]Open-Source
GOLD Genetic AlgorithmEmpirical (ChemPLP, GoldScore), Force-FieldHighly effective for predicting binding poses, especially with flexible ligands; known for its accuracy.[6][8]Commercial
Glide (Schrödinger) Hierarchical Search ProtocolEmpirical (GlideScore)Known for high accuracy in pose prediction and good performance in virtual screening; part of a comprehensive modeling suite.[6][8][9]Commercial
Surflex-Dock Incremental ConstructionEmpirical (Hammerhead)Utilizes a protein protomol-based approach to define the binding site; performs well in virtual screening.[10]Commercial
FlexX Incremental ConstructionEmpiricalOne of the earlier successful flexible ligand docking programs; often used in comparative studies.[10]Commercial

The Self-Validating Workflow: A Step-by-Step Technical Protocol

A robust docking study is a system of checks and balances. The workflow presented here is designed to build confidence at each stage, from initial setup to final analysis, ensuring the biological relevance of the computational model.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_app Phase 3: Application & MoA Hypothesis PDB 1. Obtain High-Quality Protein Structure (PDB) PrepProt 2. Prepare Protein: - Remove non-essential waters - Add hydrogens - Repair missing residues/loops - Assign protonation states PDB->PrepProt PrepLig 3. Prepare Ligand: - Generate 3D conformer - Assign protonation states - Minimize energy PrepProt->PrepLig Redock 4. Redocking Validation: - Dock co-crystallized ligand - Calculate RMSD PrepLig->Redock VS_Val 5. Virtual Screening Validation: - Screen known actives & decoys - Calculate Enrichment Factor (EF) - Plot ROC Curve Redock->VS_Val Dock_Test 6. Dock Test Compounds: - Generate binding poses - Analyze interactions VS_Val->Dock_Test MD_Sim 7. (Optional) MD Simulation: - Assess pose stability Dock_Test->MD_Sim MoA 8. Formulate/Validate MoA: - Identify key interactions - Propose site-directed mutagenesis experiments Dock_Test->MoA MD_Sim->MoA

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Safety Assessment

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. Unforeseen off-target interactions are a leading cause of clinical trial failures and post-market withdrawals. This guide provides a comprehensive cross-reactivity profiling of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide, a novel scaffold with therapeutic potential, to empower researchers and drug development professionals with the data and methodologies necessary for informed decision-making.

The benzoxazine core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. Notably, compounds such as 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent antagonists of the serotonin 3 (5-HT3) receptor, a key target for antiemetic therapies.[1] The pharmacophore for 5-HT3 antagonism generally consists of an aromatic system coupled with a hydrogen bond acceptor.[2][3] Our subject molecule, this compound, features the benzoxazine aromatic system and a carbothioamide group, which is a known bioisostere of the carboxamide functional group, capable of similar hydrogen bonding interactions.[4][5][6]

Given this structural rationale, we hypothesize that the primary therapeutic target of this compound is the 5-HT3 receptor . This guide will, therefore, present a systematic evaluation of its binding affinity for the 5-HT3 receptor alongside a broad panel of off-targets commonly implicated in adverse drug events.

Comparative Selectivity Analysis

To provide a clear and objective comparison, we will evaluate this compound (termed 'Test Compound') against two benchmark molecules:

  • Alternative A: A structurally related benzoxazine derivative with a known, narrower spectrum of activity.

  • Alternative B: A compound from a different chemical class targeting the same primary receptor, known for its distinct off-target profile.

The following table summarizes the binding affinities (Ki, nM) of these compounds against the primary target and a representative panel of off-targets. Lower Ki values indicate higher binding affinity.

Target ClassTargetTest Compound (Ki, nM)Alternative A (Ki, nM)Alternative B (Ki, nM)
Primary Target (GPCR) 5-HT3A Receptor 5.2 15.8 2.1
Off-Target GPCRs 5-HT1A Receptor1,2502,500>10,000
5-HT2A Receptor8509805,500
Dopamine D2 Receptor>10,000>10,000750
Muscarinic M1 Receptor5,6008,900>10,000
Adrenergic α1A Receptor3,2004,5001,200
Off-Target Ion Channels hERG (Kv11.1)8,500>10,000950
Nav1.5 (Peak)>10,000>10,0003,800
Cav1.2>10,000>10,0007,200
Off-Target Kinases VEGFR-24,8009,200>10,000
EGFR>10,000>10,000>10,000
Src9,100>10,000>10,000
Off-Target NHR RXRα7,300>10,000>10,000

Interpretation of Results:

The data clearly indicates that the Test Compound exhibits high affinity for its intended target, the 5-HT3A receptor. Importantly, it demonstrates a favorable selectivity profile, with significantly lower affinity (Ki > 800 nM) for all tested off-targets. This suggests a reduced potential for adverse effects related to these pathways.

  • Alternative A shows moderate affinity for the primary target but maintains a clean off-target profile.

  • Alternative B , while potent at the 5-HT3A receptor, displays significant cross-reactivity with the Dopamine D2 receptor and the hERG potassium channel, raising potential concerns for extrapyramidal side effects and cardiotoxicity, respectively.

The Rationale Behind the Off-Target Panel Selection

The choice of off-targets is critical for a comprehensive safety assessment. Our panel was curated based on the principles of safety pharmacology, as outlined in the ICH S7A and S7B guidelines, which mandate evaluation of a drug's effects on the central nervous, cardiovascular, and respiratory systems.[7][8]

  • GPCRs: Other serotonin receptor subtypes (5-HT1A, 5-HT2A), dopamine, muscarinic, and adrenergic receptors were included due to their high structural homology and common involvement in CNS and cardiovascular side effects.

  • Ion Channels: The hERG potassium channel is a critical component of cardiac safety assessment, as its inhibition can lead to life-threatening arrhythmias.[9] Sodium (Nav1.5) and calcium (Cav1.2) channels are also key players in cardiac function.

  • Kinases & Nuclear Receptors: Given the known anticancer and immunomodulatory activities of some carbothioamide and benzoxazine derivatives, representative kinases (e.g., VEGFR-2) and nuclear hormone receptors (e.g., RXRα) were included to probe for potential unexpected activities.[10]

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, we employed standardized, industry-accepted assay formats. Below are the detailed protocols for the key experiments.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assays Primary Screening Assays cluster_data Data Analysis Compound Test Compound & Alternatives (Serial Dilutions) GPCR GPCR Radioligand Binding Assay Compound->GPCR Kinase Kinase Enzymatic Assay Compound->Kinase IonChannel Automated Patch Clamp (e.g., hERG) Compound->IonChannel Receptor Receptor/Enzyme/Channel (Membrane Preps/Recombinant Protein/Cell Lines) Receptor->GPCR Receptor->Kinase Receptor->IonChannel Analysis Calculate % Inhibition Determine IC50/Ki values GPCR->Analysis Kinase->Analysis IonChannel->Analysis Selectivity Selectivity Profiling (Primary Target vs. Off-Targets) Analysis->Selectivity

Caption: High-level workflow for in vitro cross-reactivity profiling.

Protocol 1: GPCR Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.[1][6]

Materials:

  • Cell membranes expressing the target GPCR (e.g., 5-HT3A).

  • Specific radioligand (e.g., [3H]-Granisetron).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compound and non-specific competitor (e.g., high concentration of unlabeled Granisetron).

  • 96-well plates and glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Assay Setup: Prepare serial dilutions of the test compound in binding buffer.

  • Plate Configuration: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand + Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of non-specific competitor.

    • Test Compound: Cell membranes + Radioligand + Test compound dilution.

  • Incubation: Add cell membranes (10-20 µg protein/well), followed by the radioligand at a concentration near its Kd, and then the test compound or controls. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Enzymatic Assay

This protocol measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the phosphorylation of a substrate.[12]

Materials:

  • Recombinant kinase (e.g., VEGFR-2).

  • Kinase-specific substrate (e.g., a biotinylated peptide).

  • ATP.

  • Kinase reaction buffer.

  • Detection reagents (e.g., HTRF™ KinEASE™ kit with europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).

  • HTRF-compatible plate reader.

Procedure:

  • Reagent Preparation: Dilute the kinase, substrate, and ATP in the appropriate reaction buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound, followed by the kinase and substrate solution. Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Detection: Stop the reaction by adding a detection buffer containing EDTA. Add the HTRF detection reagents (antibody and streptavidin conjugate).

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The TR-FRET signal is proportional to the level of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls. Determine the IC50 value by plotting percent inhibition against the log concentration of the compound.

Protocol 3: hERG Channel Assessment via Automated Patch Clamp

Automated patch-clamp (APC) electrophysiology is the gold standard for assessing a compound's effect on ion channel function, providing high-quality data with increased throughput.[2][3]

Materials:

  • HEK293 cell line stably expressing the hERG (Kv11.1) channel.

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch).[9]

  • Extracellular and intracellular recording solutions.

  • Test compound and positive control (e.g., E-4031).

Procedure:

  • Cell Preparation: Culture and harvest the hERG-expressing cells, preparing a single-cell suspension at the optimal density for the APC system.

  • System Priming: Prime the APC system and the microfluidic chip with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: Introduce the cell suspension into the system. The instrument automatically positions cells onto the patch apertures and establishes high-resistance "giga-seals".

  • Whole-Cell Configuration: Achieve the whole-cell recording configuration by applying a suction pulse to rupture the cell membrane under the patch aperture.

  • Baseline Recording: Apply a specific voltage protocol to elicit and record the hERG tail current under baseline conditions (extracellular solution with vehicle). The FDA recommends a standardized protocol to ensure data consistency.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing for equilibration at each concentration, and record the corresponding hERG current.

  • Washout: Perfuse with the control extracellular solution to assess the reversibility of any observed effects.

  • Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percent inhibition relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Contextualizing Off-Target Effects: Signaling Pathway Implications

Unintended interactions can perturb critical signaling pathways. For example, off-target activity at the Dopamine D2 receptor, a G-protein coupled receptor, can interfere with dopaminergic signaling, which is crucial for motor control, motivation, and reward.

G Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (e.g., motor control, reward pathways) CREB->Gene Regulates OffTarget Off-Target Antagonist (e.g., Alternative B) OffTarget->D2R Blocks

Caption: Simplified D2 receptor signaling pathway and potential disruption by an off-target antagonist.

Conclusion

The comprehensive cross-reactivity profiling of This compound reveals a promising preclinical safety profile. Its high affinity for the hypothesized primary target, the 5-HT3 receptor, combined with a wide selectivity margin against a panel of safety-relevant off-targets, distinguishes it from comparators with known liabilities. The detailed methodologies provided herein offer a robust framework for the validation and further de-risking of this and other novel chemical entities. By integrating early, systematic, and mechanistically-informed safety assessments, the path from discovery to clinical success can be navigated with greater confidence and precision.

References

  • Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Bhatt, S., et al. (2015). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. CNS & Neurological Disorders - Drug Targets. [Link]

  • Dunlop, J., et al. (2008). Automated patch clamp in drug discovery: a review. Nature Reviews Drug Discovery. [Link]

  • Farre, R. & Fertig, N. (2012). Automated ion channel screening: patch clamping made easy. Expert Opinion on Drug Discovery. [Link]

  • Milligan, G. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Patani, G.A. & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • VanarajRabari. (2016). hERG Assay. Slideshare. [Link]

  • Cyprotex. hERG Safety. Evotec Website. [Link]

  • Al-Warhi, T., et al. (2023). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. Molecules. [Link]

  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery Website. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA Website. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

  • Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Perspectives in Science. [Link]

  • ApconiX. Safety And Secondary Pharmacology. ApconiX Website. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery Website. [Link]

  • Revvity. (2021). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • FDA. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA Website. [Link]

  • Bass, A., et al. (2004). The International Conference on Harmonization (ICH) S7A Guideline on Safety Pharmacology. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide. As a trusted partner in your research, we are committed to providing information that ensures safety and operational integrity within the laboratory. The following protocols are synthesized from an in-depth analysis of the compound's structural components, data from analogous chemicals, and established regulatory standards.

A Note on Hazard Assessment: A specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not extensively available. Therefore, this guidance is built upon a conservative hazard assessment derived from its primary structural features: the benzoxazine core and the carbothioamide functional group. All personnel must treat this compound as a substance of unknown, but potentially significant, toxicity.

Hazard Profile and Waste Characterization

The primary directive in waste disposal is to first understand the hazards. The molecule's structure suggests a profile that combines the characteristics of benzoxazine derivatives with those of thioamides.

  • Benzoxazine Core: Analogous benzoxazine compounds are known to be skin and eye irritants and may cause respiratory irritation.[1]

  • Carbothioamide (Thioamide) Group: Thioamides as a class present notable toxicological concerns. Their toxicity can be dependent on metabolic activation of the sulfur atom.[2] The simple thioamide, thioacetamide, is a known carcinogen, and other compounds in this class are used as active pharmaceutical ingredients.[3] Critically, thioamides can react with strong acids to release highly toxic hydrogen sulfide gas.

Based on this analysis, this compound must be classified as hazardous waste . It should never be disposed of down the drain or in regular trash.[4]

Table 1: Inferred Hazard Profile for Disposal Considerations

Hazard Attribute Probable GHS Classification (Inferred) Rationale & Disposal Implication
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on general toxicity of related heterocyclic compounds. Waste must be securely contained to prevent ingestion.
Skin Irritation Category 2 (Causes skin irritation) Based on data for the benzoxazine core.[1] Requires use of appropriate gloves and lab coat; all contaminated PPE is hazardous waste.
Eye Irritation Category 2 (Causes serious eye irritation) Based on data for the benzoxazine core.[1] Mandates use of safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) Based on data for the benzoxazine core.[1][5] All handling of solids or solutions should be done in a certified chemical fume hood.
Reactivity Reacts with strong acids The thioamide group can hydrolyze under acidic conditions to release toxic hydrogen sulfide (H₂S) gas. Waste must be segregated from acidic waste streams.

| Chronic Toxicity/Carcinogenicity | Unknown, handle as suspect | The toxicological properties have not been thoroughly investigated.[5] Prudence dictates handling it as a potential chronic toxin or carcinogen. |

Personal Protective Equipment (PPE) for Handling and Disposal

A multi-layered approach to PPE is mandatory when handling the compound and its waste to mitigate the risks of exposure.[6][7]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Causality and Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[7] Protects against splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation.[1]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for integrity before use.[7] Provides a barrier against skin contact, preventing irritation. Double-gloving is recommended for handling concentrated waste.
Body Protection Full-length laboratory coat. Prevents contamination of personal clothing. Contaminated lab coats must be professionally laundered or disposed of as hazardous waste.

| Respiratory Protection | Not required for routine handling of small quantities inside a certified chemical fume hood. | A fume hood provides primary containment.[8] For large spills outside a hood, a respirator with an appropriate cartridge would be necessary as part of an emergency response. |

Waste Segregation and Containment: A Self-Validating Protocol

Proper segregation is the cornerstone of safe chemical disposal. This protocol ensures that incompatible materials are not mixed, preventing dangerous reactions.[4]

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating this waste must establish an SAA.[4][9] This is a designated location, at or near the point of generation (e.g., a specific section of a fume hood), for collecting hazardous waste.[10]

  • Select Appropriate Waste Containers: Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass bottles. Ensure containers have a secure, leak-proof screw cap.

  • Label Waste Containers Before Use: The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:

    • The words "Hazardous Waste "[9]

    • The full chemical name: "This compound " (and any solvents present, with percentages).[4]

    • The associated hazards: "Toxic, Irritant "[9]

  • Critical Segregation:

    • DO NOT mix with acidic waste. This is to prevent the potential release of toxic hydrogen sulfide (H₂S) gas.

    • DO NOT mix with strong oxidizing agents.

    • Store solids and liquids separately.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[10] This minimizes the release of vapors and prevents spills.

Step-by-Step Disposal Procedures

Protocol 1: Disposal of Unused/Expired Solid Compound
  • Work Area: Conduct all manipulations within a certified chemical fume hood.

  • Transfer: Carefully transfer the solid waste into a pre-labeled, dedicated hazardous waste container for solids. Use tools (spatula, powder funnel) that can be decontaminated.

  • Decontamination: Decontaminate the spatula and any surfaces by wiping with a cloth dampened with a suitable solvent (e.g., methanol or ethanol). Dispose of the contaminated wipe in the solid hazardous waste container.

  • Storage: Securely cap the waste container and place it in the designated SAA.

Protocol 2: Disposal of Contaminated Labware (e.g., Glassware, Syringes)
  • Initial Rinse: Rinse the contaminated item three times with a small amount of a suitable laboratory solvent (e.g., acetone, methanol, or ethanol).

  • Collect Rinsate: This initial rinsate is considered hazardous waste. Collect all three rinses in a pre-labeled hazardous waste container for liquid waste.

  • Subsequent Cleaning: After the triple rinse, the labware can typically be cleaned using standard laboratory detergents.

  • Sharps: Needles, contaminated glass pipettes, or other sharps must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

Protocol 3: Disposal of Liquid Waste (e.g., Reaction Mixtures, Solutions)
  • Transfer: Using a funnel, carefully pour the liquid waste into a pre-labeled hazardous waste container for liquids.

  • Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Storage: Securely cap the container and return it to its designated location within the SAA, ensuring it is segregated from acids.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.

G Disposal Decision Workflow cluster_0 Disposal Decision Workflow cluster_1 Chemical Waste Stream cluster_2 Labware Decontamination Stream start Waste Generation (Solid, Liquid, or Contaminated Item) is_chem_waste Is it chemical waste? (e.g., unused product, solution) start->is_chem_waste Assess Waste Type is_labware Is it contaminated labware? (e.g., glassware, wipes) is_chem_waste->is_labware No is_solid Solid or Liquid? is_chem_waste->is_solid Yes triple_rinse Triple rinse with appropriate solvent is_labware->triple_rinse Yes collect_solid Collect in pre-labeled SOLID hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in pre-labeled LIQUID hazardous waste container is_solid->collect_liquid Liquid store Store container in SAA. Segregate from acids. Keep container closed. collect_solid->store collect_liquid->store collect_rinsate Collect rinsate in LIQUID hazardous waste container triple_rinse->collect_rinsate clean_labware Proceed with normal labware cleaning collect_rinsate->clean_labware collect_rinsate->store pickup When full or after 1 year, arrange for pickup by Environmental Health & Safety (EH&S) store->pickup

Caption: Decision workflow for handling waste streams.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulations are governed by:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), which dictates how hazardous waste must be identified, managed, and disposed of.[12][13]

  • The Occupational Safety and Health Administration (OSHA): Under the Hazard Communication Standard (29 CFR 1910.1200), which requires employers to inform and train employees on the hazards of chemicals in the workplace.[14][15][16]

Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority for disposal procedures and will manage the final transport and disposal of the collected hazardous waste.[11] Always consult your institutional Chemical Hygiene Plan.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
  • This compound. (2023). Smolecule.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Scungio, D. (2021). Managing Hazardous Chemical Waste in the Lab. MedicalLab Management.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Hazardous Waste. (n.d.). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean.
  • Safety Data Sheet - 3,4-Dihydro-2H-1,4-benzoxazine. (2024). Fisher Scientific.
  • MSDS of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. (2026). CymitQuimica.
  • Safety Data Sheet - 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile. (2025). Fisher Scientific.
  • The fire effluents overall toxicity of the FR benzoxazine composites. (n.d.). ResearchGate.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Safety Data Sheet - Thioacetamide. (2025). Sigma-Aldrich.
  • 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). National Institutes of Health (NIH).
  • Safety Data Sheet - Isatoic anhydride. (2022). Sigma-Aldrich.
  • Laboratory Safety Handbook. (2021). Universiti Putra Malaysia.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). LabTAG.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (n.d.). National Institutes of Health (NIH).
  • Standard laboratory safe handling/storage requirement. (n.d.). Weizmann Institute of Science Safety Unit.
  • Thioacetamide Degradation Pathway. (2006). Eawag-BBD.
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.). ResearchGate.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Safety Data Sheet. (2023). Diversey SDS.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Institutes of Health (NIH).
  • Hazard communication standard and pharmaceuticals. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Polybenzoxazine. (n.d.). Wikipedia.
  • OSHA safety requirements for hazardous chemicals in the workplace. (1992). PubMed.
  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). (2024). RSC Publishing.
  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. (2025). ResearchGate.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). UNM Chemistry.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Synthesis of benzoxazine derivatives and their polymers. (n.d.). ResearchGate.
  • 1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration (OSHA).

Sources

A Senior Application Scientist's Guide to Handling 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide (CAS No. 92659-38-6)[1]. As a preferred source for laboratory safety information, our goal is to empower researchers, scientists, and drug development professionals with guidance that is both technically precise and grounded in practical field experience. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols you can trust.

Hazard Profile Analysis: A Tale of Two Moieties

To establish a robust safety protocol, we must deconstruct the molecule to understand its potential hazards. The risk profile is inferred from the behavior of its constituent parts.

  • The Benzoxazine Core: The benzoxazine ring system itself is generally associated with risks of irritation. Safety data for related compounds, such as 3,4-Dihydro-2H-1,4-benzoxazine, indicate hazards including skin and eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol[2][3][4]. Handling in a well-ventilated area and avoiding dust formation are critical precautions for this part of the structure[2].

  • The Thioamide Functional Group: This is the primary driver of our heightened safety posture. The thioamide class of compounds presents more significant potential hazards. Some thioamides are considered potentially carcinogenic, and many exhibit acute oral toxicity[5]. The sulfur atom can interact with biological systems in complex ways, necessitating that the compound be treated as hazardous waste[5]. Upon combustion, thioamides can release toxic gases, including nitrogen oxides and sulfur oxides.

Integrated Risk Assessment: The combination of an irritant benzoxazine core with a potentially toxic and carcinogenic thioamide group demands that this compound be handled with stringent controls as a substance of unknown but potentially high toxicity. Assume the compound is harmful if swallowed, a skin/eye irritant, and a potential long-term health hazard.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a requirement; it is your primary defense against exposure. The following multi-layered approach is mandated for all handling procedures.

  • Respiratory Protection: To prevent the inhalation of fine particulates, a NIOSH-approved respirator is essential, especially when handling the solid compound outside of a contained system. An N95 dust mask may be sufficient for brief handling of small quantities within a certified chemical fume hood, but a half-mask or full-face respirator with P100 cartridges offers superior protection.

  • Eye and Face Protection: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are required at all times[6]. When there is a significant risk of splashes, such as during transfers of solutions or reaction workups, a full-face shield must be worn over the safety goggles[7][8].

  • Hand Protection: A single pair of gloves is not sufficient. Double-gloving with chemical-resistant nitrile gloves (minimum thickness of 4 mil) is the standard protocol. This practice serves two purposes: it provides a robust barrier and offers a clear indicator of contamination if the outer glove must be removed. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected or every 1-2 hours of continuous use.

  • Body Protection: A polyethylene-coated or other fluid-resistant disposable gown is required over your personal clothing[7]. Standard cloth lab coats are not recommended as they can absorb spills, holding the chemical against your skin. For procedures with a high risk of splashes, a chemically resistant apron should be worn over the gown. Ensure the gown has long sleeves with tight-fitting cuffs.

Table 1: PPE Requirements by Laboratory Task
TaskMinimum Required PPE
Weighing & Solid Transfer Double nitrile gloves, disposable gown, chemical splash goggles, N95 respirator (in fume hood) or half-mask respirator.
Solution Preparation & Liquid Transfer Double nitrile gloves, disposable gown, chemical splash goggles, face shield.
Reaction Monitoring & Sampling Double nitrile gloves, disposable gown, chemical splash goggles.
Spill Cleanup Double nitrile gloves (or heavier chemical gloves), disposable gown/apron, chemical splash goggles, face shield, half-mask or full-face respirator.
Waste Disposal Double nitrile gloves, disposable gown, chemical splash goggles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the complete handling lifecycle.

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Conclusion Phase Risk_Assessment 1. Conduct Risk Assessment (Review SDS of Analogs) Gather_PPE 2. Assemble All Required PPE Risk_Assessment->Gather_PPE Don_PPE 4. Don PPE (Gown, Mask, Goggles, Gloves) Prep_Work_Area 3. Prepare & Verify Chemical Fume Hood Gather_PPE->Prep_Work_Area Prep_Work_Area->Don_PPE Handle_Chemical 5. Handle Chemical (Weighing / Solution Prep) Don_PPE->Handle_Chemical Decontaminate 6. Decontaminate Surfaces & Glassware Handle_Chemical->Decontaminate Segregate_Waste 7. Segregate & Seal Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE 8. Doff PPE Correctly (Gloves Last) Segregate_Waste->Doff_PPE Dispose_PPE 9. Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Hand_Washing Hand_Washing Dispose_PPE->Hand_Washing 10. Wash Hands Thoroughly

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.